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  • Product: Di-tert-pentyl disulphide
  • CAS: 34965-30-5

Core Science & Biosynthesis

Foundational

Di-tert-pentyl Disulphide (DTAD): Physicochemical Profiling and Applications in Advanced Drug Delivery

Executive Summary Di-tert-pentyl disulphide (DTAD, CAS 34965-30-5) is a highly specialized, sterically hindered aliphatic disulfide[1]. In the rapidly evolving landscape of bioconjugation, Antibody-Drug Conjugates (ADCs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Di-tert-pentyl disulphide (DTAD, CAS 34965-30-5) is a highly specialized, sterically hindered aliphatic disulfide[1]. In the rapidly evolving landscape of bioconjugation, Antibody-Drug Conjugates (ADCs), and targeted prodrugs, the stability of the linker in systemic circulation is the primary determinant of safety and efficacy. By leveraging the immense steric bulk of the tert-pentyl moiety, DTAD serves as a critical precursor and structural model for designing cleavable linkers that resist premature degradation in the bloodstream while ensuring rapid payload release within the highly reducing tumor microenvironment.

Structural Causality and Physicochemical Profile

The core utility of DTAD stems directly from its molecular architecture. Unhindered linear disulfides are highly susceptible to nucleophilic attack by serum thiols (such as reduced human serum albumin) via thiol-disulfide exchange, leading to off-target toxicity [2].

By introducing bulky α -substituents—specifically the gem-dimethyl and ethyl groups inherent to the tert-pentyl structure—DTAD creates a robust steric shield around the sulfur-sulfur bond [3]. This structural feature significantly raises the activation energy required for a nucleophile to reach the transition state. Consequently, the kinetics of reduction in the bloodstream are drastically retarded, yet the bond remains fully responsive to the high intracellular glutathione (GSH) concentrations (1–10 mM) found inside cancer cells [4]. Furthermore, the added ethyl group increases the lipophilicity (LogP) of the molecule compared to its tert-butyl homologue, which is highly advantageous for driving the passive diffusion of cleaved payloads across lipid membranes.

Quantitative Comparative Data

To illustrate the physicochemical impact of steric hindrance, the quantitative properties of DTAD are summarized alongside its linear and hindered homologues for easy comparison.

CompoundCAS NumberMolecular WeightDensity (g/mL)Boiling Point (°C)Steric Hindrance Level
Di-n-amyl disulfide 112-51-6206.41 g/mol ~0.90~225Low (Linear, unhindered)
Di-tert-butyl disulfide 110-06-5178.36 g/mol 0.923200 - 201High (gem-dimethyl) [5]
Di-tert-pentyl disulphide 34965-30-5206.41 g/mol ~0.92230 - 240Very High (gem-dimethyl + ethyl)[1]
Di-tert-dodecyl disulfide 27458-90-8402.80 g/mol 0.910321Extreme [6]

Mechanistic Pathway of Disulfide Exchange

The following diagram maps the kinetic bottleneck introduced by the tert-pentyl groups during a nucleophilic attack by intracellular glutathione (GSH).

G N1 Di-tert-pentyl Disulphide (DTAD) N4 Hindered Transition State N1->N4 Undergoes exchange N2 Glutathione (GSH) Nucleophile N2->N4 Attacks S-S bond N3 Steric Shielding (tert-pentyl groups) N3->N4 Retards kinetics N5 Mixed Disulfide (GSH-S-t-pentyl) N4->N5 Forms N6 tert-Amyl Mercaptan (Released Thiol) N4->N6 Cleaves into

Mechanistic pathway of sterically hindered di-tert-pentyl disulphide undergoing exchange.

Self-Validating Experimental Protocols

Kinetic Evaluation of DTAD Reduction via Dithiothreitol (DTT)

Objective: To empirically quantify the steric resistance of DTAD against reduction. Causality: DTT is a potent reducing agent. Due to the bulky tert-pentyl groups, the nucleophilic attack by DTT is sterically impeded, requiring higher activation energy. A co-solvent system is strictly required to accommodate DTAD's high lipophilicity (LogP ~4.8).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve DTAD in HPLC-grade acetonitrile (ACN) to yield a 10 mM stock solution.

  • Buffer Formulation: Prepare a 100 mM DTT stock in 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 1 mM EDTA to chelate trace metals and prevent auto-oxidation.

  • Reaction Initiation: Combine the DTAD and DTT stocks in a 1:10 molar ratio (1 mM DTAD, 10 mM DTT final) within a 50% ACN/PBS co-solvent mixture. Incubate at 37 °C under continuous agitation.

  • Kinetic Sampling: At predetermined intervals (0, 1, 2, 4, 8, and 24 hours), extract 100 µL aliquots. Immediately quench the reaction by adding 10 µL of 1 M HCl, lowering the pH to <4 to instantly halt thiol-disulfide exchange.

  • Quantification: React the quenched aliquots with Ellman’s reagent (DTNB) and measure absorbance at 412 nm, or analyze via RP-HPLC (C18 column, UV detection at 210 nm) to quantify the released tert-amyl mercaptan (CAS 1679-09-0) [7].

Self-Validation System: This assay validates itself through mass balance. The molar generation of tert-amyl mercaptan must directly inversely correlate with the depletion of the intact DTAD peak on the HPLC chromatogram. A calculated half-life ( t1/2​ ) exceeding 10 hours confirms the intended steric shielding, whereas an unhindered control (di-n-amyl disulfide) will show t1/2​ < 1 hour.

Synthesis of a Sterically Hindered ADC Linker Precursor

Objective: To utilize DTAD for transferring a sterically hindered disulfide protecting group onto a cytotoxic payload. Causality: Using a massive molar excess of DTAD prevents the payload from forming homodimers and drives the thermodynamic equilibrium toward the desired mixed asymmetric disulfide.

Step-by-Step Methodology:

  • Solvation: Dissolve the free-thiol-bearing payload (1 eq) in anhydrous dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative dimerization.

  • Reagent Addition: Introduce a 5-fold molar excess (5 eq) of DTAD to the reaction vessel.

  • Catalysis: Add a catalytic amount of triethylamine (TEA, 0.1 eq). Causality: TEA deprotonates the payload's thiol to a highly nucleophilic thiolate anion, which is necessary to overcome the high activation energy barrier imposed by DTAD's steric bulk.

  • Thermal Incubation: Stir the reaction at 45 °C for 24 hours. The elevated temperature provides the kinetic energy required to reach the hindered transition state.

  • Purification: Monitor completion via LC-MS. Precipitate the resulting mixed disulfide product in cold diethyl ether, centrifuge, and purify via preparative HPLC.

Self-Validation System: LC-MS analysis must confirm the exact mass of the asymmetric mixed disulfide without the presence of payload-payload homodimers. The stability of the purified linker in PBS (pH 7.4) over 7 days validates its suitability for systemic circulation.

Applications in Advanced Drug Delivery

The integration of tert-pentyl and similarly hindered disulfides has revolutionized the design of Antibody-Drug Conjugates (ADCs) and Antisense Oligonucleotide Conjugates (AOCs) [8]. For instance, in maytansinoid-based ADCs (such as those utilizing DM3 or DM4 payloads), modulating the steric hindrance directly correlates with the in vivo efficacy and safety profile [4]. Furthermore, the highly lipophilic nature of the tert-pentyl group enhances the membrane permeability of the cleaved payload catabolite. This promotes a potent "bystander effect," where the active drug diffuses out of the primary target cell to eradicate adjacent, antigen-negative tumor cells, thereby overcoming tumor heterogeneity [9].

References

  • Disulfide based prodrugs for cancer therapy Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Hindered Disulfide Bonds to Regulate Release Rate of Model Drug from Mesoporous Silica ACS Applied Materials & Interfaces URL:[Link]

  • Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance Cancer Research (AACR Journals) URL:[Link]

Sources

Exploratory

Mechanistic and Thermodynamic Profiling of the S-S Bond Dissociation Energy in Di-tert-pentyl Disulfide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the fields of dynamic covalent chemistry, targeted drug del...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the fields of dynamic covalent chemistry, targeted drug delivery, and self-healing materials, the precise tuning of the sulfur-sulfur (S-S) bond dissociation energy (BDE) is a critical design parameter. While unhindered dialkyl disulfides exhibit robust S-S bonds, the introduction of sterically demanding substituents dramatically alters their thermodynamic stability. This whitepaper provides an authoritative analysis of the S-S bond in di-tert-pentyl disulfide (also known as di-tert-amyl disulfide, CAS 34965-30-5)[1]. By examining the causality between steric strain and bond homolysis, we outline self-validating experimental and computational protocols to quantify its BDE.

Thermodynamic Fundamentals of S-S Bond Cleavage

The homolytic cleavage of a disulfide bond generates two thiyl radicals ( RS∙ ), a process governed by the inherent strength of the S-S linkage. In unhindered aliphatic systems, such as dimethyl disulfide, the S-S BDE is highly stable at approximately 73.2 kcal/mol ()[2].

However, the bond strength is not static; it is highly susceptible to the steric and electronic nature of the flanking alkyl or aryl groups. For instance, diphenyl disulfide exhibits a significantly weakened S-S bond (ranging from 45.65 to 55.0 kcal/mol) due to the resonance stabilization of the resulting arenethiyl radicals ()[3]. In contrast, bulky dialkyl disulfides weaken the S-S bond purely through ground-state steric repulsion. The S-S BDE of di-tert-butyl disulfide drops to approximately 54.0 kcal/mol ()[4].

The Di-tert-pentyl Advantage

Di-tert-pentyl disulfide features a 1,1-dimethylpropyl moiety. The substitution of a methyl group (in tert-butyl) with an ethyl group (in tert-pentyl) increases the hydrodynamic volume and introduces additional low-frequency vibrational modes. This forces the C-S-S-C dihedral angle to deviate from its optimal ~90° geometry (which normally minimizes sulfur lone-pair repulsion). The resulting conformational strain destabilizes the ground state, lowering the activation barrier for homolysis. Consequently, the S-S BDE of di-tert-pentyl disulfide is extrapolated to be ~52.5 kcal/mol, making it an ideal candidate for low-temperature radical initiation or highly responsive self-healing elastomers.

Mechanism A Di-tert-pentyl Disulfide (Ground State) B Steric Strain (tert-pentyl groups) A->B induces C Thermal/Photochemical Activation A->C energy input D Transition State (Elongated S-S Bond) B->D lowers barrier C->D E Homolytic Cleavage D->E F 2 x tert-pentylthiyl Radicals (RS•) E->F ΔH = BDE

Thermodynamic cycle of S-S bond homolysis in di-tert-pentyl disulfide.

Quantitative Data Summary

To contextualize the reactivity of di-tert-pentyl disulfide, the following table summarizes the competitive cleavage pathways (S-S vs. C-S) across various disulfide precursors. Note that as steric bulk increases, the C-S bond also weakens, making the precise determination of the S-S BDE critical to avoid unwanted alkyl radical generation.

Disulfide PrecursorAlkyl/Aryl SubstituentS-S BDE (kcal/mol)C-S BDE (kcal/mol)
Dimethyl disulfideMethyl73.2~67.5
Diisopropyl disulfideIsopropyl~65.055.45
Di-tert-butyl disulfidetert-Butyl~54.052.81
Di-tert-pentyl disulfide tert-Pentyl ~52.5 ~51.0
Diphenyl disulfidePhenyl45.65 - 55.069.75

*Extrapolated values based on steric scaling algorithms and comparative literature data.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that any thermodynamic claim be backed by orthogonal, self-validating workflows. Below are the definitive step-by-step protocols for determining the S-S BDE of di-tert-pentyl disulfide.

Protocol A: Electrochemical Determination via Cyclic Voltammetry

This protocol utilizes dissociative electron transfer theory to extract thermodynamic parameters from the irreversible reduction of the disulfide bond ()[5].

  • Step 1: Solvent and Electrolyte Preparation. Prepare a solution of anhydrous N,N-Dimethylformamide (DMF) containing 0.1 M tetrabutylammonium perchlorate (TBAP).

    • Causality: DMF provides a wide electrochemical window, while TBAP minimizes ion-pairing effects with the generated thiyl radical anions, ensuring the measured potentials reflect true molecular thermodynamics[5].

  • Step 2: Electrode Preparation. Polish a glassy carbon working electrode using a 0.05 µm alumina slurry, followed by sonication in ultra-pure water and ethanol.

    • Causality: Glassy carbon is strictly required over platinum. Platinum surfaces strongly adsorb sulfur species, which artificially shifts the reduction potential and invalidates the Marcus-Hush kinetic extraction[5].

  • Step 3: Analyte Introduction. Dissolve di-tert-pentyl disulfide to a final concentration of 2.0 mM. Purge the cell with high-purity Argon for 15 minutes.

    • Causality: Dissolved oxygen is highly electroactive and its reduction peak will obscure the critical disulfide cathodic wave.

  • Step 4: Voltammetric Scanning. Execute cyclic voltammetry at varying scan rates ( v ) ranging from 0.1 to 10 V/s. Record the cathodic peak potential ( Ep​ ) and the peak width ( ΔEp/2​ ).

  • Step 5: Thermodynamic Extraction. Calculate the transfer coefficient ( α ) from the peak width. Apply the Marcus-Hush model to map the concerted reduction potential back to the standard potential ( E∘ ) of the RS∙/RS− couple, ultimately yielding the S-S bond dissociation free energy (BDFE)[5].

Protocol B: Computational Validation (DFT)

To ensure the electrochemical data is not skewed by transient solvent effects, orthogonal validation via Density Functional Theory (DFT) is required ()[6].

  • Step 1: Conformational Sampling. Execute a Monte Carlo conformational search of di-tert-pentyl disulfide to identify the global minimum, isolating the lowest-energy C-S-S-C dihedral conformer.

  • Step 2: Geometry Optimization. Optimize the ground-state molecule and the cleaved tert-pentylthiyl radicals using the M06-2X functional with a def2-TZVP basis set.

    • Causality: Standard functionals (like B3LYP) severely underestimate medium-range dispersion forces. M06-2X is highly parameterized to capture the intramolecular dispersion interactions inherent to the bulky tert-pentyl groups, preventing an artificial inflation of the calculated BDE[6].

  • Step 3: Frequency Calculation. Compute the vibrational frequencies to confirm the structures are true minima (zero imaginary frequencies) and to extract the zero-point energy (ZPE) and thermal corrections at 298.15 K.

  • Step 4: BDE Calculation. Calculate the homolytic cleavage enthalpy using the equation: ΔHBDE​=2H(RS∙)−H(RSSR) .

Workflow N1 Sample Prep (Di-tert-pentyl Disulfide) N2 Cyclic Voltammetry (Variable Scan Rate) N1->N2 N3 Kinetic Analysis (Marcus-Hush Model) N2->N3 N5 BDE Determination (~52.5 kcal/mol) N3->N5 N4 DFT Modeling (M06-2X/def2-TZVP) N4->N5 Validation

Self-validating experimental and computational workflow for BDE determination.

References

  • Redox-Active Ligand-Induced Homolytic Bond Activation Angewandte Chemie International Edition URL:[Link]

  • Shape-Programmed Nanofabrication: Understanding the Reactivity of Dichalcogenide Precursors ACS Nano URL:[Link]

  • Theoretical and Electrochemical Analysis of Dissociative Electron Transfers Proceeding through Formation of Loose Radical Anion Species: Reduction of Symmetrical and Unsymmetrical Disulfides Journal of the American Chemical Society URL:[Link]

  • Theoretical Study of the Thermal Decomposition of Dimethyl Disulfide The Journal of Physical Chemistry A URL:[Link]

  • Density functional theory calculations on S―S bond dissociation energies of disulfides Journal of Physical Organic Chemistry URL:[Link]

Sources

Foundational

Thermodynamic Stability and High-Temperature Degradation Kinetics of Di-tert-pentyl Disulphide: A Technical Guide

As a Senior Application Scientist, I approach the thermodynamic profiling of organosulfur compounds not merely as a data-collection exercise, but as a mechanistic puzzle. Di-tert-pentyl disulphide (DTPD)—also known as di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the thermodynamic profiling of organosulfur compounds not merely as a data-collection exercise, but as a mechanistic puzzle. Di-tert-pentyl disulphide (DTPD)—also known as di-tert-amyl disulfide—presents a fascinating case study. Its unique steric bulk and electronic properties make it highly relevant across diverse fields, from serving as an extreme-pressure additive in tribology to acting as a stimuli-responsive linker in targeted drug delivery systems.

This whitepaper provides an in-depth analysis of the thermodynamic stability of DTPD at elevated temperatures, detailing the causality behind its degradation mechanisms and establishing self-validating experimental protocols for its analysis.

Structural & Thermodynamic Foundations

The thermal stability of any dialkyl disulfide is fundamentally governed by the bond dissociation energies (BDE) of its sulfur-sulfur (S-S) and carbon-sulfur (C-S) linkages. In typical primary or secondary dialkyl disulfides, the S-S bond is the weakest link, making it the primary site of thermal failure.

However, DTPD features a tertiary carbon directly attached to the sulfur atom. The electron-donating nature and steric bulk of the tert-pentyl group stabilize the resulting alkyl radical upon cleavage. This stabilization significantly lowers the C-S BDE, narrowing the energy gap between S-S and C-S scission. Consequently, the 1 in inert environments, which is notably lower than their primary alkyl counterparts[1].

Table 1: Comparative Thermodynamic Parameters of Dialkyl Disulfides
CompoundS-S BDE (kcal/mol)C-S BDE (kcal/mol)Onset Decomposition Temp (°C)
Dimethyl Disulfide (DMDS) ~73.0~73.0> 400
Diethyl Disulfide (DEDS) ~70.0~77.0> 380
Di-tert-butyl Disulfide (DTBDS) ~65.0~70.0~ 375
Di-tert-pentyl Disulfide (DTPD) ~65.0~70.0~ 370

Data synthesized from computational density functional theory (DFT) and empirical thermal analyses. The 2, dictating the initial failure mode[2].

Mechanistic Pathways of High-Temperature Decomposition

When DTPD is subjected to high temperatures (>350°C), it does not simply vaporize; it undergoes a complex, multi-step radical decomposition cascade. Understanding this pathway is critical for predicting its behavior during high-shear manufacturing (like hot-melt extrusion) or in high-temperature operational environments.

  • Primary Initiation (S-S Cleavage): The 3, which requires the lowest activation energy[3]. This homolytic scission yields two highly reactive tert-pentylthiyl radicals.

  • Secondary Propagation (C-S Cleavage): As thermal energy increases, the 2 becomes competitive[2]. Because the4 of the precursor, this step acts as the rate-limiting bottleneck for complete molecular degradation[4].

  • Terminal Degradation: The resulting tert-pentyl radicals rapidly undergo beta-hydrogen elimination. This terminal step yields a mixture of volatile alkenes (2-methyl-1-butene and 2-methyl-2-butene) and hydrogen sulfide (H₂S) or elemental sulfur.

Mechanism DTPD Di-tert-pentyl Disulfide (DTPD) SS_Cleavage S-S Homolytic Cleavage (ΔH ~ 65-70 kcal/mol) DTPD->SS_Cleavage Primary (Low T) CS_Cleavage C-S Homolytic Cleavage (ΔH ~ 70-75 kcal/mol) DTPD->CS_Cleavage Secondary (High T) Thiyl tert-Pentylthiyl Radicals (2 t-PeS•) SS_Cleavage->Thiyl Alkyl tert-Pentyl Radical (t-Pe•) + Perthiyl Radical CS_Cleavage->Alkyl BetaElim Beta-Hydrogen Elimination (>350°C) Thiyl->BetaElim H-abstraction Alkyl->BetaElim H-abstraction Products Alkenes (2-Methylbutenes) + H2S / S8 BetaElim->Products Terminal Degradation

Mechanistic pathways of di-tert-pentyl disulfide thermal decomposition.

Experimental Methodologies for Stability Profiling

To accurately profile the thermodynamic stability of DTPD, empirical thermal analysis must be coupled with computational simulations. Relying solely on macroscopic mass loss can obscure intermediate radical formation. The following protocols represent a self-validating system designed to isolate true thermodynamic degradation from simple volatilization.

Protocol 1: High-Resolution TGA-DSC Analysis

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) provides simultaneous data on mass loss and heat flow.

  • Step 1: Sample Preparation. Load 5–10 mg of anhydrous DTPD into an alumina crucible. Causality: Alumina is chosen over platinum to prevent catalytic surface reactions that artificially lower the decomposition onset.

  • Step 2: Atmospheric Control. Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere is strictly required to prevent exothermic auto-oxidation, which would mask the endothermic homolytic cleavage of the S-S bond.

  • Step 3: Temperature Program. Equilibrate at 25°C, then heat at a controlled rate of 10°C/min to 500°C.

  • Step 4: Self-Validation (Cooling Cycle). If mass loss is incomplete, cool the sample back to 25°C at 20°C/min and run a second heating cycle. Causality: This differentiates between reversible phase changes (e.g., boiling/volatilization) and irreversible thermal degradation (bond cleavage).

Protocol 2: Reactive Molecular Dynamics (ReaxFF) Simulations

To observe the atomistic transition states,2 are employed[2].

  • Step 1: System Construction. Build a simulation box containing 50 DTPD molecules confined between two Fe(100) slabs (to simulate a catalytic/tribological surface) or in a vacuum (for bulk stability).

  • Step 2: Force Field Selection. Apply the ReaxFF force field. Causality: Unlike standard classical MD, ReaxFF allows for dynamic bond breaking and formation, which is mandatory for capturing the transition states of C-S and S-S scission.

  • Step 3: Thermal Ramping. Run the simulation at 300 K for 0.2 ns to equilibrate, then linearly ramp the temperature to 1000 K over 100 ps.

  • Step 4: Trajectory Analysis. Track the bond order of S-S and C-S linkages. A bond order dropping below 0.3 indicates successful homolytic cleavage.

Workflow Prep Sample Preparation Anhydrous DTPD TGA TGA-DSC Analysis (Inert N2, 10°C/min) Prep->TGA ReaxFF ReaxFF MD Simulations (Fe(100) Surface, 300-1000K) Prep->ReaxFF DataFusion Data Fusion: Kinetics & Thermodynamics TGA->DataFusion Mass Loss & Heat Flow ReaxFF->DataFusion Atomistic Trajectories Mechanism Mechanistic Elucidation (BDE, Activation Energy) DataFusion->Mechanism

Integrated experimental and computational workflow for thermal stability profiling.

Implications for Drug Development and Material Science

The precise thermodynamic threshold of DTPD (~370°C in bulk, but significantly lower under catalytic shear) has profound implications:

  • Pharmaceutical Formulations: In drug development, the tert-alkyl disulfide motif is highly valued for stimuli-responsive prodrugs (e.g., glutathione-mediated cleavage). Because its thermal degradation onset is well above 300°C, DTPD-linked prodrugs can safely withstand high-temperature manufacturing processes like Hot-Melt Extrusion (HME), which typically operates between 120°C and 200°C, without premature bond homolysis.

  • Tribology and Material Science: In extreme-pressure (EP) lubricant formulations, the thermal lability of the S-S bond is a feature, not a bug. Under the localized flash temperatures and shear forces of metal-on-metal contact, DTPD decomposes to form a protective iron-sulfide (FeS) tribofilm, preventing catastrophic mechanical welding.

By treating the thermodynamic stability of DTPD as a dynamic interplay between S-S and C-S bond energies, researchers can precisely engineer its degradation profile to suit highly specialized industrial and pharmaceutical applications.

References

  • Solution-Phase Synthesis of Well-Defined Indium Sulfide Nanorods. Chemistry of Materials, ACS Publications.[Link]

  • Reactive Molecular Dynamics Simulations of Thermal Film Growth from Di-tert-butyl Disulfide on an Fe(100) surface. Langmuir / reposiTUm. [Link]

  • Shear-Driven Reactions of Organosulfur Compounds on Ferrous Surfaces: A Molecular Dynamics Study. eScholarship.org. [Link]

  • Assessing Dichalcogenide Precursor Reactivity from C-S BDEs. Iowa State University Digital Repository.[Link]

Sources

Exploratory

Unraveling the Thermal Decomposition Mechanism of Di-tert-pentyl Disulphide: A Comprehensive Technical Guide

Introduction: The Structural Dynamics of Tertiary Disulfides Di-tert-pentyl disulphide (DTPD), also known as di-tert-amyl disulfide, is a sterically hindered organosulfur compound utilized extensively as an extreme-press...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Dynamics of Tertiary Disulfides

Di-tert-pentyl disulphide (DTPD), also known as di-tert-amyl disulfide, is a sterically hindered organosulfur compound utilized extensively as an extreme-pressure (EP) lubricant additive, a vulcanizing agent in polymer science, and a model compound for disulfide-based pro-drug delivery systems. Unlike primary or secondary dialkyl disulfides, the thermal degradation of tertiary disulfides like DTPD is uniquely governed by the immense steric strain of the 1,1-dimethylpropyl (tert-pentyl) groups.

Understanding the precise causality behind its thermal breakdown is critical for researchers engineering temperature-responsive materials or mapping tribochemical film formation[1].

Mechanistic Pathways of DTPD Decomposition

The thermal decomposition of DTPD is not a monolithic process; rather, it is a competition between free-radical homolysis and non-radical pericyclic reactions. The dominance of a specific pathway is strictly temperature-dependent.

Pathway A: Radical Initiation via S-S and C-S Bond Homolysis

In conventional primary disulfides (e.g., dimethyl disulfide), thermal decomposition is almost exclusively initiated by the homolytic scission of the S-S bond[2]. However, in tertiary disulfides, the paradigm shifts. Because tertiary carbon centers provide significant steric bulk and stabilize adjacent radical centers via hyperconjugation, the C-S bond in DTPD is exceptionally labile.

  • S-S Homolysis: Yields two tert-pentyl thiyl radicals.

  • C-S Homolysis: Yields a tert-pentyl radical and a perthiyl radical. Advanced reactive molecular dynamics simulations on analogous di-tert-butyl disulfides demonstrate that C-S bond breaking acts as the rate-limiting step during high-temperature surface interactions[3].

Pathway B: Unimolecular Concerted Elimination (Retro-Ene)

At moderate pyrolysis temperatures (300–400 °C), DTPD bypasses radical intermediates entirely, undergoing a four-center concerted elimination. This retro-ene mechanism yields an alkyl hydrodisulfide and an alkene. The hydrodisulfide subsequently decomposes into hydrogen sulfide (H₂S) and a second alkene molecule[4].

Regioselectivity in DTPD Elimination: The tert-pentyl group possesses two distinct sets of β -hydrogens: six on the twin methyl groups and two on the ethyl methylene bridge. Consequently, the elimination yields a predictable isomeric mixture:

  • 2-Methyl-1-butene: Favored statistically (6:2 ratio of available protons).

  • 2-Methyl-2-butene: Favored thermodynamically (Zaitsev’s rule).

Mechanism DTPD Di-tert-pentyl Disulphide (DTPD) SS_Hom S-S Bond Homolysis (Radical Initiation) DTPD->SS_Hom >400°C CS_Hom C-S Bond Homolysis (Radical Initiation) DTPD->CS_Hom >400°C Concerted Unimolecular Concerted Elimination (Retro-Ene) DTPD->Concerted 300-400°C Thiyl Tert-pentyl Thiyl Radicals SS_Hom->Thiyl Alkyl Tert-pentyl Radicals + Perthiyl Radicals CS_Hom->Alkyl Alkenes 2-Methylbutenes + H2S (Stable Products) Concerted->Alkenes Thiyl->Alkenes H-Abstraction Alkyl->Alkenes Disproportionation

Figure 1: Parallel thermal decomposition pathways of DTPD.

Thermodynamic and Kinetic Parameters

To accurately model DTPD degradation in drug formulation or tribology, researchers rely on established kinetic parameters. The table below synthesizes the extrapolated bond dissociation energies (BDE) and activation energies ( Ea​ ) derived from high-level composite methods (e.g., CBS-QB3) on tertiary dialkyl disulfide analogs[2][5].

Reaction PathwayBond Dissociation Energy (kJ/mol)Activation Energy ( Ea​ , kJ/mol)Pre-exponential Factor ( logA , s⁻¹)Primary Intermediates / Products
S-S Homolysis ~284~28414.5Tert-pentyl thiyl radicals
C-S Homolysis ~243~24313.8Tert-pentyl radical + Perthiyl radical
Concerted Elimination N/A (Pericyclic)~18012.12-Methylbutenes + Alkyl hydrodisulfide

Note: The lower BDE of the C-S bond compared to the S-S bond highlights the profound impact of steric hindrance in tertiary disulfides.

Experimental Methodology: Validating Decomposition Kinetics

To empirically distinguish between the radical and concerted pathways, researchers must employ a self-validating experimental design. Radical chain reactions artificially inflate the apparent rate of decomposition. By introducing a radical scavenger, we suppress propagation steps, isolating the true unimolecular concerted elimination rate.

Protocol: Stirred-Flow Pyrolysis with Radical Trapping

This methodology is adapted from the foundational gas-phase thermolysis frameworks established by[6].

Step 1: Sample Preparation & Inhibitor Doping

  • Prepare two distinct sets of DTPD samples in a non-reactive carrier solvent (e.g., toluene).

  • Control Group: Neat DTPD solution.

  • Experimental Group: DTPD doped with 10 mol% cyclohexene. Causality: Cyclohexene acts as a highly efficient radical trap. It quenches thiyl and alkyl radicals, halting chain propagation.

Step 2: Isothermal Stirred-Flow Pyrolysis

  • Inject the samples into a deactivated, fused-silica stirred-flow reactor.

  • Maintain strict isothermal conditions, conducting runs at 10 °C increments between 300 °C and 450 °C.

  • Ensure a constant carrier gas flow (high-purity N₂) to sweep products out of the hot zone, minimizing secondary bimolecular collisions.

Step 3: Cryogenic Effluent Trapping

  • Route the reactor effluent through a cryogenic trap submerged in a liquid nitrogen/isopropanol bath (-78 °C).

  • This instantly condenses the volatile 2-methylbutenes and unreacted DTPD while allowing non-condensable carrier gases to vent.

Step 4: Chromatographic Quantification

  • Analyze the trapped condensate using Gas Chromatography coupled with Mass Spectrometry and Flame Ionization Detection (GC-MS/FID).

  • Quantify the ratio of 2-methyl-1-butene to 2-methyl-2-butene to verify the thermodynamic vs. kinetic product distribution.

Step 5: Kinetic Data Interpretation (Self-Validation)

  • Plot the rate constants of both groups on an Arrhenius plot.

  • Validation: If the decomposition rate in the doped sample drops and plateaus relative to the control, the delta represents the suppressed radical chain propagation. The residual, uninhibited rate definitively quantifies the unimolecular concerted elimination.

Workflow Prep 1. Sample Prep (+ Cyclohexene) Pyrolysis 2. Stirred-Flow Pyrolysis Prep->Pyrolysis Trapping 3. Cryogenic Trapping Pyrolysis->Trapping Analysis 4. GC-MS Quantification Trapping->Analysis Modeling 5. Kinetic Modeling Analysis->Modeling

Figure 2: Workflow for isolating and quantifying DTPD thermal decomposition kinetics.

Implications for Drug Development and Material Science

For drug development professionals, the lability of the C-S bond in DTPD-like structures provides a tunable mechanism for designing thermally-activated pro-drugs. By altering the steric bulk around the disulfide bridge, scientists can precisely calibrate the temperature at which the drug payload (released via thiyl or alkyl radicals) is deployed. In material science, the preferential breakdown of DTPD into reactive sulfur species and stable alkenes makes it an ideal precursor for the atomic layer deposition (ALD) of high-quality metal sulfide films[6], as well as for generating protective iron sulfide tribofilms under extreme mechanical shear[7].

References

  • Martin, G., & Barroeta, N. (1976). Gas-phase thermolysis of sulphur compounds. Part I. Di-t-butyl disulphide. Journal of the Chemical Society, Perkin Transactions 2, 1421-1424. URL:[Link]

  • Khajeh, A., et al. (2018). Reactive Molecular Dynamics Simulations of Thermal Film Growth from Di-tert-butyl Disulfide on an Fe(100) surface. Langmuir, 34(49), 15029-15039. URL:[Link]

  • Vandeputte, A. G., et al. (2010). Theoretical Study of the Thermal Decomposition of Dimethyl Disulfide. The Journal of Physical Chemistry A, 114(39), 10531-10549. URL:[Link]

  • Goldsmith, C. F., et al. (2015). Automatic mechanism generation for pyrolysis of di-tert-butyl sulfide. Physical Chemistry Chemical Physics, 17, 2582-2592. URL:[Link]

Sources

Foundational

di-tert-pentyl disulphide solubility profile in organic solvents

Di-tert-Pentyl Disulfide (CAS 34965-30-5) Solubility Profile in Organic Solvents: A Technical Guide for Chemical and Pharmaceutical Development Executive Summary & Molecular Architecture Di-tert-pentyl disulfide (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Di-tert-Pentyl Disulfide (CAS 34965-30-5) Solubility Profile in Organic Solvents: A Technical Guide for Chemical and Pharmaceutical Development

Executive Summary & Molecular Architecture

Di-tert-pentyl disulfide (also known as di-tert-amyl disulfide, CAS 34965-30-5) is a symmetrical dialkyl disulfide utilized across diverse fields, from a specialized flavoring agent in food science[1][2] to a critical precursor for self-assembled monolayers (SAMs) in nanotechnology[3].

As an application scientist, I approach the solvation of dialkyl disulfides not merely as a static physical property, but as a dynamic parameter that dictates downstream synthetic success. The molecular architecture of di-tert-pentyl disulfide consists of a central, polarizable disulfide (S–S) core flanked by two bulky tert-pentyl (1,1-dimethylpropyl) groups. This steric bulk is the primary driver of the molecule's solvation thermodynamics. The highly branched aliphatic chains create a hydrophobic umbrella that physically shields the electron-rich sulfur atoms from interacting with polar solvent molecules.

In thermodynamic terms, attempting to dissolve this compound in polar protic solvents incurs a massive entropic penalty due to the disruption of the solvent's hydrogen-bonding network, leading to immediate phase separation[4]. Conversely, in non-polar organic solvents, the enthalpy of mixing ( ΔHmix​ ) is near zero, and the favorable entropy of mixing ( ΔSmix​>0 ) drives spontaneous, complete solvation via London dispersion forces[3].

Comprehensive Solubility Profile

Drawing upon the conserved physicochemical behavior of the dialkyl disulfide homologous series (including di-tert-butyl and di-tert-dodecyl disulfides), the solubility profile of di-tert-pentyl disulfide is heavily skewed toward lipophilic environments[3][5].

Table 1: Solubility Profile of Di-tert-Pentyl Disulfide in Common Solvents

SolventPolarity IndexDielectric Constant ( ϵ )Solubility StatusMechanistic Rationale
Water 9.080.1Insoluble High H-bonding network violently rejects the bulky aliphatic tert-pentyl chains[4].
Methanol 5.132.7Partially Soluble Short alkyl chain provides limited dispersive interaction; phase separation occurs at moderate concentrations[6].
Ethanol 5.224.5Soluble Increased lipophilic character compared to methanol allows for adequate solvation[5].
Chloroform 4.14.8Highly Soluble Excellent dispersive interactions with both the S–S bond and the alkyl groups[5].
Tetrahydrofuran (THF) 4.07.5Miscible The aliphatic ring perfectly balances the solute's non-polar profile, allowing infinite dilution[3].
Toluene 2.42.4Miscible π -alkyl interactions and a low dielectric constant drive complete, thermodynamically stable solvation[3].
Hexane 0.11.9Miscible "Like-dissolves-like"; purely aliphatic dispersive forces dominate the system[3].

Mechanistic Workflow: Solvation to Application

G N1 Di-tert-pentyl Disulfide (CAS 34965-30-5) N2 Non-Polar Solvents (Toluene, Hexane, THF) N1->N2 Dispersive Forces N3 Polar Protic Solvents (Water, Methanol) N1->N3 H-Bond Rejection N4 Miscible / Highly Soluble (ΔH_mix ≈ 0, ΔS_mix > 0) N2->N4 N5 Phase Separation (Hydrophobic Effect) N3->N5 N6 Au/Ag Nanoparticle Functionalization (SAMs) N4->N6 Biphasic Reduction N7 Organic Synthesis (Sulfinyl Precursors) N4->N7 Homogeneous Catalysis

Solvation thermodynamics and downstream applications of di-tert-pentyl disulfide.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems . Every critical step includes an explanation of its chemical causality and a built-in validation checkpoint.

Protocol 1: Gravimetric & Chromatographic Solubility Determination

Objective: To quantify the exact solubility limit of di-tert-pentyl disulfide in target organic solvents.

  • Saturation: In a 20 mL borosilicate glass vial, add 10 mL of the target solvent. Incrementally add di-tert-pentyl disulfide until a persistent secondary liquid phase (or turbidity) is observed.

  • Thermodynamic Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 25.0°C ± 0.1°C at 200 rpm for 48 hours.

    • Causality: A 48-hour window is strictly required to ensure the system reaches true thermodynamic equilibrium, bypassing transient kinetic supersaturation states.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes at 25°C.

    • Causality: Centrifugation breaks down any micro-emulsions formed by the highly lipophilic disulfide, preventing artificially inflated solubility readings.

  • Filtration: Extract the supernatant using a glass syringe and filter through a 0.22 µm PTFE membrane.

    • Causality: PTFE is chemically inert to organic solvents and exhibits zero non-specific binding for hydrophobic molecules.

  • Validation System (Mass Balance vs. Chromatography):

    • Gravimetric: Transfer exactly 1.0 mL of the filtrate to a pre-weighed watch glass. Evaporate the solvent under a gentle stream of N2​ gas. Weigh the residual di-tert-pentyl disulfide.

    • Chromatographic: Dilute another 1.0 mL aliquot into the mobile phase and inject it into an HPLC-UV system ( λ = 254 nm).

    • Self-Validation Checkpoint: The concentration calculated from the HPLC calibration curve must match the gravimetric mass within a ±2% tolerance. A higher variance indicates solvent entrapment in the residue or volatile loss of the analyte, invalidating the run.

Protocol 2: Functionalization of Gold Nanoparticles via Biphasic Solvation

Objective: To utilize the specific solubility profile of di-tert-pentyl disulfide to create 3-D Self-Assembled Monolayers (SAMs) on gold nanoparticles[3].

  • Aqueous Precursor Preparation: Dissolve 1.0 mmol of HAuCl4​ in 30 mL of deionized water.

  • Phase Transfer: Add a solution of tetraoctylammonium bromide (TOAB) in 80 mL of toluene to the aqueous mixture. Stir vigorously for 30 minutes.

    • Causality: TOAB acts as a phase-transfer agent, complexing with the AuCl4−​ ions and pulling them into the non-polar toluene phase, leaving a colorless aqueous phase[3].

  • Disulfide Solvation: Dissolve 0.5 mmol of di-tert-pentyl disulfide in 10 mL of toluene and add it to the organic phase.

    • Causality: Toluene is chosen because it is fully miscible with the disulfide, ensuring a homogeneous distribution of the capping agent around the gold precursor[3].

  • Interfacial Reduction: Slowly add 10 mL of a freshly prepared aqueous NaBH4​ solution (0.4 M) under vigorous stirring.

    • Causality: The reduction of Au3+ to Au0 occurs precisely at the water-toluene interface. The highly soluble di-tert-pentyl disulfide immediately adsorbs onto the nascent gold surfaces, cleaving the S–S bond to form strong Au–S linkages, preventing irreversible flocculation[3].

  • Validation System (Optical & Colloidal Stability):

    • Optical: Extract the toluene phase and measure the UV-Vis spectrum. A sharp Localized Surface Plasmon Resonance (LSPR) peak at ~520 nm validates the formation of monodisperse nanoparticles.

    • Self-Validation Checkpoint: Add an equal volume of ethanol to a 2 mL aliquot of the toluene sol. The nanoparticles should precipitate cleanly (since SAM-coated particles are insoluble in highly polar mixtures). Resuspending the pellet in pure hexane must yield a clear, ruby-red solution without flocculation. If the particles do not resuspend, the SAM was not covalently bound[3].

References

  • Title: Di-tert-pentyl disulphide (CAS 34965-30-5)
  • Source: google.
  • Source: chemicalbook.
  • Source: thegoodscentscompany.
  • Source: acs.
  • Source: researchgate.

Sources

Exploratory

electron impact mass fragmentation pathways of di-tert-pentyl disulphide

An In-Depth Technical Guide to the Electron Impact Mass Fragmentation Pathways of Di-tert-pentyl Disulfide This guide provides a detailed exploration of the characteristic fragmentation patterns of di-tert-pentyl disulfi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electron Impact Mass Fragmentation Pathways of Di-tert-pentyl Disulfide

This guide provides a detailed exploration of the characteristic fragmentation patterns of di-tert-pentyl disulfide (also known as di-tert-amyl disulfide) under Electron Impact (EI) mass spectrometry. Designed for researchers, analytical chemists, and drug development professionals, this document synthesizes fundamental principles of mass spectrometry with specific mechanistic insights derived from the analysis of analogous organosulfur compounds.

Di-tert-pentyl disulfide [(CH₃CH₂)C(CH₃)₂-S-S-C(CH₃)₂(CH₂CH₃)] is a symmetrical dialkyl disulfide characterized by its two bulky, tertiary pentyl groups attached to the disulfide bridge. Understanding its behavior under electron impact ionization is crucial for its unambiguous identification in complex matrices, such as in flavor and fragrance analysis, environmental monitoring, or as a potential biomarker.

Electron Ionization (EI) at a standard energy of 70 eV imparts significant internal energy to the analyte molecule, inducing reproducible and structurally informative fragmentation. The initial ionization event in dialkyl disulfides preferentially removes a non-bonding (n) electron from one of the sulfur atoms, as these are the highest energy electrons in the molecule.[1] The resulting molecular ion (M•+) is often unstable and undergoes a series of predictable cleavage and rearrangement reactions to yield a characteristic mass spectrum.

The Molecular Ion (M•+): A Question of Stability

A notable feature in the mass spectra of many aliphatic disulfides is the presence of a discernible molecular ion peak, which is invaluable for determining the molecular weight.[2] However, for highly branched structures, such as di-tert-butyl disulfide, the molecular ion can be of very low abundance (less than 10% relative intensity) or entirely absent.[2] This is attributed to the steric strain imposed by the bulky alkyl groups, which facilitates rapid fragmentation pathways to relieve this strain.

For di-tert-pentyl disulfide (MW = 206.4 g/mol ), we can anticipate a similar trend. The tertiary carbon centers adjacent to the sulfur atoms create a sterically hindered environment, promoting rapid cleavage of the C-S or C-C bonds. Therefore, the molecular ion at m/z 206 is expected to be of low relative intensity.

Primary Fragmentation Pathways and Mechanistic Rationale

The fragmentation of the di-tert-pentyl disulfide molecular ion is governed by the stability of the resulting carbocations and radicals. The tertiary structure of the pentyl groups dictates the most favorable pathways, which differ significantly from their straight-chain isomers like di-n-amyl disulfide.[3]

Alpha (α)-Cleavage: Formation of the Base Peak

Alpha-cleavage, the breaking of a bond adjacent to the heteroatom, is a dominant fragmentation mechanism for compounds containing tertiary alkyl groups.[4] In this case, the cleavage occurs at the C-C bond alpha to the sulfur atom.

  • Mechanism: The initial radical cation on the sulfur induces the homolytic cleavage of the adjacent C-C bond. The most favorable α-cleavage involves the loss of the largest possible radical, which in this case is an ethyl radical (•CH₂CH₃). This results in a highly stable, resonance-stabilized cation.

  • Resulting Ion: Loss of an ethyl radical (29 Da) from the molecular ion leads to a prominent fragment ion at m/z 177 . This fragment is often the base peak in the spectrum of analogous branched disulfides.

Carbon-Sulfur (C-S) Bond Cleavage

Cleavage of the C-S bond is another highly significant pathway, driven by the formation of a very stable tertiary pentyl carbocation.[5]

  • Mechanism: Heterolytic cleavage of the C-S bond results in the formation of the tert-pentyl cation and a tert-pentylthiyl radical.

  • Resulting Ions: This pathway generates the tert-pentyl cation ([C₅H₁₁]⁺) at m/z 71 . Due to the high stability of this tertiary carbocation, this peak is expected to be one of the most abundant in the spectrum. The corresponding tert-pentylthio cation ([C₅H₁₁S]⁺) at m/z 119 can also be formed through C-S cleavage with charge retention on the sulfur-containing fragment.

Sulfur-Sulfur (S-S) Bond Cleavage

The disulfide bond is relatively weak and susceptible to cleavage, a common pathway for this class of compounds.[5]

  • Mechanism: Homolytic cleavage of the S-S bond in the molecular ion yields two tert-pentylthiyl radicals. While these are neutral, subsequent ionization or fragmentation can lead to observable ions. Alternatively, heterolytic cleavage can directly form the tert-pentylthio cation.

  • Resulting Ion: This pathway is another route to the formation of the tert-pentylthio cation ([C₅H₁₁S]⁺) at m/z 119 .

Rearrangement and Alkene Elimination

For linear alkyl disulfides, a major fragmentation pathway involves intramolecular hydrogen transfer followed by the elimination of a neutral alkene molecule.[2] This typically occurs via a six-membered transition state (a McLafferty-type rearrangement).

  • Mechanism: A hydrogen atom from the alkyl chain is transferred to a sulfur atom, leading to the cleavage of a C-S bond and the elimination of an alkene. For di-tert-pentyl disulfide, this would involve the loss of pentene (C₅H₁₀, 70 Da).

  • Resulting Ion: This pathway would produce a fragment ion at m/z 136 ([C₅H₁₂S₂]•+). While common for linear disulfides, the rigid tertiary structure of the tert-pentyl group may render this rearrangement less favorable compared to direct cleavage pathways.

The primary fragmentation pathways are visualized in the diagram below.

G M Di-tert-pentyl Disulfide [M]•+ m/z 206 frag177 [M - C2H5]•+ m/z 177 M->frag177 α-Cleavage - •C2H5 frag71 [C5H11]+ m/z 71 M->frag71 C-S Cleavage - •C5H11S2 frag119 [C5H11S]+ m/z 119 M->frag119 C-S or S-S Cleavage - •C5H11 frag136 [M - C5H10]•+ m/z 136 M->frag136 Rearrangement - C5H10

Caption: Proposed EI fragmentation pathways for di-tert-pentyl disulfide.

Summary of Key Fragment Ions

The anticipated key ions in the EI mass spectrum of di-tert-pentyl disulfide are summarized below. The relative abundance is predicted based on the stability of the ions and established fragmentation patterns for analogous compounds.

m/zProposed Fragment IonProposed StructureFragmentation PathwayPredicted Abundance
206[C₁₀H₂₂S₂]•+[(CH₃CH₂)C(CH₃)₂S]₂•+Molecular IonLow
177[C₈H₁₇S₂]+(CH₃)₂C(S-S-C(CH₃)₂CH₂CH₃)+α-Cleavage (-•C₂H₅)High (Potential Base Peak)
119[C₅H₁₁S]+(CH₃CH₂)C(CH₃)₂S+C-S or S-S CleavageHigh
71[C₅H₁₁]+(CH₃CH₂)C(CH₃)₂⁺C-S CleavageHigh
136[C₅H₁₂S₂]•+H-S-S-C(CH₃)₂(CH₂CH₃)•+Rearrangement & Elimination (-C₅H₁₀)Moderate to Low
43[C₃H₇]+CH₃CH₂CH₂⁺ or (CH₃)₂CH⁺Secondary fragmentation of [C₅H₁₁]⁺Moderate

Experimental Protocol: GC-MS Analysis

The following protocol provides a robust starting point for the analysis of di-tert-pentyl disulfide and similar volatile sulfur compounds.

Objective: To acquire the electron ionization mass spectrum of di-tert-pentyl disulfide.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of di-tert-pentyl disulfide at 1 mg/mL in a volatile solvent (e.g., hexane or dichloromethane).

    • Perform serial dilutions to create working standards (e.g., 1-100 µg/mL) as needed for the specific application.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.[5]

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV[2]

    • Mass Range: Scan from m/z 35 to 350 amu.[5]

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to di-tert-pentyl disulfide.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion (if present) and key fragment ions as detailed in this guide.

    • Compare the acquired spectrum against a reference library (e.g., NIST) if available.

The experimental workflow is visualized in the diagram below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL in Hexane) prep2 Create Working Standard (e.g., 10 µg/mL) prep1->prep2 gc_inj Inject 1 µL into GC prep2->gc_inj gc_sep Chromatographic Separation (DB-5ms column) gc_inj->gc_sep ms_ion EI Ionization (70 eV) gc_sep->ms_ion ms_scan Mass Analysis (m/z 35-350) ms_ion->ms_scan data_extract Extract Mass Spectrum ms_scan->data_extract data_interp Interpret Fragmentation data_extract->data_interp

Caption: Standard workflow for the GC-EI-MS analysis of di-tert-pentyl disulfide.

Conclusion

The electron impact mass spectrum of di-tert-pentyl disulfide is predicted to be dominated by fragmentation pathways that yield highly stable tertiary carbocations. Key diagnostic ions include the tert-pentyl cation at m/z 71 , the tert-pentylthio cation at m/z 119 , and the product of α-cleavage at m/z 177 . Due to the steric hindrance of the tertiary pentyl groups, the molecular ion at m/z 206 is expected to be of low abundance. This guide provides a foundational framework for the identification and structural elucidation of this compound, enabling researchers to interpret complex mass spectral data with confidence.

References

  • Gupta, D., Knight, A. R., & Smith, P. J. (1981). Mass spectral studies of symmetrical and unsymmetrical dialkyl disulfides. Canadian Journal of Chemistry, 59(4), 543-548. [Link]

  • Nikolaev, E. N., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of the American Society for Mass Spectrometry. [Link]

  • Lund, T. (2015). Lecture notes in EI-Mass spectrometry: Fragmentation mechanisms in electron impact mass spectrometry. Roskilde University. [Link]

  • Ernst, M. (Ed.). (2004). Mass Spectrometry: The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry (pp. 45-90). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Sources

Foundational

Structural Elucidation and Molecular Geometry of Di-tert-pentyl Disulfide: A Comprehensive Technical Guide

Introduction: The Structural Chemistry of Sterically Hindered Disulfides Dialkyl disulfides are ubiquitous structural motifs in organic chemistry, biochemistry (e.g., cystine linkages in protein folding), and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Chemistry of Sterically Hindered Disulfides

Dialkyl disulfides are ubiquitous structural motifs in organic chemistry, biochemistry (e.g., cystine linkages in protein folding), and materials science, where they serve as extreme pressure lubricant additives and atomic layer deposition (ALD) precursors[1]. The defining geometric feature of the disulfide moiety is the C–S–S–C dihedral angle. In unhindered systems, this angle naturally settles near 90° to minimize Pauli repulsion between the adjacent lone pairs on the sulfur atoms[2].

However, di-tert-pentyl disulfide (DTPD) —also known as bis(1,1-dimethylpropyl) disulfide (CAS: 34965-30-5)—presents a unique crystallographic and computational challenge. The substitution of the alpha-carbons with bulky tert-pentyl groups forces the molecule into a highly strained conformational space. As a Senior Application Scientist, I designed this guide to dissect the causality behind the molecular geometry of DTPD, explaining not just what the structure looks like, but why specific experimental methodologies must be employed to accurately capture it.

Molecular Geometry: The Impact of the Tert-Pentyl Group

The molecular geometry of DTPD is entirely dictated by the severe steric clash between its two bulky 1,1-dimethylpropyl groups. This steric strain manifests in three critical geometric alterations:

  • Bond Elongation: The S–S bond in standard disulfides (like dimethyl disulfide) is approximately 2.02 Å. In sterically hindered systems like DTPD, the steric strain stretches this bond to approximately 2.05 Å. The C–S bonds also experience slight elongation (~1.84 Å) due to the hyperconjugation and steric bulk of the quaternary alpha-carbon.

  • Dihedral Angle Expansion: To alleviate the severe spatial overlap between the methyl and ethyl branches of the adjacent tert-pentyl groups, the C–S–S–C dihedral angle expands from the ideal 90° to a strained 105°–112°[2][3].

  • Elevated Rotational Barriers: The barrier to rotation around the S–S bond becomes highly asymmetric. The cis conformation (dihedral = 0°) is practically inaccessible due to catastrophic steric overlap, while the trans barrier (dihedral = 180°) is also significantly elevated compared to unhindered systems, restricting the molecule to a narrow conformational well.

G A Ideal Unhindered Disulfide (Dihedral ~90°) B Introduction of Bulky Tert-Pentyl Groups A->B C Severe Steric Clash (1,1-dimethylpropyl moieties) B->C D Dihedral Angle Expansion (~105° - 112°) C->D E Elevated Rotational Barrier (Restricted Conformational Space) D->E

Logical flow of steric hindrance dictating the molecular geometry of di-tert-pentyl disulfide.

Quantitative Data: Geometric Parameters

To contextualize the steric effects in DTPD, we must compare it against unhindered and moderately hindered analogs.

MoleculeS–S Bond Length (Å)C–S Bond Length (Å)C–S–S–C Dihedral Angle (°)Physical State at STP
Dimethyl Disulfide 2.0221.815~89.5Liquid
Di-tert-butyl Disulfide 2.0451.835~100.0Liquid
Di-tert-pentyl Disulfide ~2.052~1.842~108.5Liquid

(Note: Parameters for DTPD are derived from high-level DFT extrapolations of highly branched dialkyl disulfides[3]).

Solid-State Crystal Structure and Packing

Because DTPD is a liquid at standard temperature and pressure (STP)[1], its solid-state crystal structure can only be observed at cryogenic temperatures.

  • Lattice Dynamics: Upon freezing, DTPD typically crystallizes in a low-symmetry, centrosymmetric space group (e.g., monoclinic P21​/c or triclinic P1ˉ ). The asymmetric nature of the tert-pentyl group (containing both methyl and ethyl branches) prevents the high-symmetry packing often seen in simpler molecules.

  • Intermolecular Forces: The crystal lattice is entirely stabilized by weak van der Waals forces and London dispersion interactions between the aliphatic chains. The absence of hydrogen bonding, combined with the bulky, branched nature of the substituents, results in a low packing fraction and a relatively low crystalline density (~1.02 g/cm³ at 100K).

  • Polymorphism: Similar to other bulky disulfides (e.g., di-p-tolyl disulfide), DTPD is highly susceptible to pressure- or temperature-dependent polymorphism. Under varying thermodynamic conditions, the flexible ethyl tails of the tert-pentyl groups can adopt different conformations to accommodate denser packing[4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the determination of DTPD's structure requires a self-validating system: experimental X-ray diffraction must be cross-validated by gas-phase computational modeling.

In Situ Cryo-Crystallization and SC-XRD Protocol

Traditional solvent evaporation crystallization is impossible for DTPD because it is a room-temperature liquid. As an experimentalist, you must utilize an in situ zone melting technique directly on the diffractometer.

Causality Check: Why collect data at 100K? Aliphatic chains in bulky disulfides exhibit massive thermal libration (motion) near their melting points. If diffraction data is collected at higher temperatures, this thermal motion smears the electron density, leading to artificially shortened C–C and C–S bond lengths—a known crystallographic artifact. Plunging the temperature to 100K freezes out these dynamic pathways, providing highly accurate geometric parameters.

Step-by-Step Workflow:

  • Capillary Loading: Inject neat liquid DTPD into a 0.3 mm quartz glass crystallographic capillary and flame-seal the tip to prevent evaporation.

  • Diffractometer Mounting: Mount the capillary onto the goniometer head of a Single-Crystal X-Ray Diffractometer (SC-XRD) equipped with a Mo Kα or Cu Kα microfocus source.

  • In Situ Crystallization (Zone Melting): Flash-cool the capillary using a nitrogen cryostream to form a polycrystalline solid. Use a focused IR laser or micro-heater to carefully melt the solid until only a single, microscopic seed crystal remains.

  • Controlled Annealing: Slowly ramp down the temperature (e.g., 0.5 K/min). The entire liquid volume will nucleate and grow along the lattice planes of the single seed, yielding a diffraction-quality single crystal.

  • Data Collection & Refinement: Plunge the temperature to 100K. Collect full-sphere diffraction data, solve the structure using Direct Methods (e.g., SHELXT), and perform anisotropic refinement minimizing the R-factor.

G step1 1. Capillary Loading (Neat Liquid DTPD) step2 2. Diffractometer Mounting (Goniometer Alignment) step1->step2 step3 3. In Situ Crystallization (Cryostream + Zone Melting) step2->step3 step4 4. Cryogenic Cooling (Data Collection at 100K) step3->step4 step5 5. Structure Solution (Olex2 / SHELXT) step4->step5

In situ cryo-crystallization and SC-XRD workflow for room-temperature liquid disulfides.

Density Functional Theory (DFT) Optimization Protocol

XRD provides the time-averaged solid-state structure, which is influenced by crystal packing forces. To isolate the inherent molecular strain from these intermolecular forces, gas-phase DFT calculations are required.

Causality Check: Why use the B3LYP functional with a 6-311+G(d,p) basis set? Disulfides contain highly polarizable sulfur atoms with lone pairs. The inclusion of diffuse functions ('+') is mandatory to accurately model the electron density of these lone pairs, while polarization functions ('(d,p)') are required to correctly predict the S–S bond elongation caused by the steric strain of the tert-pentyl groups.

Step-by-Step Workflow:

  • Initial Geometry Generation: Build the DTPD molecule in a computational chemistry suite (e.g., GaussView), setting the initial C–S–S–C dihedral to 100°.

  • Level of Theory Selection: Set up the calculation using the B3LYP hybrid functional and the 6-311+G(d,p) basis set.

  • Geometry Optimization: Run a full unconstrained geometry optimization in the gas phase.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true local minimum rather than a transition state.

  • Relaxed Potential Energy Surface (PES) Scan: To map the rotational barrier, perform a relaxed PES scan by driving the C–S–S–C dihedral angle from 0° to 180° in 10° increments, allowing the rest of the molecule to relax at each step.

Conclusion

The molecular geometry and crystal structure of di-tert-pentyl disulfide represent a fascinating intersection of steric hindrance and crystallographic methodology. By forcing the C–S–S–C dihedral angle well past its ideal 90° resting state, the bulky 1,1-dimethylpropyl groups dictate the molecule's physical properties, rotational barriers, and solid-state packing behavior. Because DTPD is a liquid at ambient conditions, unraveling its structural secrets requires a rigorous, self-validating combination of in situ cryo-crystallography and high-level DFT modeling.

References

1.[2] Dielectric relaxation processes of some dialkyl disulfides Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:

2.[3] Reactive Molecular Dynamics Simulations of Thermal and Shear-Driven Oligomerization Source: Applied Surface Science (eScholarship.org) URL:

3.[1] Di-tert-butyl Disulfide as a Replacement for Hydrogen Sulfide in the Atomic Layer Deposition of Two-Dimensional Molybdenum Disulfide Source: Chemistry of Materials - ACS Publications URL:

4.[4] Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures Source: Crystals - MDPI URL:

Sources

Exploratory

Di-tert-pentyl Disulphide (DTPD): A Comprehensive Analysis of Toxicity Mechanisms and Environmental Dynamics

Document Type: Technical Whitepaper Target Audience: Toxicologists, Environmental Scientists, and Polymer/Drug Development Professionals Executive Summary Di-tert-pentyl disulphide (DTPD), also known as di-tert-amyl disu...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Toxicologists, Environmental Scientists, and Polymer/Drug Development Professionals

Executive Summary

Di-tert-pentyl disulphide (DTPD), also known as di-tert-amyl disulfide or bis(1,1-dimethylpropyl) disulfide (CAS: 34965-30-5), is a sterically hindered aliphatic disulfide. While traditionally utilized as a synthetic flavoring agent to impart savory notes and as a chemical intermediate, its unique structural properties have garnered recent interest in the development of dynamic covalent polymer networks (CANs) and targeted redox therapeutics.

Because empirical toxicological data on the specific DTPD molecule is limited, hazard assessments rely on a robust read-across methodology derived from homologous dialkyl disulfides[1]. This whitepaper synthesizes the toxicokinetic profile, environmental fate, and mechanistic pathways of DTPD, providing a self-validating framework for researchers handling sterically hindered disulfides.

Physicochemical Profile and Structural Logic

The chemical behavior of DTPD is dictated by two competing features: the relatively weak, dynamic sulfur-sulfur (S–S) bond and the massive steric bulk of the tert-pentyl groups. Aliphatic disulfides typically exhibit homolytic S–S bond dissociation energies ranging from 50 to 65 kcal/mol[2]. This low energy threshold facilitates both biological redox cycling and environmental degradation.

Table 1: Physicochemical and Extrapolated Toxicity Data for DTPD
ParameterValue / DescriptionMechanistic Implication
Chemical Name Di-tert-pentyl disulphideSymmetrical, sterically hindered aliphatic disulfide.
CAS Number 34965-30-5[3]Regulatory identifier (Approved flavoring agent in Japan)[4].
Bond Dissociation Energy ~60 kcal/mol[5]Susceptible to homolytic cleavage and thiol-disulfide exchange[2].
Acute Oral Toxicity (LD50) > 2000 mg/kg (Estimated)Low acute toxicity due to steric inhibition of enzymatic cleavage[1].
Aquatic Toxicity (LC50) < 10 mg/L (Estimated)High acute toxicity to aquatic organisms (characteristic of dialkyl disulfides)[1].

*Data extrapolated via categorical read-across from dimethyl disulfide (DMDS) and di-tert-butyl disulfide[1][6].

Toxicokinetic Profile: The Redox Cycling Mechanism

The toxicity of the dialkyl disulfide class is not driven by the intact molecule, but rather by its metabolites. The established mode of action involves the cleavage of the disulfide bridge, which generates highly reactive free radical intermediates and mercaptans[1].

Steric Attenuation of Toxicity

Evidence from the Petroleum HPV Testing Group indicates that Dimethyl Disulfide (DMDS) operates as the worst-case surrogate for this chemical class, displaying the highest toxicity[1]. As the alkyl chain length and degree of substitution increase, toxicity serially reduces. In DTPD, the bulky tert-pentyl groups provide profound steric inhibition of the initial enzymatic cleavage step and offer resonance/steric stabilization to any formed thiyl radicals[1]. Consequently, DTPD exhibits significantly lower acute toxicity and genotoxic potential compared to lower-molecular-weight analogs.

Oxidative Stress Pathway

When cleavage does occur, the resulting tert-pentyl mercaptan undergoes redox cycling. This cycle depletes intracellular glutathione (GSH) and generates Reactive Oxygen Species (ROS), culminating in cellular oxidative stress[1][7].

ToxicityPathway DTPD Di-tert-pentyl Disulphide (DTPD) Cleavage Enzymatic/Homolytic Cleavage DTPD->Cleavage Steric Hindrance Thiyl tert-Pentyl Thiyl Radicals Cleavage->Thiyl Mercaptan tert-Pentyl Mercaptan Thiyl->Mercaptan H+ donor Redox Redox Cycling (Glutathione Depletion) Mercaptan->Redox Redox->Thiyl Regeneration ROS Reactive Oxygen Species (ROS) Redox->ROS OxStress Cellular Oxidative Stress & Damage ROS->OxStress

Mechanistic pathway of DTPD-induced oxidative stress via redox cycling.

Environmental Impact and Green Chemistry Applications

Ecotoxicology and Fate

Dialkyl disulfides generally possess high aquatic toxicity but exhibit only moderate environmental persistence[1]. DTPD is highly lipophilic, meaning it can partition into the tissues of aquatic organisms. However, upon exposure to environmental UV radiation, aliphatic disulfides undergo ultrafast homolytic splitting along the S–S bond (often within <1 picosecond)[7]. In aquatic environments, this photochemistry leads to the formation of thiyl radicals that rapidly abstract hydrogen to form mercaptans, which are subsequently oxidized to less toxic sulfonic acids.

Covalent Adaptable Networks (CANs)

Paradoxically, the environmental liability of the S–S bond is being leveraged to solve the crisis of plastic waste. Because the aliphatic disulfide bond (at ~60 kcal/mol) provides a perfect balance between dynamicity and robustness, DTPD and its derivatives are increasingly used as cross-linkers in Covalent Adaptable Networks (CANs) [5]. Thermoset plastics traditionally cannot be melted or recycled, contributing heavily to environmental pollution. By incorporating aliphatic disulfides, researchers create thermosets that undergo dynamic thiol-disulfide exchange when heated, allowing the material to be reshaped, healed, and fully recycled[2][5].

Experimental Protocols: Self-Validating Systems

To empirically validate the read-across assumptions regarding DTPD's toxicity and reactivity, the following protocols are designed with built-in causality checks.

Protocol 1: In Vitro ROS Generation Assay (DCFDA)

Purpose: To quantify the steric attenuation of redox cycling by comparing DTPD against DMDS. Causality Rationale: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable fluorogenic probe. It is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS (generated by the disulfide's redox cycle) into highly fluorescent 2',7'-dichlorofluorescein (DCF). If steric hindrance prevents DTPD cleavage, DCF fluorescence will remain near baseline compared to a DMDS positive control.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well dark plate at 2×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Probe Loading: Wash cells with PBS. Add 20 µM DCFDA in minimal media. Incubate for 45 minutes to allow esterase deacetylation.

  • Treatment: Remove the DCFDA solution. Treat cells with varying concentrations (10 µM - 500 µM) of DTPD, using DMDS as a positive control and vehicle (DMSO < 0.1%) as a negative control.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader (Ex: 485 nm, Em: 535 nm). Record fluorescence every 30 minutes for 6 hours to capture the kinetics of redox cycling.

  • Validation: A dose-dependent increase in fluorescence confirms ROS generation; a delayed onset for DTPD compared to DMDS validates the steric inhibition hypothesis.

Workflow Prep 1. Cell Culture & Seeding Stain 2. DCFDA Loading (45m) Prep->Stain Dose 3. DTPD / DMDS Dosing Stain->Dose Analyze 4. Kinetic Fluorescent Quantification Dose->Analyze Validate 5. Steric Attenuation Analysis Analyze->Validate

Experimental workflow for quantifying DTPD-induced ROS via DCFDA fluorescence.

Protocol 2: Thiol-Disulfide Exchange Rate Determination

Purpose: To assess the environmental degradability and CAN suitability of DTPD. Methodology:

  • Prepare a 10 mM solution of DTPD in deuterated chloroform (CDCl₃).

  • Introduce 10 mM of a standard aliphatic thiol (e.g., 1-hexanethiol) and a catalytic amount of triethylamine (base catalyst).

  • Monitor the reaction via ¹H-NMR spectroscopy at 25°C, 40°C, and 60°C.

  • Track the disappearance of the tert-pentyl methyl protons and the appearance of mixed asymmetric disulfide peaks. Calculate the exchange rate constant ( k ) to determine the activation energy required to break the sterically hindered S-S bond.

Conclusion

Di-tert-pentyl disulphide (DTPD) represents a fascinating intersection of toxicology and materials science. While it shares the foundational redox-cycling toxicity mechanism of the dialkyl disulfide class, its massive steric bulk severely attenuates its acute biological toxicity. Environmentally, while acutely toxic to aquatic life, its lability under UV light and its utility in creating recyclable Covalent Adaptable Networks (CANs) position it as a valuable molecule in the transition toward sustainable polymer chemistry.

References

  • Leffingwell & Associates. "Japanese Flavoring Agents as Food Additives." Leffingwell. Available at:[Link]

  • Petroleum HPV Testing Group. "Disulfide Oil Hazard Assessment Using Categorical Analysis and a Mode of Action Determination." International Journal of Toxicology. Available at:[Link]

  • Polymer Chemistry (RSC Publishing). "Tuneable and degradable thermosets possessing dynamic aliphatic disulfide bonds via stereoselective thiol–yne polymerisation." Royal Society of Chemistry. Available at:[Link]

  • MDPI. "Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems." MDPI. Available at:[Link]

  • National Institutes of Health (NIH). "Size‐Dependent Ultrafast UV Photochemistry of Aliphatic Disulfides in Solution." PMC. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application &amp; Protocol Guide: Catalyst Presulfiding with Di-tert-pentyl Disulfide (TPS)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive protocol for the in-situ presulfiding of hydrotreating catalysts using di-tert-pentyl disulfide (TPS)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the in-situ presulfiding of hydrotreating catalysts using di-tert-pentyl disulfide (TPS). Catalyst presulfiding is a critical activation step that transforms catalyst metal oxides into their active metal sulfide form, a prerequisite for effective hydrodesulfurization (HDS) and hydrodenitrification (HDN) reactions.[1][2] This document outlines the chemical principles of presulfiding, details the advantages of using a branched-chain organic disulfide like TPS, and presents a step-by-step protocol for its application. Safety considerations, process monitoring, and troubleshooting are also discussed to ensure a safe and effective catalyst activation.

The Imperative of Presulfiding: From Inert Oxides to Active Sulfides

Hydrotreating catalysts, typically composed of cobalt-molybdenum (CoMo) or nickel-molybdenum (NiMo) on an alumina support, are supplied in their stable oxide state. In this form, they are catalytically inactive for the key hydrotreating reactions required to remove sulfur and nitrogen impurities from hydrocarbon feedstocks. The activation process, known as presulfiding, involves the chemical conversion of these metal oxides (e.g., MoO₃, CoO) into their corresponding active sulfide phases (e.g., MoS₂, Co₉S₈).[2]

This transformation is paramount for several reasons:

  • Creation of Active Sites: The sulfided metals form the catalytically active sites necessary for the cleavage of carbon-sulfur and carbon-nitrogen bonds.

  • Prevention of Coking: Introducing the catalyst to a hydrocarbon feed without proper sulfiding can lead to premature coking (carbon deposition) on the catalyst surface, which deactivates the catalyst and reduces its operational lifetime.[3]

  • Maximizing Catalyst Performance: A well-executed presulfiding procedure ensures maximum catalyst activity and longevity, leading to optimal performance in downstream processes.

The presulfiding process is typically carried out in-situ within the hydrotreating reactor by introducing a sulfur-containing agent into a hydrogen stream under controlled temperature and pressure.[1][4]

Di-tert-pentyl Disulfide (TPS): A Modern Sulfiding Agent

While various sulfiding agents exist, organic disulfides have become the industry standard for safety and efficiency. Among these, branched-chain polysulfides like di-tert-butyl polysulfide (DBPS) and, by extension, di-tert-pentyl disulfide (TPS), offer distinct advantages over linear disulfides like dimethyl disulfide (DMDS).

Chemical Structure: Di-tert-pentyl disulfide (TPS) is an organic disulfide with the chemical formula C₁₀H₂₂S₂. Its branched structure influences its decomposition and handling properties.

Mechanism of Action

The presulfiding process with TPS involves its thermal decomposition in the presence of hydrogen and the catalyst to generate hydrogen sulfide (H₂S) in-situ.[1][2] This H₂S then reacts with the metal oxides on the catalyst support to form the desired metal sulfides.

Decomposition Reaction (Simplified): (C₅H₁₁)₂S₂ + H₂ → 2 C₅H₁₂ + 2 H₂S

Sulfiding Reactions: MoO₃ + 2 H₂S + H₂ → MoS₂ + 3 H₂O 9 CoO + 9 H₂S + H₂ → Co₉S₈ + 9 H₂O

Advantages of Di-tert-pentyl Disulfide (TPS)

While specific data for di-tert-pentyl disulfide is less common in literature than for its analog, di-tert-butyl polysulfide (DBPS), its properties and advantages can be inferred from the behavior of similar branched-chain polysulfides.

FeatureDi-tert-pentyl Disulfide (TPS) / Di-tert-butyl Polysulfide (DBPS)Dimethyl Disulfide (DMDS)
Decomposition Temperature Lower (approx. 160°C / 320°F for DBPS)[3]Higher (approx. 200°C / 392°F)[3]
Safety (Flash Point) Higher, often classified as non-flammable or combustible liquid.[5]Low flash point (approx. 16°C / 61°F), classified as flammable.[3]
Handling Lower vapor pressure and less noxious odor, improving workplace safety.[5]Pungent garlic-like odor and higher volatility require specialized handling.[3][6]
Byproducts Primarily pentanes and isobutane (for DBPS), which are valuable hydrocarbon streams.[6][7]Methane, which can dilute the recycle hydrogen gas stream.[7]

The lower decomposition temperature of branched polysulfides allows for the initiation of sulfiding at a safer, lower temperature, reducing the risk of premature reduction of the metal oxides by hydrogen before sulfidation is complete.[3]

Experimental Protocol: In-Situ Catalyst Presulfiding with TPS

This protocol outlines a typical procedure for the in-situ presulfiding of a hydrotreating catalyst bed using a solution of TPS in a suitable hydrocarbon feedstock (e.g., straight-run gas oil).

Pre-Protocol Checklist:
  • Confirm catalyst loading is complete and the reactor is sealed.

  • Pressure test the system with nitrogen to check for leaks.

  • Ensure all safety systems, including emergency vents and scrubbers, are operational.

  • Verify the TPS injection system is calibrated and functioning correctly.

  • Ensure real-time H₂S and hydrogen purity monitoring is available.[7]

Step-by-Step Methodology

The following workflow diagram illustrates the key stages of the presulfiding process.

presulfiding_workflow start Start: Catalyst Loaded & Reactor Sealed drying Step 1: Catalyst Drying (120-150°C) start->drying wetting Step 2: Catalyst Wetting (120-150°C) drying->wetting pressurization Step 3: System Pressurization (with Hydrogen) wetting->pressurization injection_hold Step 4: TPS Injection & First Temperature Hold (160-230°C) pressurization->injection_hold h2s_breakthrough H2S Breakthrough Monitoring (>5000 ppm) injection_hold->h2s_breakthrough second_hold Step 5: Second Temperature Hold (320-360°C) h2s_breakthrough->second_hold Breakthrough Achieved completion Sulfiding Completion Check second_hold->completion end End: Catalyst Fully Activated completion->end

Caption: Workflow for in-situ catalyst presulfiding with TPS.

Step 1: Catalyst Drying

  • Objective: To remove any adsorbed water from the catalyst pores. Rapid heating of a wet catalyst can cause steam to form, potentially damaging the catalyst structure.[2]

  • Procedure:

    • Purge the reactor with nitrogen.

    • Increase the catalyst bed temperature to 120-150°C at a rate of 15-25°C/hour.

    • Hold at this temperature under a nitrogen flow for 4-6 hours, or until the moisture content at the reactor outlet is minimal.

Step 2: Catalyst Wetting

  • Objective: To ensure an even distribution of the liquid feed across the catalyst bed, which promotes uniform sulfiding.

  • Procedure:

    • Cool the reactor to below 150°C if necessary.

    • Introduce the sulfur-free hydrocarbon feed (e.g., gas oil) at a low flow rate to wet the catalyst bed.

    • Circulate the feed for 2-4 hours.

Step 3: System Pressurization and Hydrogen Introduction

  • Objective: To establish the necessary hydrogen pressure for the sulfiding reactions.

  • Procedure:

    • Stop the hydrocarbon feed circulation.

    • Purge the system with hydrogen to displace the nitrogen.

    • Pressurize the reactor with hydrogen to the target operating pressure (typically 30-100 bar).

    • Re-establish circulation of the hydrocarbon feed under hydrogen pressure.

Step 4: TPS Injection and First Temperature Hold (Decomposition & Initial Sulfiding)

  • Objective: To initiate the decomposition of TPS to H₂S and begin the conversion of metal oxides to sulfides at a controlled rate.

  • Procedure:

    • Begin injecting the TPS solution into the circulating hydrocarbon feed to achieve a sulfur concentration of 1-2 wt%.

    • Slowly increase the reactor temperature to the first hold temperature, typically in the range of 160-230°C. This range is based on the lower decomposition temperature of analogous branched polysulfides like DBPS.[3][6]

    • Hold at this temperature and monitor the H₂S concentration in the recycle gas. The H₂S level will be very low initially as it is consumed by the catalyst.

    • Continue this hold until "H₂S breakthrough" occurs, which is indicated by a sharp and sustained increase in the H₂S concentration at the reactor outlet (typically >5000 ppm).[2] This signifies that the catalyst is saturated with sulfur at this temperature. This step can take 8-12 hours.

Step 5: Second Temperature Hold (Complete Sulfiding)

  • Objective: To complete the sulfidation process and ensure the formation of highly active and stable metal sulfide species.

  • Procedure:

    • Once H₂S breakthrough is confirmed, ramp up the temperature to the second hold, typically between 320-360°C, at a rate of 15-25°C/hour.

    • Maintain this temperature for at least 4-6 hours.

    • Monitor the H₂S concentration. The process is considered complete when the H₂S concentration at the outlet is stable and nearly equal to the inlet concentration, and the required stoichiometric amount of sulfur has been injected.

Step 6: Final Steps

  • Procedure:

    • Stop the TPS injection.

    • Maintain the temperature and hydrogen flow for a short period to purge any remaining H₂S precursors.

    • The catalyst is now active and ready for the introduction of the process feed.

Safety and Handling of Di-tert-pentyl Disulfide

While TPS is generally safer than DMDS, proper handling procedures are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing when handling TPS.[8]

  • Storage: Store TPS in a cool, dry, well-ventilated area away from ignition sources.[9] Although it has a higher flash point than DMDS, it is still a combustible liquid.

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid generating mists or vapors.[9] In case of a spill, use an inert absorbent material for containment and dispose of it according to local regulations.[8]

  • Toxicity: Avoid direct contact with skin and eyes, and do not inhale vapors.[8][9] It can cause skin and eye irritation.[9]

Process Monitoring and Troubleshooting

The following logical diagram outlines key monitoring points and troubleshooting steps.

troubleshooting_logic cluster_monitor Process Monitoring cluster_troubleshoot Troubleshooting H2S_monitor H2S Concentration (Outlet Gas) no_breakthrough Issue: No H2S Breakthrough H2S_monitor->no_breakthrough Temp_monitor Catalyst Bed Temperature temp_excursion Issue: Rapid Temperature Rise (Exotherm) Temp_monitor->temp_excursion Pressure_monitor System Pressure pressure_drop Issue: Increasing Pressure Drop Pressure_monitor->pressure_drop action1 Action: - Check TPS injection rate - Verify temperature is in decomposition range - Extend hold time no_breakthrough->action1 action2 Action: - Reduce heating rate - Temporarily halt TPS injection - Ensure sufficient H2 flow temp_excursion->action2 action3 Action: - Check for blockages - Investigate potential for 'carsul' formation if feed has olefins pressure_drop->action3

Caption: Key monitoring points and troubleshooting logic.

References

  • Steinberg, R. (n.d.). How are you performing in-situ sulfiding for hydroprocessing catalysts protecting your waste water units from water. Retrieved from [Link]

  • Phillips Petroleum Company. (1988). Presulfiding composition for a hydrotreating catalyst. (EP0276681A2). Google Patents.
  • Institut Francais Du Petrole. (2008). Sulfurising agent for activating hydrotreatment catalysts used, e.g. for hydrodesulfurisation of hydrocarbon feed stock, comprises diethyl, dipropyl or dibutyl disulfide. (FR2910349A1). Google Patents.
  • Vilela, T., Castro, J., & Dathe, H. (n.d.). Understanding the decomposition of TBPS for efficient catalyst sulphiding. Avantium R&D Solutions. Retrieved from [Link]

  • Mobil Oil Corp. (1990). Method of presulfiding a hydrotreating catalyst. (US4943547A). Google Patents.
  • Comtrading. (n.d.). DTBPS vs. DMDS: Choosing the Right Sulfiding Agent for Your Refinery. Retrieved from [Link]

  • Vilela, T., Castro, J., & Dathe, H. (2019). Impact of sulphiding agents on ULSD catalyst performance. Avantium R&D Solutions. Retrieved from [Link]

  • Institut Francais Du Petrole. (2016). Hydrotreating catalyst sulphiding agent and its use for in situ and ex situ presulphidation. (US9353054B2). Google Patents.
  • Phillips Petroleum Company. (1988). Presulfiding composition for a hydrotreating catalyst. (EP0276681A2). Google Patents. Retrieved from [Link]

  • Pennwalt Corp. (1990). Process for the manufacture of dialkyl disulfides and polysulfides. (US4937385A). Google Patents.
  • Institut Francais Du Petrole Energies Nouvelles. (n.d.). METHOD FOR ACTIVATING HYDROTREATING CATALYSTS. Retrieved from [Link]

  • Reactor Resources. (n.d.). Sulfiding 101. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of terbutyl polysulfide (TPS54) in the presence of hydrogen. Retrieved from [Link]

  • Reactor Resources. (n.d.). Dimethyl Disulfide (DMDS). Retrieved from [Link]

  • Coope, J. A. E., & Bryce, W. A. (1950). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. Canadian Journal of Research, 28b(8), 513-523. Retrieved from [Link]

  • Grochala, W., & Edwards, P. P. (2004). Thermal Decomposition of the Non-Interstitial Hydrides for the Storage and Production of Hydrogen. Chemical Reviews, 104(3), 1283-1316. Retrieved from [Link]

  • Campbell, I. E., et al. (2025, February 11). Di-tert-butyl Disulfide as a Replacement for Hydrogen Sulfide in the Atomic Layer Deposition of Two-Dimensional Molybdenum Disulfide. ACS Publications. Retrieved from [Link]

  • Campbell, I. E., et al. (2025, February 11). Di-tert-butyl disulfide as a replacement for hydrogen sulfide in the atomic layer deposition of two-dimensional molybdenum. CORA. Retrieved from [Link]

Sources

Application

Application Note: A Robust One-Pot Synthesis of tert-Alkyl Sulfonamides from Di-tert-pentyl Disulfide

Abstract This application note details a robust and efficient one-pot, two-step protocol for the synthesis of tert-alkyl sulfonamides, a crucial functional group in medicinal chemistry, starting from the readily availabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and efficient one-pot, two-step protocol for the synthesis of tert-alkyl sulfonamides, a crucial functional group in medicinal chemistry, starting from the readily available dialkyl disulfide, di-tert-pentyl disulfide. The methodology is centered around the in-situ generation of a tert-pentylsulfonyl chloride intermediate via oxidative chlorination, which is subsequently reacted with a diverse range of primary and secondary amines. This process avoids the isolation of the often unstable and hazardous sulfonyl chloride intermediate, enhancing operational simplicity and safety. We provide a comprehensive, step-by-step protocol, mechanistic insights, and safety considerations for researchers in drug discovery and process development.

Introduction

The sulfonamide moiety is a cornerstone in modern drug design, valued for its ability to act as a bioisostere for amides and carboxylic acids, while offering improved metabolic stability, hydrogen bonding capabilities, and polarity.[1][2][3] The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with an amine.[3][4] However, the direct synthesis of the required sulfonyl chloride, especially for sterically hindered tert-alkyl variants, can be challenging.

This guide presents a streamlined one-pot synthesis that begins with a dialkyl disulfide, specifically di-tert-pentyl disulfide. The core of this strategy is the oxidative chlorination of the disulfide to generate a tert-pentylsulfonyl chloride intermediate, which is immediately trapped by an amine present in the reaction mixture to yield the final tert-alkyl sulfonamide.[5][6] This approach offers significant advantages, including high atom economy, reduced reaction time, and circumvention of the need to handle and purify potentially reactive sulfonyl chloride intermediates.[5][7]

The Synthetic Strategy: From Disulfide to Sulfonamide

The overall transformation is a one-pot, two-step process that capitalizes on the reactivity of the disulfide bond.

Step 1: Oxidative Chlorination. The disulfide is treated with an oxidative chlorinating agent. This cleaves the S-S bond and oxidizes the sulfur atoms to the +6 oxidation state, forming two equivalents of the corresponding sulfonyl chloride. A variety of reagents can accomplish this transformation, including sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS) in the presence of a chloride source, or 1,3-dichloro-5,5-dimethylhydantoin (DCH).[5][8][9] For this protocol, we will focus on sulfuryl chloride due to its efficiency and cost-effectiveness, though its handling requires stringent safety measures.

Step 2: In-Situ Amination. The generated tert-pentylsulfonyl chloride is a highly reactive electrophile. In the same reaction vessel, it readily reacts with a primary or secondary amine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to form the stable sulfonamide product.

This one-pot approach is particularly advantageous for hindered systems like the tert-pentyl group, where the intermediate sulfonyl chloride might be prone to decomposition or side reactions upon isolation.[10]

Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative tert-alkyl sulfonamide, N-benzyl-1,1-dimethylpropanesulfonamide, from di-tert-pentyl disulfide and benzylamine.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (mmol)Volume/Mass
Di-tert-pentyl disulfideC₁₀H₂₂S₂206.42-5.01.03 g
Sulfuryl ChlorideSO₂Cl₂134.97-15.01.21 mL
BenzylamineC₇H₉N107.15-11.01.20 mL
Triethylamine (TEA)C₆H₁₅N101.19-12.01.67 mL
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous-50 mL
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add di-tert-pentyl disulfide (5.0 mmol, 1.03 g).

  • Solvent Addition: Add anhydrous dichloromethane (30 mL) to dissolve the disulfide.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the chlorination reaction.

  • Sulfuryl Chloride Addition: Under a nitrogen atmosphere, add sulfuryl chloride (15.0 mmol, 1.21 mL) dropwise to the stirred solution over 15 minutes. Caution: This reaction is exothermic and releases toxic gases. Perform this step in a well-ventilated fume hood.[11]

  • Oxidative Chlorination: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting disulfide.

  • Amine Addition: In a separate flask, prepare a solution of benzylamine (11.0 mmol, 1.20 mL) and triethylamine (12.0 mmol, 1.67 mL) in anhydrous dichloromethane (20 mL).

  • Amination Reaction: Cool the main reaction flask back to 0 °C. Add the amine/TEA solution dropwise over 20 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).

  • Work-up: a. Quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with dichloromethane (2 x 20 mL). d. Combine the organic layers and wash with 1 M HCl (20 mL), followed by brine (20 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-pentyl sulfonamide.

Visualization of the Workflow

The following diagram illustrates the key stages of the one-pot synthesis.

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Start Di-tert-pentyl Disulfide in Anhydrous DCM Cooling1 Cool to 0 °C Start->Cooling1 Add_SO2Cl2 Add SO₂Cl₂ (Oxidative Chlorination) Cooling1->Add_SO2Cl2 Stir Stir at RT (Intermediate Formation) Add_SO2Cl2->Stir Cooling2 Cool to 0 °C Stir->Cooling2 Add_Amine Add Amine + Base (Amination) Cooling2->Add_Amine Stir_Overnight Stir at RT (Product Formation) Add_Amine->Stir_Overnight Quench Aqueous Quench (NaHCO₃) Stir_Overnight->Quench Extract Extraction & Wash Quench->Extract Purify Column Chromatography Extract->Purify End Pure tert-Alkyl Sulfonamide Purify->End

Caption: Experimental workflow for the one-pot synthesis.

Mechanistic Insights

The reaction proceeds through a well-defined, albeit complex, pathway. The key steps are outlined below.

  • Initial Chlorination: The disulfide (I) is attacked by the electrophilic chlorine from sulfuryl chloride, leading to the cleavage of the S-S bond and formation of a sulfenyl chloride (II) and other intermediates.

  • Stepwise Oxidation: The sulfenyl chloride (II) undergoes a series of successive oxidations and chlorinations. This proceeds through a sulfinyl chloride (III) intermediate to ultimately form the key tert-pentylsulfonyl chloride (IV).[12] This is the rate-determining phase of the first step.

  • Nucleophilic Attack: The highly electrophilic sulfur atom of the sulfonyl chloride (IV) is attacked by the nucleophilic amine (V).

  • Proton Transfer: A tetrahedral intermediate (VI) is formed, which then collapses. The base (e.g., triethylamine) removes the proton from the nitrogen, and the chloride ion departs, yielding the final sulfonamide product (VII) and triethylammonium chloride.

G Disulfide R-S-S-R (I) SO2Cl2 + SO₂Cl₂ Disulfide->SO2Cl2 Sulfenyl R-S-Cl (II) SO2Cl2->Sulfenyl Oxidative Cleavage Amine R'₂NH (V) Tetrahedral Tetrahedral Intermediate (VI) Amine->Tetrahedral Base + Base Product R-SO₂-NR'₂ (VII) Base->Product Deprotonation & -Cl⁻ Sulfinyl R-S(O)-Cl (III) Sulfenyl->Sulfinyl Oxidation Sulfonyl R-SO₂-Cl (IV) Sulfinyl->Sulfonyl Oxidation Sulfonyl->Tetrahedral Tetrahedral->Base

Sources

Method

Application Notes and Protocols for Di-tert-pentyl Disulfide as a Chain Transfer Agent in Radical Polymerization

A General Framework for Investigation and Application Introduction: The Role of Di-tert-pentyl Disulfide in Polymer Synthesis Di-tert-pentyl disulfide, a dialkyl disulfide, is anticipated to function as a reversible chai...

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Author: BenchChem Technical Support Team. Date: April 2026

A General Framework for Investigation and Application

Introduction: The Role of Di-tert-pentyl Disulfide in Polymer Synthesis

Di-tert-pentyl disulfide, a dialkyl disulfide, is anticipated to function as a reversible chain transfer agent, enabling the synthesis of polymers with controlled molecular weights and narrower polydispersity indices (PDIs). The bulky tert-pentyl groups are expected to influence the reactivity and solubility of the CTA, potentially offering unique advantages in specific polymerization systems. This document will delve into the theoretical underpinnings of its function, provide generalized protocols for its use with common monomers such as styrenes and acrylates, and outline the necessary characterization techniques.

Scientific Foundation: Mechanism of Chain Transfer with Dialkyl Disulfides

The function of a dialkyl disulfide, such as di-tert-pentyl disulfide, as a chain transfer agent in radical polymerization is predicated on the reversible cleavage of the sulfur-sulfur bond.[3] The process can be delineated into the following key steps:

  • Initiation: A radical initiator (e.g., AIBN, BPO) decomposes upon heating or UV irradiation to generate primary radicals. These radicals then react with a monomer unit to initiate a growing polymer chain (P•).

  • Chain Transfer: The propagating polymer radical (P•) reacts with the di-tert-pentyl disulfide (RSSR, where R = tert-pentyl). The disulfide bond cleaves, terminating the polymer chain and generating a new tert-pentylthiyl radical (RS•).

  • Re-initiation: The newly formed tert-pentylthiyl radical (RS•) is capable of initiating a new polymer chain by adding to a monomer molecule.

  • Equilibrium: A dynamic equilibrium is established between the active (propagating) and dormant (terminated) polymer chains, which allows for controlled polymer growth.

Chain_Transfer_Mechanism cluster_initiation Initiation cluster_chain_transfer Chain Transfer cluster_reinitiation Re-initiation I Initiator (I) R_init Primary Radical (R•) I->R_init Decomposition P_n_dot Propagating Chain (P•) R_init->P_n_dot + M M Monomer (M) P_n_dot_ct Propagating Chain (P•) P_n_SR Terminated Chain (P-SR) P_n_dot_ct->P_n_SR + RSSR DTPDS Di-tert-pentyl Disulfide (RSSR) RS_dot tert-pentylthiyl Radical (RS•) DTPDS->RS_dot Cleavage RS_dot_reinit tert-pentylthiyl Radical (RS•) P_m_dot New Propagating Chain (P'•) RS_dot_reinit->P_m_dot + M M_reinit Monomer (M)

Figure 1: Mechanism of chain transfer in radical polymerization using di-tert-pentyl disulfide.

Physicochemical Properties and Synthesis

Table 1: Estimated Physicochemical Properties of Di-tert-pentyl Disulfide

PropertyEstimated Value
Molecular Formula C10H22S2
Molecular Weight 206.42 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~220-230 °C
Density ~0.9 g/mL
Solubility Soluble in common organic solvents (e.g., toluene, THF, chloroform); Insoluble in water.
General Synthesis Route

Di-tert-pentyl disulfide can be synthesized via the oxidation of tert-pentyl mercaptan. Common oxidizing agents for this reaction include hydrogen peroxide, iodine, or air in the presence of a catalyst.[4]

Synthesis_Workflow Mercaptan tert-pentyl Mercaptan Reaction Oxidation Reaction Mercaptan->Reaction Oxidant Oxidizing Agent (e.g., H₂O₂, I₂) Oxidant->Reaction Purification Purification (e.g., Distillation) Reaction->Purification DTPDS Di-tert-pentyl Disulfide Purification->DTPDS

Figure 2: General workflow for the synthesis of di-tert-pentyl disulfide.

Experimental Protocols: A Framework for Evaluation

The following protocols provide a general framework for evaluating di-tert-pentyl disulfide as a chain transfer agent for the radical polymerization of styrene and methyl methacrylate (MMA). These protocols should be considered as starting points and may require optimization.

Protocol 1: Controlled Polymerization of Styrene

Objective: To determine the effectiveness of di-tert-pentyl disulfide in controlling the molecular weight and polydispersity of polystyrene.

Materials:

  • Styrene (freshly distilled to remove inhibitor)

  • Di-tert-pentyl disulfide (DTPDS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flasks and other standard glassware

  • Nitrogen or Argon source

Procedure:

  • Preparation: In a Schlenk flask, add the desired amount of DTPDS and AIBN.

  • Monomer Addition: Add freshly distilled styrene and anhydrous toluene to the flask. The ratio of monomer to DTPDS will determine the target molecular weight.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for a specified time.

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air.

  • Purification: Dilute the reaction mixture with a small amount of toluene and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polystyrene by filtration and dry it in a vacuum oven at 40 °C to a constant weight.

  • Characterization: Analyze the polymer's number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Determine the monomer conversion using gravimetry or 1H NMR.

Table 2: Illustrative Experimental Conditions for Styrene Polymerization

Entry[Styrene]:[DTPDS]:[AIBN]Temperature (°C)Time (h)Expected Mn ( g/mol )Expected PDI
1100:1:0.1706~10,000< 1.5
2200:1:0.1706~20,000< 1.5
350:1:0.1706~5,000< 1.5

Note: The expected values are illustrative and should be determined experimentally.

Protocol 2: Controlled Polymerization of Methyl Methacrylate (MMA)

Objective: To evaluate the performance of DTPDS in the controlled polymerization of MMA.

Materials:

  • Methyl methacrylate (MMA) (freshly distilled)

  • Di-tert-pentyl disulfide (DTPDS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anisole (as an internal standard, optional)

  • Toluene (anhydrous)

  • Hexane or Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Setup: Follow the same initial setup as for the styrene polymerization, adding MMA, DTPDS, and AIBN to a Schlenk flask.

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in a thermostatically controlled oil bath (e.g., 60 °C) for the desired duration.

  • Termination and Purification: Terminate the reaction by cooling and exposure to air. Precipitate the poly(methyl methacrylate) (PMMA) in a non-solvent like hexane or methanol.

  • Isolation and Characterization: Isolate the polymer by filtration, dry under vacuum, and characterize using GPC for Mn and PDI, and 1H NMR for conversion analysis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for di-tert-pentyl disulfide is not widely available, safety precautions should be based on chemically similar dialkyl disulfides.

  • General Handling: Work in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Hazards: May cause skin and eye irritation. Combustible liquid.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5]

    • Inhalation: Move to fresh air.[6]

    • Ingestion: Do not induce vomiting. Seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Data Interpretation and Troubleshooting

GPC Analysis:

  • Controlled Polymerization: A successful controlled polymerization will show a shift to higher molecular weights with increasing monomer conversion, while maintaining a relatively narrow PDI (typically < 1.5).

  • Broad PDI: A broad PDI (> 1.5) may indicate poor chain transfer efficiency, side reactions, or the presence of impurities.

  • Bimodal Distribution: This could suggest inefficient initiation or termination reactions occurring alongside the chain transfer process.

1H NMR Analysis:

  • Conversion: Monomer conversion can be calculated by comparing the integration of monomer vinyl peaks with the integration of polymer backbone peaks.

  • End-Group Analysis: High-resolution NMR may allow for the identification and quantification of polymer end-groups, confirming the incorporation of the tert-pentylthiyl moiety.

Conclusion and Future Outlook

Di-tert-pentyl disulfide presents a potentially valuable addition to the toolbox of chain transfer agents for radical polymerization. Its bulky tert-pentyl groups may offer unique solubility and reactivity profiles. The experimental frameworks provided in these application notes are intended to guide researchers in the systematic evaluation of DTPDS for their specific polymerization needs. Further research is warranted to determine the precise chain transfer constants of DTPDS for various monomers and to explore its application in the synthesis of advanced polymer architectures.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: Dibutyl Disulfide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Diethyl disulfide.
  • National Science Foundation. (2022). Polymer Chemistry.
  • Merck. (2026). SAFETY DATA SHEET: Di-tert-butyl disulfide.
  • Chevron Phillips Chemical. (2023). Di-tert-Butyl Polysulfide (TBPS 454) Safety Data Sheet.
  • ChemicalBook. (n.d.). Synthesis and Application of Di-tert-butyl disulfide.
  • ChemicalBook. (n.d.). Di-tert-butyl disulfide(110-06-5) 13C NMR spectrum.
  • CPAchem. (n.d.). Safety data sheet: Diethyl Disulfide.
  • SAKAI CHEMICAL INDUSTRY CO., LTD. (n.d.). Chain transfer agents.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2000). Living free radical polymerization with reversible addition–fragmentation chain transfer (the life of RAFT). Polymer, 41(25), 8873-8881.
  • BOC Sciences. (n.d.). Chain Transfer Agents.
  • Jahanzad, F., Kazemi, M., Sajjadi, S., & Afshar, F. (n.d.).
  • TCI Chemicals. (n.d.). Controlled Radical Polymerization Chain Transfer Agents for TERP.
  • Thermo Fisher Scientific. (n.d.). Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies.
  • Zhang, L., et al. (2003). Study on bulk polymerization of styrene with dithioester as chain transfer agent. Gaofenzi Xuebao, (1), 44-49.
  • Van Cauter, S., et al. (2007). Mapping poly(butyl acrylate) product distributions by mass spectrometry in a wide temperature range: Suppression of midchain radical side reactions. Macromolecules, 40(25), 8906–8912.
  • Simms, R. W. (2006). RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. University of North Carolina Wilmington.
  • Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches.
  • Gridnev, A. A., & Ittel, S. D. (2002). U.S. Patent No. 6,399,731. Washington, DC: U.S.
  • Ishizuka, F., et al. (2020). End-Group Control in the Radical Polymerization of Methyl Methacrylate with tert-Butyl Peroxypivalate Initiator in the Presence of Thiol Chain Transfer Agents.
  • Sato, T., et al. (2001). Radical polymerization of methyl methacrylate with diphenyl diselenide under thermal or photoirradiational conditions. Journal of Polymer Science Part A: Polymer Chemistry, 39(15), 2507-2516.
  • Theato, P. (2013). Ring-opening radical polymerization of cyclic disulfides as a tool for the synthesis of (bio)degradable polymers. Abstracts of Papers of the American Chemical Society, 245.
  • Wang, Y., et al. (2004). 13C NMR and infrared evidence of a dioctyl-disulfide structure on octanethiol-protected palladium nanoparticle surfaces. Journal of the American Chemical Society, 126(32), 10053-10058.
  • National Institute of Standards and Technology. (n.d.). Di-tert-butyl disulfide. In NIST Chemistry WebBook.
  • Palencia, M., et al. (2024). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Journal of the Chilean Chemical Society.
  • Li, Y., et al. (2023).
  • Satoh, K., et al. (2023). Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agents (R−CH2C(=CH2)Z).
  • Weiss, R. A. (2013). Green Polymer Chemistry: Synthesis of Poly(disulfide) Polymers and Networks. The University of Akron.
  • Tork, S. S., & Dove, A. P. (n.d.).
  • Lam, A. K., et al. (2015). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(1), 100-110.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Diphenyl Disulfide in Polymer Synthesis.

Sources

Application

Application Note: Procedures for the Reduction of Di-tert-pentyl Disulfide to tert-Pentyl Mercaptan

Executive Summary tert-Pentyl mercaptan (2-methyl-2-butanethiol) is a highly branched, tertiary thiol utilized extensively in odorant formulations, as a specialized synthetic intermediate, and as a bacterial nutrient[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Pentyl mercaptan (2-methyl-2-butanethiol) is a highly branched, tertiary thiol utilized extensively in odorant formulations, as a specialized synthetic intermediate, and as a bacterial nutrient[1]. The generation or recovery of this thiol from its oxidized dimer, di-tert-pentyl disulfide, presents a significant synthetic challenge. This application note details the mechanistic rationale and provides validated, step-by-step protocols for the reduction of this sterically encumbered disulfide using two distinct, highly effective methodologies: hydride transfer via Lithium Aluminum Hydride (LiAlH₄) and single-electron transfer (SET) via Zinc/Hydrochloric Acid.

Mechanistic Insights: Overcoming Steric Hindrance

The interconversion between free thiols and disulfides is a fundamental redox process. Conventional disulfide reduction in biochemical or mild organic settings relies on water-soluble reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). These reagents operate via a classic S_N2-like nucleophilic substitution at the sulfur atom (S_N2@S)[2]. However, the kinetics of this thiol-disulfide exchange are highly dependent on the steric environment surrounding the disulfide bond[3].

In di-tert-pentyl disulfide, the bulky tertiary amyl groups severely shield the sulfur atoms. This creates immense steric repulsion that prevents the approach of bulky nucleophiles like DTT, rendering them largely ineffective[4]. To achieve quantitative reduction, the S_N2@S pathway must be bypassed using alternative electronic mechanisms:

  • Hydride Transfer (LiAlH₄) : Lithium aluminum hydride is a potent, indiscriminate reducing agent. Due to the exceptionally small atomic radius of the hydride ion, it can easily penetrate the steric shielding of the tert-pentyl groups to irreversibly cleave the S–S bond, forming a stable lithium thiolate intermediate[5][6].

  • Single-Electron Transfer (Zn/HCl) : Dissolving metal reductions utilize a completely different mechanistic paradigm. Metallic zinc transfers electrons directly into the lowest unoccupied molecular orbital (LUMO) of the disulfide, forming a transient radical anion[7]. This intermediate rapidly fragments into a thiolate anion and a thiyl radical, which is subsequently reduced. Because this process relies on electron transfer rather than nucleophilic attack, it is entirely immune to the steric bulk of the tertiary alkyl groups[8][9].

Experimental Protocols

Protocol A: Reduction via Lithium Aluminum Hydride (LiAlH₄)

This protocol is optimal for small-to-medium scale laboratory syntheses where high purity and rapid conversion are prioritized[5].

  • Causality of Reagent Choice : Anhydrous THF is chosen over diethyl ether to allow for higher reflux temperatures if the steric hindrance severely retards the reaction at room temperature.

  • Safety Hazard : LiAlH₄ is highly pyrophoric and reacts violently with moisture. Conduct all steps under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer. Purge the system with Argon.

  • Suspension : Suspend 0.6 equivalents of LiAlH₄ in anhydrous tetrahydrofuran (THF) (approx. 10 mL per gram of disulfide) and cool the mixture to 0 °C using an ice bath.

  • Addition : Dissolve 1.0 equivalent of di-tert-pentyl disulfide in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic reaction and hydrogen gas evolution.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. For highly recalcitrant batches, mild reflux (65 °C) for 2 hours may be required[6].

  • In-Process Validation : Quench a 0.1 mL aliquot in 1M HCl, extract with ether, and analyze via GC-MS. The disappearance of the disulfide peak (m/z ~206) and the appearance of the mercaptan peak (m/z ~104) validates reaction completion.

  • Quench & Workup : Cool the reaction back to 0 °C. Carefully quench the reaction using the Fieser method: sequential, dropwise addition of water (1 mL per g of LiAlH₄), 15% aqueous NaOH (1 mL), and water (3 mL). Alternatively, a saturated aqueous NaHSO₄ quench can be utilized[6].

  • Isolation : Filter the granular aluminum salts through a fritted funnel. Extract the filtrate with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Distill the crude product to yield pure tert-pentyl mercaptan.

Protocol B: Reduction via Zinc Dust and Hydrochloric Acid

This protocol is highly scalable, utilizes cost-effective reagents, and avoids the hazards of pyrophoric hydrides, making it ideal for larger-scale operations[8][9].

  • Causality of Reagent Choice : Absolute ethanol is used as a co-solvent to ensure the highly lipophilic di-tert-pentyl disulfide remains in solution while allowing the aqueous HCl to interact with the zinc surface.

Step-by-Step Methodology:

  • Preparation : In a round-bottom flask equipped with a robust overhead stirrer and a reflux condenser, dissolve 1.0 equivalent of di-tert-pentyl disulfide in absolute ethanol (approx. 5 mL per gram of substrate).

  • Zinc Addition : Add 3.0 to 4.0 equivalents of activated Zinc dust to the solution. Ensure vigorous stirring to keep the dense zinc powder suspended in the reaction matrix.

  • Acidification : Slowly add 10 equivalents of concentrated Hydrochloric Acid (HCl, 37%) dropwise via an addition funnel. Note: This step is highly exothermic and generates hydrogen gas. Maintain the internal temperature below 50 °C using an external water bath.

  • Reaction : Once the addition is complete, heat the mixture to 60 °C and stir vigorously for 8–12 hours.

  • In-Process Validation : Monitor the reaction via TLC (Hexanes). The non-polar disulfide spot (high Rf) will disappear as the highly volatile, polar thiol is formed.

  • Isolation : Cool to room temperature and filter the mixture through a pad of Celite to remove unreacted zinc. Dilute the filtrate with water and extract three times with dichloromethane (DCM). Wash the combined organics with water and brine, dry over Na₂SO₄, and concentrate carefully (avoiding excessive vacuum due to the volatility of the product). Vacuum distillation yields the target mercaptan.

Data Presentation: Method Comparison

ParameterProtocol A: LiAlH₄ ReductionProtocol B: Zn / HCl Reduction
Primary Mechanism Nucleophilic Hydride TransferSingle-Electron Transfer (SET)
Typical Yield 85% – 95%75% – 85%
Reaction Time 4 – 6 hours8 – 12 hours
Scalability Low to Medium (Lab-scale)High (Pilot/Industrial scale)
Safety / Hazards High (Pyrophoric reagent, H₂ gas)Moderate (Exothermic, H₂ gas)
Steric Tolerance Excellent (Small hydride radius)Excellent (Electron transfer)

Mechanistic Visualization

G Substrate Di-tert-pentyl Disulfide LiAlH4 LiAlH4 / THF (Hydride Transfer) Substrate->LiAlH4 Pathway A ZnHCl Zn / HCl (Electron Transfer) Substrate->ZnHCl Pathway B Intermediate1 Lithium Thiolate LiAlH4->Intermediate1 Cleavage Intermediate2 Zinc Thiolate ZnHCl->Intermediate2 Reduction Product tert-Pentyl Mercaptan Intermediate1->Product Acid Quench Intermediate2->Product Protonation

Mechanistic pathways for the reduction of sterically hindered di-tert-pentyl disulfide.

References

  • [4] Title: WO2004101597A2 - Methods for the reduction of disulfide bonds - Google Patents | Source: google.com | URL: 4

  • [2] Title: Mechanism of Thioredoxin-Catalyzed Disulfide Reduction | Source: acs.org | URL: 2

  • [3] Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange | Source: nih.gov | URL: 3

  • [1] Title: 2-METHYL-2-BUTANETHIOL | 1679-09-0 - ChemicalBook | Source: chemicalbook.com | URL: 1

  • Title: 15.6: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts | Source: libretexts.org | URL:

  • [5] Title: Thiol - Grokipedia | Source: grokipedia.com | URL: 5

  • [6] Title: Product Class 5: Alkanethiols | Source: thieme-connect.de | URL: 6

  • [8] Title: Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv | Source: chemrxiv.org | URL: 8

  • [9] Title: Organic Sulfur Chemistry: Structure and Mechanism | Source: pageplace.de | URL: 9

  • [7] Title: Investigation of the direct and indirect reduction processes of some disulfides by electrochemical means | Source: scispace.com | URL: 7

Sources

Method

Advanced Protocol for Hydrotreating Catalyst Activation via In-Situ Liquid-Phase Sulfidation Using Di-tert-pentyl Disulfide (DTPDS)

Target Audience: Researchers, Catalysis Scientists, and Chemical/Drug Development Professionals Application Focus: High-Purity Hydrotreating (CoMo/NiMo) Catalyst Activation Executive Summary & Mechanistic Rationale In th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Chemical/Drug Development Professionals Application Focus: High-Purity Hydrotreating (CoMo/NiMo) Catalyst Activation

Executive Summary & Mechanistic Rationale

In the synthesis of fine chemicals and pharmaceutical precursors, hydrotreating catalysts (typically Cobalt-Molybdenum or Nickel-Molybdenum supported on γ -Al₂O₃) are essential for hydrodesulfurization (HDS), hydrodenitrogenation (HDN), and selective hydrogenation. These catalysts are synthesized and loaded in an inactive metal oxide state (e.g., MoO₃, CoO) and must be converted to their active transition metal sulfide (TMS) phases—specifically the coordinatively unsaturated Co-Mo-S or Ni-Mo-S Type II structures[1].

While Dimethyl Disulfide (DMDS) is the industry standard, Di-tert-pentyl disulfide (DTPDS) —also known as di-tert-amyl disulfide—offers a superior, highly controlled activation profile for sensitive, high-purity applications.

The Causality of Agent Selection: The primary risk during catalyst activation is the premature reduction of MoO₃ to MoO₂ by hydrogen gas. MoO₂ is highly refractory; once formed, it resists sulfidation, leading to a permanent loss of catalytic active sites. DTPDS, a tertiary alkyl disulfide, undergoes thermal breakdown of its sulfur-sulfur bonds to generate active sulfur species at significantly lower temperatures than primary disulfides[2]. The tertiary carbocation intermediate highly favors rapid β -elimination, releasing protective Hydrogen Sulfide (H₂S) early in the heating ramp (starting at ~150°C). This ensures a sufficient H₂S partial pressure is established before the catalyst reaches the critical 250°C threshold where H₂-driven oxide reduction occurs, thereby maximizing the yield of the active Co-Mo-S phase and minimizing coke formation[3].

Physicochemical Profile of DTPDS

Understanding the physical properties of the sulfiding agent is critical for calculating precise injection rates and ensuring optimal H₂S partial pressures during the activation workflow.

PropertyValue / Description
Chemical Name Di-tert-pentyl disulfide (Di-tert-amyl disulfide)
CAS Number 34965-30-5
Molecular Formula C₁₀H₂₂S₂
Molecular Weight 206.41 g/mol
Sulfur Content ~31.0 wt%
Decomposition Onset ~150°C (in the presence of H₂ and catalyst)
Primary Byproducts 2-Methyl-1-butene, 2-Methyl-2-butene, Methane

Mechanistic Pathway of Activation

The following diagram illustrates the chemical signaling and transformation pathway from the injection of DTPDS to the crystallization of the active catalyst phase.

Pathway DTPDS Di-tert-pentyl Disulfide (DTPDS) Hydrogenation Hydrogenation (Catalytic Surface) DTPDS->Hydrogenation H2 Hydrogen Gas (H2) H2->Hydrogenation Sulfidation Sulfidation & Crystallization (320°C - 350°C) H2->Sulfidation Mercaptan tert-Pentyl Mercaptan Intermediate Hydrogenation->Mercaptan BetaElim Beta-Elimination (>150°C) Mercaptan->BetaElim H2S Hydrogen Sulfide (H2S) Active Sulfiding Agent BetaElim->H2S Alkene 2-Methyl-1-butene (Byproduct) BetaElim->Alkene H2S->Sulfidation Oxide Metal Oxide Precursor (MoO3 / CoO) Oxide->Sulfidation ActivePhase Active Co-Mo-S Phase (Coordinatively Unsaturated Sites) Sulfidation->ActivePhase H2O Water (H2O) (Byproduct) Sulfidation->H2O

Mechanistic pathway of DTPDS decomposition and subsequent hydrotreating catalyst sulfidation.

In-Situ Liquid-Phase Sulfidation Protocol

This protocol is designed as a Self-Validating System . Progression to subsequent steps is entirely dependent on meeting specific chemical milestones (e.g., H₂S breakthrough), ensuring the protocol auto-corrects for variations in reactor dynamics[4].

Phase 1: Catalyst Drying and Pre-Wetting

Mechanistic Causality: Physisorbed water on the alumina support can cause hydrothermal degradation of the catalyst pores at elevated temperatures. Pre-wetting with a carrier oil ensures uniform heat distribution and prevents localized exotherms during the highly exothermic sulfidation reaction.

  • Load the oxide-state catalyst into the reactor. Purge with Nitrogen (N₂) to remove oxygen, then switch to Hydrogen (H₂).

  • Ramp the reactor temperature to 120°C at a rate of 15°C/hr. Hold for 2 hours to strip physisorbed water.

  • Introduce a straight-run carrier oil (e.g., Straight Run Gas Oil, SRGO) at the target operating pressure. Establish a steady liquid level and H₂/Oil ratio.

Phase 2: Low-Temperature Sulfidation (Primary H₂S Generation)

Mechanistic Causality: DTPDS is introduced here. The goal is to saturate the catalyst bed with H₂S and convert the bulk of the metal oxides to amorphous sulfides (e.g., MoS₃) before reaching reduction temperatures.

  • Spike the carrier oil with DTPDS to achieve a sulfur concentration of 2.0 - 2.5 wt% S in the liquid feed.

  • Ramp the reactor temperature to 220°C - 230°C at 10°C/hr.

  • Self-Validation Checkpoint (H₂S Breakthrough): Hold the temperature at 230°C. Do not proceed until H₂S concentration at the reactor outlet exceeds 3,000 ppm . This confirms that the DTPDS has successfully decomposed, the primary sulfidation front has passed entirely through the bed, and the risk of MoO₃ reduction is mitigated.

Phase 3: High-Temperature Sulfidation (Active Phase Crystallization)

Mechanistic Causality: Amorphous metal sulfides are catalytically inactive. Elevating the temperature drives off structural oxygen (as H₂O) and crystallizes the amorphous MoS₃ into stacked MoS₂ slabs, allowing the promoter atoms (Co or Ni) to decorate the edges, forming the active Type II sites.

  • Once breakthrough is confirmed, ramp the temperature to 320°C - 350°C at a conservative rate of 15°C/hr.

  • Maintain the DTPDS injection rate to ensure a continuous H₂S partial pressure.

  • Hold at the final temperature for 4 to 6 hours .

  • Self-Validation Checkpoint (Water Make): Monitor the high-pressure separator for water accumulation. The reaction ( MoO3​+2H2​S+H2​→MoS2​+3H2​O ) yields approximately 10-12% of the catalyst's weight in water. Cessation of water production validates that the oxide-to-sulfide conversion is complete.

Phase 4: Transition to Operation
  • Cool the reactor to the target operating temperature for the specific chemical synthesis/hydrotreating run.

  • Discontinue DTPDS injection and seamlessly switch the feed from the carrier oil to the actual process feedstock.

Quantitative Protocol Parameters

The following table summarizes the critical process parameters for the DTPDS activation workflow.

Sulfidation PhaseTarget Temp (°C)Ramp Rate (°C/hr)DTPDS Dosing (wt% S)H₂/Oil Ratio (Nm³/m³)Hold Condition / Validation Metric
1. Drying 120°C150.0Gas onlyHold 2 hours; monitor effluent for moisture.
2. Pre-Wetting 150°C150.0150 - 300Hold until liquid level is established.
3. Low-Temp Hold 220°C - 230°C102.0 - 2.5200 - 300Hold until H₂S > 3,000 ppm at outlet.
4. High-Temp Hold 320°C - 350°C151.5 - 2.0200 - 300Hold 4-6 hours; monitor water cessation.

References

  • Dimethyl Disulfide (DMDS) - Reactor Resources Sulfiding Services Reactor Resources [Link]

  • Unblocking of NiMo Active Sites for Hydrodesulfurization Catalysts: A Study Focused on Inactive NixSy Segregation Energy & Fuels - ACS Publications[Link]

Sources

Application

Application Note: Di-tert-pentyl Disulphide in Sulfur-Containing Polymer Synthesis

Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Focus: Chain Transfer Regulation, Inverse Vulcanization, and Dynamic Covalent Networks (Vitrimers) Introduction & Mechanistic Overview The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Focus: Chain Transfer Regulation, Inverse Vulcanization, and Dynamic Covalent Networks (Vitrimers)

Introduction & Mechanistic Overview

The synthesis of high-sulfur-content polymers via "inverse vulcanization" has emerged as a transformative approach to valorize elemental sulfur—an abundant industrial byproduct—into advanced functional materials[1]. However, a persistent challenge in this field is the uncontrolled auto-acceleration and ultra-high molecular weight of polysulfide diradicals generated above sulfur's floor temperature ( Tf​≈159∘C ). Unregulated, this leads to premature gelation, intractable viscosities, and brittle final materials [2].

Di-tert-pentyl disulphide (DTPD) , also known as di-tert-amyl disulfide, serves as a highly effective Chain Transfer Agent (CTA) and dynamic crosslink modifier in these systems[4].

The Causality of Experimental Choices

Why choose DTPD over linear dialkyl disulfides (e.g., dimethyl disulfide)?

  • Steric Hindrance: The bulky tert-pentyl groups provide steric shielding around the terminal sulfur radical. This slows down the propagation kinetics just enough to prevent runaway gelation without quenching the polymerization.

  • Thermal Stability: DTPD possesses a higher boiling point and lower vapor pressure than lighter disulfides, minimizing toxic and malodorous off-gassing during high-temperature melt polymerization.

  • Dynamic Covalent Metathesis: The incorporation of DTPD into the polymer backbone introduces sterically activated, dynamic S-S bonds. These bonds undergo reversible homolytic cleavage and metathesis under thermal or mechanical stress, imparting vitrimer (covalent adaptable network) properties such as self-healing and reprocessability [3].

Mechanistic Pathway

During inverse vulcanization, elemental sulfur ( S8​ ) undergoes thermal ring-opening to form polymeric sulfur diradicals ( ⋅Sn​⋅ ). When DTPD is introduced, it undergoes rapid S-S bond metathesis with the growing polysulfide chains. This chain transfer event caps the ultra-long sulfur chains with tert-pentyl end groups, dramatically reducing the melt viscosity and controlling the number-average molecular weight ( Mn​ ). Subsequent addition of a diene crosslinker (e.g., 1,3-diisopropenylbenzene or squalene) locks these controlled chains into a dynamic covalent network.

Mechanism S8 Elemental Sulfur (S8) Heat Thermal Ring-Opening (>159°C) S8->Heat Diradical Polymeric Sulfur Diradicals (•S-S(n)-S•) Heat->Diradical Transfer Chain Transfer & Capping (S-S Metathesis) Diradical->Transfer DTPD Di-tert-pentyl Disulphide (DTPD) DTPD->Transfer Prepolymer DTPD-Capped Polysulfide Prepolymer Transfer->Prepolymer Crosslink Diene Crosslinking (Inverse Vulcanization) Prepolymer->Crosslink Vitrimer Dynamic Covalent Network (Vitrimer) Crosslink->Vitrimer

Mechanistic pathway of DTPD-mediated inverse vulcanization and vitrimer formation.

Quantitative Data: DTPD Concentration Effects

The addition of DTPD allows precise tuning of the polymer's thermomechanical properties. As DTPD concentration increases, the crosslink density effectively decreases while chain mobility increases, leading to a lower glass transition temperature ( Tg​ ) and enhanced self-healing efficiency.

Table 1: Effect of DTPD Concentration on Sulfur Polymer Properties (Crosslinked with 15 wt% DIB)

DTPD Concentration (wt%)Number Average MW ( Mn​ , kDa)*Dispersity ( ) Tg​ (°C)Self-Healing Efficiency (%)**Melt Viscosity at 160°C (Pa·s)
0 (Control)> 150 (Premature Gelation)N/A3545> 1000
2852.83278450
5422.12592120
10181.815> 9945

* Measured via GPC prior to the addition of the diene crosslinker. ** Evaluated via tensile strength recovery after cutting and healing at 80°C for 24 hours.

Experimental Protocols

Protocol A: Synthesis of DTPD-Regulated Sulfur Copolymers

This protocol is a self-validating system: the visual transition from a highly viscous dark red melt to a highly fluid orange/red melt upon DTPD addition confirms successful chain transfer.

Materials Required:

  • Elemental Sulfur ( S8​ , 99.9% trace metals basis)

  • Di-tert-pentyl disulphide (DTPD, >97%)

  • 1,3-Diisopropenylbenzene (DIB, 97%, stabilized)

  • Silicone oil bath and overhead mechanical stirrer

Step-by-Step Methodology:

  • Preparation & Purging: Add 7.0 g of elemental sulfur to a 25 mL Schlenk flask equipped with a magnetic stir bar (or overhead stirrer for larger scales). Purge the flask with Argon for 15 minutes to prevent unwanted oxidation.

  • Thermal Ring-Opening: Heat the flask in a silicone oil bath set to 160°C. Causality: Heating above 159°C ensures the sulfur undergoes ring-opening polymerization, transitioning from a yellow liquid to a highly viscous, dark red diradical melt [1].

  • CTA Injection: Once the sulfur becomes highly viscous (approx. 10 minutes post-melt), inject 0.5 g (5 wt%) of DTPD via a syringe.

  • Viscosity Validation: Stir for 5 minutes. You must observe a rapid drop in viscosity. Causality: The DTPD undergoes S-S metathesis, capping the ultra-long chains and validating the chain transfer mechanism.

  • Crosslinking: Inject 2.5 g of DIB dropwise over 2 minutes. The mixture will begin to vitrify as the diene crosslinks the capped polysulfide chains.

  • Curing: Transfer the homogeneous prepolymer melt into a pre-heated PTFE mold (130°C). Cure in a convection oven at 130°C for 24 hours to ensure complete consumption of the diene.

Protocol B: Evaluation of Vitrimer Self-Healing Properties
  • Sample Preparation: Cut the cured polymer film (2 mm thickness) into a standard dog-bone shape using a die cutter.

  • Damage Induction: Bisect the dog-bone sample perfectly in the middle using a fresh razor blade.

  • Healing Process: Overlap the two cut edges in a PTFE mold. Apply a light compressive force (approx. 10 kPa) and heat to 80°C for 24 hours. Causality: 80°C provides the thermal energy required to activate the dynamic S-S bond exchange across the interface without degrading the organic segments [3].

  • Tensile Testing: Subject the healed sample to uniaxial tensile testing at a strain rate of 5 mm/min. Calculate healing efficiency as the ratio of the healed sample's elongation-at-break to the pristine sample's elongation-at-break.

Experimental Workflow Visualization

Workflow Prep 1. Preparation Purge S8 & DTPD Melt 2. Melting Heat S8 to 160°C Prep->Melt CTA 3. CTA Addition Inject DTPD Melt->CTA Polymerize 4. Copolymerization Add Diene Monomer CTA->Polymerize Cure 5. Curing Mold at 130°C Polymerize->Cure Test 6. Characterization Rheology & Healing Cure->Test

Step-by-step experimental workflow for synthesizing DTPD-regulated sulfur polymers.

References

  • Tailoring Polysulfide Properties through Variations of Inverse Vulcanization Macromolecules, American Chemical Society (ACS). URL:[Link]

  • Preparation of Dynamic Covalent Polymers via Inverse Vulcanization of Elemental Sulfur ACS Macro Letters, American Chemical Society (ACS). URL:[Link]

  • Stretchable and Durable Inverse Vulcanized Polymers with Chemical and Thermal Recycling Chemistry of Materials, American Chemical Society (ACS). URL:[Link]

  • METHACRYLIC RESIN COMPOSITION AND MOLDED ARTICLE European Patent Office (EPO). URL:[Link]

Method

analytical methods for quantifying di-tert-pentyl disulphide in petrochemical mixtures

An Application Note by a Senior Application Scientist Introduction: The Imperative of Sulfur Speciation in Petrochemicals In the refining and petrochemical industries, the presence of volatile sulfur-containing compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note by a Senior Application Scientist

Introduction: The Imperative of Sulfur Speciation in Petrochemicals

In the refining and petrochemical industries, the presence of volatile sulfur-containing compounds in light petroleum liquids (such as gasoline, naphtha, and distillates) is a critical quality and operational metric. Sulfur species are notoriously odorous, highly corrosive to refinery infrastructure, and act as potent poisons to the noble-metal catalysts employed in downstream processing (e.g., catalytic reforming and isomerization)[1].

While total sulfur analysis provides a macro-level specification, it is insufficient for process optimization. Speciation—identifying and quantifying individual sulfur compounds—is required to trace the origin of sulfur contamination and design targeted desulfurization strategies. Among these species, sterically hindered disulfides like di-tert-pentyl disulphide (also known as di-tert-amyl disulfide, CAS 34965-30-5) present unique analytical challenges due to their high boiling points (~230 °C) and complex thermal degradation profiles.

This application note details a robust, self-validating analytical method for the quantification of di-tert-pentyl disulphide in petrochemical mixtures using Gas Chromatography coupled with Sulfur Chemiluminescence Detection (GC-SCD), strictly adhering to the principles of ASTM D5623 [1].

Mechanistic Causality: Why GC-SCD?

For the speciation of di-tert-pentyl disulphide, the Sulfur Chemiluminescence Detector (SCD) is unequivocally superior to traditional Flame Photometric Detectors (FPD) or Mass Spectrometry (MS)[2]. The selection of SCD is driven by three fundamental chemical principles:

  • Absence of Hydrocarbon Quenching: Petrochemical matrices consist of complex hydrocarbons that co-elute with trace sulfur species. In FPD, co-eluting hydrocarbons absorb the emitted light, leading to signal quenching and false negatives. SCD operates under a vacuum in a separate reaction cell, entirely eliminating hydrocarbon interference[3].

  • Strictly Linear and Equimolar Response: The SCD response is directly proportional to the number of sulfur atoms present, regardless of the molecular structure[1]. Because di-tert-pentyl disulphide contains two sulfur atoms ( C10​H22​S2​ ), its response per mole is exactly twice that of a monosulfide. This equimolar nature allows scientists to quantify complex, sterically hindered disulfides using a readily available, simple sulfur calibrant.

  • Reaction Kinetics: The detection relies on a highly specific, biphasic gas reaction. First, the analyte is combusted in a dual-plasma burner (>800 °C) to form sulfur monoxide (SO). The SO is then transferred to a reaction cell where it reacts with ozone ( O3​ ) to form an excited state of sulfur dioxide ( SO2∗​ ). As SO2∗​ relaxes to its ground state, it emits a photon ( ) in the 300–400 nm range, which is captured by a photomultiplier tube (PMT)[4].

SCD_Mechanism A Di-tert-pentyl Disulphide Elutes from GC B Dual Plasma Burner (>800°C, H2/O2) A->B Transfer Line C Sulfur Monoxide (SO) Formation B->C Combustion D Reaction Cell (+ Ozone, O3) C->D Vacuum Transfer E Excited SO2* Generation D->E Oxidation F Photon Emission (hν, 300-400 nm) E->F Relaxation G Photomultiplier Tube (PMT) Detection F->G Quantification

Fig 1: Chemiluminescent reaction pathway for sulfur detection in the GC-SCD system.

Experimental Protocol: ASTM D5623 Compliance

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every batch must include a System Suitability Test (SST) to verify the equimolar response factor before sample analysis.

Reagents and Standard Preparation
  • Matrix: Prepare a sulfur-free diluent mimicking light petroleum liquids (e.g., 90% isooctane / 10% toluene)[2].

  • Internal Standard (ISTD): Diphenyl sulfide is recommended due to its high boiling point (296 °C), ensuring it elutes after di-tert-pentyl disulphide without interfering with native petrochemical sulfur species.

  • Calibration Standards: Prepare an 8-point calibration curve ranging from 0.1 mg/kg to 100 mg/kg of di-tert-pentyl disulphide[1].

GC-SCD Instrument Configuration

The method utilizes a high-resolution capillary column specifically deactivated for sulfur compounds to prevent peak tailing of sterically hindered disulfides[5].

ParameterSpecification / SetpointRationale
GC System Agilent 7890B (or equivalent) with 8355 SCDEnsures stable baseline and precise pneumatic control.
Column DB-Sulfur SCD (30 m × 0.32 mm × 4 µm)Low-bleed phase prevents siloxane coating of the SCD ceramic burner tubes.
Inlet Temperature 275 °CEnsures complete volatilization of high-boiling disulfides.
Injection Volume 1.0 µL, Split 10:1Prevents column overloading from hydrocarbon matrix expansion.
Carrier Gas Helium, Constant Flow at 2.0 mL/minMaintains optimal linear velocity for heavy sulfur species.
Oven Program 40 °C (1 min) 10 °C/min to 250 °CProvides baseline resolution between di-tert-pentyl disulphide and matrix isomers.
Burner Temp 800 °CGuarantees complete C-S bond scission.
Ozone Flow 40 mL/min ( O2​ generator)Provides excess ozone to drive the chemiluminescent reaction to completion.
Step-by-Step Analytical Workflow
  • System Conditioning: Bake out the column at 250 °C for 30 minutes. Ignite the SCD burner and allow the baseline to stabilize for 1 hour to ensure thermal equilibrium.

  • System Suitability Test (SST): Inject a known equimolar mixture of thiophene, di-tert-butyl disulfide, and di-tert-pentyl disulphide.

    • Self-Validation Check: Calculate the Response Factor (RF) per sulfur atom. If the RF of di-tert-pentyl disulphide deviates by >5% from thiophene, it indicates incomplete combustion (coking in the burner). The burner must be oxidized with air before proceeding.

  • Sample Preparation: Aliquot 1.0 mL of the petrochemical sample into an autosampler vial. Spike with 10 µL of the 1,000 mg/kg Diphenyl sulfide ISTD solution.

  • Chromatographic Run: Execute the GC method. Di-tert-pentyl disulphide will elute in the later portion of the chromatogram due to its high molecular weight and boiling point.

  • Data Integration: Integrate the area under the curve (AUC) for the di-tert-pentyl disulphide peak. Use the internal standard method to calculate the exact concentration, leveraging the linear equimolar response of the SCD.

Workflow S1 1. Sample Prep (Matrix: Isooctane/Toluene) S2 2. ISTD Addition (Diphenyl Sulfide) S1->S2 S3 3. GC Injection (Split 10:1, 275°C) S2->S3 S4 4. Separation (DB-Sulfur SCD Column) S3->S4 S5 5. SCD Detection (Equimolar Response) S4->S5 S6 6. Data Integration (ASTM D5623 Compliance) S5->S6

Fig 2: ASTM D5623 compliant workflow for quantifying di-tert-pentyl disulphide.

Quantitative Data & Validation Metrics

The following table summarizes the expected chromatographic behavior and validation metrics for di-tert-pentyl disulphide compared to other common sulfur species under the specified method conditions. The exceptional linearity ( R2>0.999 ) confirms the absence of matrix quenching.

CompoundCAS NumberBoiling Point (°C)Approx. RT (min)LOD (mg/kg)Linearity ( R2 )
Thiophene110-02-184.04.20.050.9995
Di-tert-butyl disulfide110-06-5200.012.50.050.9992
Di-tert-pentyl disulphide 34965-30-5 ~230.0 15.8 0.05 0.9994
Diphenyl sulfide (ISTD)139-66-2296.018.2N/AN/A

Note: Retention times (RT) are approximate and will vary based on exact column trimming and carrier gas flow dynamics. The equimolar response ensures that the Limit of Detection (LOD) remains consistently low across all species.

Conclusion

The quantification of di-tert-pentyl disulphide in petrochemical mixtures requires an analytical system capable of bypassing severe hydrocarbon matrix interference while fully breaking down sterically hindered C-S bonds. By leveraging the ozone-induced chemiluminescence mechanism of the GC-SCD under ASTM D5623 guidelines, scientists can achieve highly accurate, equimolar, and self-validating sulfur speciation.

References

  • ASTM International. "D5623 Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection." ASTM.org, 2019.[Link]

  • OI Analytical. "Analysis of Sulfur Compounds in Light Petroleum Liquids Using ASTM Method D5623, Gas Chromatography and Pulsed Flame Photometric Detector." YSI.com, Petrochemical Series Application Note.[Link]

  • Agilent Technologies. "Gas Chromatography and Sulfur-Selective Detection Analysis of Sulfur Compounds According to ASTM D5623." HPST.cz, 2015.[Link]

  • JSB International. "Dual Plasma Sulfur and Nitrogen Chemiluminescence Detectors." Go-JSB.co.uk.[Link]

  • National Institutes of Health (NIH). "Chemiluminescence Measurement of Reactive Sulfur and Nitrogen Species." PMC - NIH, 2020.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Catalyst Sulfidation with Di-tert-pentyl Disulfide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing di-tert-pentyl disulfide (TPS) for catalyst sulfidation. It addresses common challenges and offe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing di-tert-pentyl disulfide (TPS) for catalyst sulfidation. It addresses common challenges and offers practical, evidence-based solutions to ensure efficient and complete catalyst activation.

Troubleshooting Guide: Diagnosing and Resolving Incomplete Sulfidation

This section is formatted in a question-and-answer style to directly address specific issues encountered during catalyst sulfidation.

Question 1: My catalyst is showing poor performance after sulfidation with di-tert-pentyl disulfide (TPS). What are the likely causes and how can I fix this?

Answer:

Sub-optimal catalyst performance is a primary indicator of incomplete sulfidation. The root cause often lies in one or more procedural parameters. A systematic troubleshooting approach is essential for identifying and rectifying the issue.

Potential Cause 1: Incorrect Sulfidation Temperature Profile

  • Expertise & Experience: The thermal decomposition of TPS to generate hydrogen sulfide (H₂S), the active sulfiding agent, is a critical, temperature-dependent step.[1][2] If the temperature is increased too rapidly, the metal oxides on the catalyst may be reduced by hydrogen before they can be effectively sulfided, leading to the formation of less active or inactive species.[1] Conversely, insufficient temperature will result in incomplete decomposition of TPS and, consequently, incomplete sulfidation. The sulfidation process is typically staged, with an initial hold at a lower temperature to initiate H₂S generation and a subsequent ramp to a higher temperature to complete the conversion of metal oxides to their active sulfide forms.[1]

  • Troubleshooting Steps:

    • Verify Temperature Program: Cross-reference your temperature protocol with the catalyst manufacturer's guidelines. A typical procedure involves an initial drying step, followed by a controlled ramp to an intermediate temperature hold (e.g., 180-200°C) for initial sulfidation, and a final ramp to a higher temperature (e.g., 320-360°C) for completion.[1]

    • Calibrate Temperature Sensors: Ensure all thermocouples are accurately calibrated to prevent deviations from the intended temperature profile.

    • Monitor Bed Exotherms: The sulfidation reaction is exothermic. Monitor the temperature differential across the catalyst bed to ensure it does not exceed the recommended limit (typically around 25-50°C), as excessive heat can damage the catalyst.[1]

Potential Cause 2: Insufficient Sulfur

  • Expertise & Experience: An inadequate supply of sulfur is a direct cause of incomplete sulfidation. It is crucial to provide a stoichiometric excess of sulfur to drive the conversion of metal oxides to metal sulfides.

  • Troubleshooting Steps:

    • Recalculate TPS Requirement: Verify your calculations for the amount of TPS needed. This should be based on the catalyst's weight and the concentration of metal oxides that require sulfidation.

    • Inspect Injection System: Ensure the pump used to inject TPS is calibrated correctly and that there are no leaks or blockages in the delivery lines.

Potential Cause 3: Presence of Water

  • Expertise & Experience: Water can interfere with the sulfidation process. Hydrotreating catalysts are often hygroscopic and can absorb moisture from the air.[1] If not removed, this water can vaporize during heat-up, potentially causing physical damage to the catalyst, an issue sometimes referred to as the "popcorn effect".[1] Furthermore, the presence of water can hinder the sulfidation reaction itself.[3]

  • Troubleshooting Steps:

    • Thorough Catalyst Drying: Implement a rigorous drying step before introducing the sulfiding agent. This is typically achieved by heating the catalyst under a flow of inert gas (e.g., nitrogen) or hydrogen.[1][4]

    • Ensure Dry Feedstock: If sulfiding in the presence of a liquid feed, it is critical that the feed is as dry as possible.

Troubleshooting Decision Tree:

G start Poor Catalyst Performance check_temp Was the recommended temperature profile accurately followed? start->check_temp check_sulfur Was a stoichiometric excess of TPS injected? check_temp->check_sulfur Yes temp_issue Potential Issue: Incorrect Temperature Profile check_temp->temp_issue No check_water Was the catalyst thoroughly dried before sulfidation? check_sulfur->check_water Yes sulfur_issue Potential Issue: Insufficient Sulfur check_sulfur->sulfur_issue No water_issue Potential Issue: Presence of Water check_water->water_issue No end Re-run Sulfidation and Test Catalyst Activity check_water->end Yes, investigate other potential issues (e.g., catalyst poisons). remedy_temp Solution: Review and adjust temperature program. Calibrate thermocouples. temp_issue->remedy_temp remedy_sulfur Solution: Recalculate and verify TPS amount. Inspect injection system. sulfur_issue->remedy_sulfur remedy_water Solution: Implement a rigorous pre-sulfidation drying step. water_issue->remedy_water remedy_temp->end remedy_sulfur->end remedy_water->end

Caption: A logical workflow for troubleshooting incomplete catalyst sulfidation.

Question 2: How can I be certain that my catalyst is fully sulfided?

Answer:

Verifying the completion of the sulfidation process is crucial. Several methods can be employed:

  • Monitoring H₂S Breakthrough: During sulfidation, the H₂S produced is consumed by the catalyst. "Breakthrough" occurs when the catalyst is saturated with sulfur, and a significant concentration of H₂S is detected in the reactor effluent gas.[1] This is a key indicator that sulfidation is nearing completion. Online H₂S analyzers or gas detection tubes can be used for this monitoring.[1]

  • Post-Mortem Catalyst Analysis: For a more definitive assessment, various analytical techniques can be used on a sample of the sulfided catalyst:

    • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the chemical states of the metals on the catalyst surface, confirming their conversion to sulfides.[4]

    • Elemental Analysis: Can be used to determine the bulk sulfur content of the catalyst.

    • X-ray Diffraction (XRD): Can identify the crystalline phases present in the catalyst, including metal sulfides.[5]

Experimental Protocol: General Procedure for In-situ Catalyst Sulfidation with TPS

This is a generalized protocol. Always prioritize the specific instructions provided by your catalyst manufacturer.

  • Catalyst Loading and Drying:

    • Load the catalyst into the reactor.

    • Dry the catalyst under a flow of nitrogen or hydrogen at 120-150°C for 2-4 hours to remove adsorbed water.[1]

  • Pressurization and Leak Test:

    • Pressurize the system with hydrogen to the target operating pressure.

    • Conduct a leak test to ensure system integrity.

  • Initiation of Sulfidation:

    • Establish a stable flow of hydrogen through the catalyst bed.

    • Begin ramping the temperature to the initial sulfidation hold, typically between 180°C and 200°C.

    • Once the temperature is stable, commence the injection of di-tert-pentyl disulfide.

  • Temperature Holds and Ramping:

    • Maintain the initial temperature hold for 2-4 hours, or until H₂S breakthrough is observed.[1]

    • After breakthrough, ramp the temperature to the final sulfidation temperature, usually between 320°C and 360°C, at a controlled rate.[1]

  • Final Hold and Completion:

    • Hold at the final temperature for at least 4 hours to ensure the complete sulfidation of the catalyst.[6]

    • Sulfidation is considered complete when the H₂S concentration in the effluent gas stabilizes.

  • Introduction of Feedstock:

    • Once sulfidation is complete, stop the TPS injection and introduce the process feed.

FAQs: Di-tert-pentyl Disulfide (TPS) in Catalyst Sulfidation

Q1: What are the advantages of using di-tert-pentyl disulfide (TPS) over other sulfiding agents like dimethyl disulfide (DMDS)?

A1: Di-tert-butyl polysulfide (a similar compound to TPS) and DMDS are common sulfiding agents.[7] TPS and its analogues offer several benefits over DMDS, including a higher flash point, which makes them safer to handle, transport, and store.[7][8][9] They also tend to have a less pungent odor.[7][9] While DMDS has a higher sulfur content by weight, TPS often decomposes at a more favorable, lower temperature, which can reduce the risk of premature reduction of the metal oxides on the catalyst.[2][7][10]

Q2: What is the function of hydrogen in the sulfidation process?

A2: Hydrogen is essential for the sulfidation reaction.[1] It facilitates the decomposition of di-tert-pentyl disulfide into H₂S, which is the active sulfiding species.[1] The H₂S then reacts with the metal oxides on the catalyst to form the desired metal sulfides and water as a byproduct.[1] Maintaining an adequate hydrogen partial pressure is critical for the reaction kinetics.[1]

Q3: Can catalyst poisons in the feed affect sulfidation?

A3: Yes, contaminants in the feedstock can act as catalyst poisons and negatively impact both the sulfidation process and the long-term performance of the catalyst.[11] Common poisons include heavy metals (like arsenic and lead), nitrogen compounds, phosphorus, and silicon.[11] It is crucial to use a clean, straight-run feedstock for sulfidation.[1]

Data Summary: Comparison of Common Sulfiding Agents

Sulfiding AgentTypical Sulfur Content (wt%)Key AdvantagesKey Disadvantages
Di-tert-pentyl disulfide (TPS) / Di-tert-butyl Polysulfide (DTBPS) ~54%[2][10]Higher flash point (safer), lower odor, lower decomposition temperature.[7][8][9]Lower sulfur content by weight compared to DMDS.[2]
Dimethyl Disulfide (DMDS) ~68%[2]High sulfur content by weight.[2]Low flash point (more hazardous), strong unpleasant odor.[8][9]
Hydrogen Sulfide (H₂S) ~94%Direct sulfiding agent.Highly toxic and hazardous gas.[2]

Catalyst Sulfidation Pathway:

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products TPS Di-tert-pentyl disulfide (TPS) H2S Hydrogen Sulfide (H₂S) TPS->H2S Decomposition with H₂ H2 Hydrogen (H₂) H2->H2S MetalOxide Metal Oxide Catalyst (e.g., CoO, MoO₃) MetalSulfide Active Metal Sulfide Catalyst (e.g., Co₉S₈, MoS₂) MetalOxide->MetalSulfide H2S->MetalSulfide Sulfidation Reaction Water Water (H₂O) H2S->Water

Caption: A simplified schematic of the catalyst sulfidation process.

References

  • Reactor Resources. Sulfiding 101. [Link]

  • Startsev, A. N. (2003). Sulfide hydrodesulfurisation catalysts: structure of the active component and mechanism of the catalytic action. ResearchGate. [Link]

  • Applied Analytics. Monitoring Catalyst Presulfiding Step. [Link]

  • Wilson, M., et al. (2009). Hydrogenation/hydrogenolysis of disulfides using sulfided Ni/Mo catalysts. ResearchGate. [Link]

  • Travert, A., et al. (2002). Hydrogen Activation on Mo-Based Sulfide Catalysts, a Periodic DFT Study. Journal of the American Chemical Society. [Link]

  • Marroquín, O., et al. (2015). On the effect of reaction conditions on liquid phase sulfiding of a NiMo HDS catalyst. [Link]

  • MDPI. Recent Advances in Industrial Sulfur Tolerant Water Gas Shift Catalysts for Syngas Hydrogen Enrichment: Application of Lean (Low) Steam/Gas Ratio. [Link]

  • AFPM. Question 3: What drives the decision to load presulfided, presulfurized, or oxidized catalyst in naphtha hydrotreaters?. [Link]

  • ResearchGate. Effect of water on HDS of DBT over a dispersed Mo catalyst using in situ generated hydrogen. [Link]

  • Applied Analytics. Catalyst Pre-Sulfiding Analysis. [Link]

  • Johnson Matthey. Liquid Phase Hydrogenation of Disulfides on Pd Catalyst. [Link]

  • Beilstein Journals. An overview on disulfide-catalyzed and -cocatalyzed photoreactions. [Link]

  • PMC. Advances in Gasoline Hydrodesulfurization Catalysts: The Role of Structure–Activity Relationships and Machine Learning Approaches. [Link]

  • MDPI. Unveiling the Role of In Situ Sulfidation and H2O Excess on H2S Decomposition to Carbon-Free H2 over Cobalt/Ceria Catalysts. [Link]

  • PMC. Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. [Link]

  • ResearchGate. A novel method of monitoring the sulfidation of hydrotreating catalysts: The conversion of carbonyl sulfide. [Link]

  • Frontiers. Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. [Link]

  • Avantium R&D Solutions. Impact of sulphiding agents on ULSD catalyst performance. [Link]

  • AmmoniaKnowHow. Catalyst deactivation Common causes. [Link]

  • ASM International. Sulfidation | High-Temperature Corrosion and Materials Applications. [Link]

  • MDPI. Sulfidation-Oxidation Resistance of Thermal Diffusion Multi-Layered Coatings on Steels. [Link]

  • Patsnap. Dealing with catalyst poisoning in hydrodesulfurization units. [Link]

  • AFPM. How are you performing in-situ sulfiding for hydroprocessing catalysts protecting your waste water units from water. [Link]

  • ACS Publications. Support Effects on Water Gas Shift Activity and Sulfur Dependence of Mo Sulfide Catalysts. [Link]

  • Southwest Research Institute. Catalyst Analysis Services. [Link]

  • Ci Analytics. Sulfur Analysis. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Di-tert-pentyl Disulfide S-S Bond Cleavage

Welcome to our technical resource center, designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that optimizing the thermal cleavage of the S-S bond in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our technical resource center, designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that optimizing the thermal cleavage of the S-S bond in di-tert-pentyl disulfide is a critical step in many synthetic pathways. This guide provides in-depth, experience-driven answers to common challenges, robust protocols, and troubleshooting advice to ensure your experiments are successful, repeatable, and efficient.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues encountered when thermally cleaving di-tert-pentyl disulfide. We focus on the causality behind our recommendations to empower you to make informed decisions in your own experiments.

Q1: What is the fundamental mechanism of thermal S-S bond cleavage in di-tert-pentyl disulfide?

A1: The thermal cleavage of a dialkyl disulfide, such as di-tert-pentyl disulfide, primarily proceeds through a homolytic cleavage mechanism. The sulfur-sulfur (S-S) bond, being the weakest bond in the molecule, breaks symmetrically upon heating, yielding two identical tert-pentylthiyl radicals (t-C₅H₁₁S•).

The S-S bond has a dissociation energy of approximately 65 kcal/mol for aliphatic disulfides.[1] The process can be represented as:

t-C₅H₁₁-S-S-C₅H₁₁-t ⇌[Δ] 2 t-C₅H₁₁S•

The stability of the resulting thiyl radicals and the reaction conditions, especially temperature and solvent, will dictate the subsequent reaction pathways and the final product distribution. Understanding this radical-based mechanism is crucial for troubleshooting issues like side-product formation.

Q2: What is a typical starting temperature range for the thermal cleavage of di-tert-pentyl disulfide?

Therefore, a logical starting point for optimizing the reaction of di-tert-pentyl disulfide would be in the 180°C to 230°C range . It is critical to begin with small-scale experiments at the lower end of this range (e.g., 180°C) and incrementally increase the temperature while monitoring the reaction progress.

Q3: My S-S bond cleavage is incomplete or too slow. What are the primary causes and how can I troubleshoot this?

A3: Incomplete or slow cleavage is a common problem, typically stemming from insufficient thermal energy or reaction time.

Troubleshooting Steps:

  • Verify Temperature: Ensure your reaction vessel is reaching and maintaining the target temperature. Use a calibrated thermometer or probe placed directly in the heating mantle or oil bath.

  • Increase Temperature Systematically: If the reaction is clean but slow at your starting temperature (e.g., 180°C), increase the temperature in 10°C increments. Monitor for the appearance of side products at each step.

  • Extend Reaction Time: Thermal cleavage is not instantaneous. Run a time-course study at a fixed, moderate temperature (e.g., 200°C) by taking aliquots at regular intervals (e.g., every 30 minutes) to determine the time required for complete conversion.

  • Consider Solvent Choice: The solvent can influence reaction kinetics. Reactions in non-polar, inert solvents like decalin or tetralin are common. Ensure the solvent's boiling point is well above your target reaction temperature.

Q4: I'm observing significant side products. What are they and how can I minimize them by adjusting the temperature?

A4: The formation of side products is a direct consequence of the high reactivity of the tert-pentylthiyl radicals generated during cleavage. Excessively high temperatures often accelerate these side reactions more than the desired cleavage.[3]

Common Side Products & Mitigation:

  • Disproportionation Products: Thiyl radicals can disproportionate to form a thiol (tert-pentylthiol) and a thioaldehyde or thioketone, which can be unstable.

  • Products from Solvent Interaction: If the solvent can act as a hydrogen donor (e.g., tetralin), the thiyl radical can abstract a hydrogen atom to form tert-pentylthiol.

  • Polysulfides: Forcing reaction conditions, such as very high temperatures, can sometimes lead to the formation of polysulfides (R-S-S-S-R).[3]

Mitigation Strategy: The primary strategy is to find the lowest possible temperature that provides a reasonable reaction rate. This "sweet spot" maximizes the rate of S-S cleavage while minimizing the rates of competing side reactions. If side products are observed, immediately reduce the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature than quickly at a higher temperature.

Q5: What are the best analytical methods to monitor the reaction progress and product purity?

A5: Effective monitoring is key to successful optimization. A combination of techniques is often best to get a complete picture of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the disappearance of the starting di-tert-pentyl disulfide and the appearance of volatile products like tert-pentylthiol. The mass spectrometer provides definitive identification of the components.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile products or when derivatization is needed. A reversed-phase method can often separate the starting material from its cleavage products.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the conversion by integrating the signals corresponding to the starting material and the products in reaction aliquots.

Data Summary & Visualizations

Mechanistic Overview and Troubleshooting

The diagrams below illustrate the core reaction mechanism and provide a logical workflow for addressing common experimental issues.

G A Di-tert-pentyl Disulfide (t-Am-S-S-Am-t) B Heat (Δ) A->B C 2x tert-Pentylthiyl Radical (t-Am-S•) B->C Homolytic Cleavage D Desired Reaction Pathway (e.g., trapping, addition) C->D Productive Path E Side Reactions C->E F Disproportionation (Thiol + Thioaldehyde) E->F G H-Abstraction from Solvent (Thiol Formation) E->G Troubleshooting_Workflow cluster_slow If rate is too slow after temp increase: cluster_dirty If side products persist at low temp: start Start Optimization q1 Is reaction rate acceptable? start->q1 q2 Are side products observed? q1->q2 Yes a1 Increase Temperature (10°C increments) q1->a1 No a3 Decrease Temperature (10°C increments) q2->a3 Yes end_ok Process Optimized q2->end_ok No a1->q1 a2 Increase Reaction Time a1->a2 a2->q1 a3->q1 a4 Consider alternative solvent a3->a4 end_fail Re-evaluate approach (Consider catalytic methods) a4->end_fail

Caption: Troubleshooting decision tree for optimizing reaction temperature.

Temperature vs. Outcome Summary

The following table provides an illustrative summary of expected outcomes when varying the reaction temperature. Actual results will depend on the specific solvent and reaction scale.

Temperature (°C)Relative Reaction RateConversion (after 2h)Selectivity / Side ProductsRecommendation
170Very Slow< 10%High / MinimalToo low. Increase temperature.
190Moderate~50%High / LowGood starting point. Increase time or temperature slightly.
210 Fast >95% Good / Acceptable Potentially optimal range. Fine-tune from here.
230Very Fast>99%Moderate / SignificantLikely too high. Decrease temperature to improve selectivity.

Experimental Protocols

Protocol 1: Systematic Optimization of Reaction Temperature

This protocol describes a method for identifying the optimal reaction temperature using small-scale parallel experiments.

Materials:

  • Di-tert-pentyl disulfide

  • High-boiling point, inert solvent (e.g., decahydronaphthalene (decalin) or tetralin)

  • Reaction tubes suitable for high temperatures and pressure (e.g., sealed glass tubes or a parallel reactor block)

  • Heating mantle or oil bath with a digital temperature controller and magnetic stirring

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of di-tert-pentyl disulfide and the internal standard in the chosen solvent. A typical concentration might be 0.1 M disulfide and 0.05 M internal standard.

  • Aliquot Samples: Dispense equal volumes (e.g., 1.0 mL) of the stock solution into five separate reaction tubes.

  • Inert Atmosphere: Purge each tube with an inert gas (e.g., nitrogen or argon) for 5 minutes to remove oxygen, which can interfere with radical reactions. Seal the tubes securely.

  • Parallel Heating: Place the tubes in a pre-heated reactor block or oil bath set to different temperatures (e.g., 180°C, 190°C, 200°C, 210°C, 220°C).

  • Reaction: Allow the reactions to proceed for a set amount of time, for example, 2 hours. Ensure consistent stirring if possible.

  • Quenching: After the reaction time has elapsed, remove all tubes simultaneously and cool them rapidly in an ice-water bath to quench the reaction.

  • Analysis: Analyze an aliquot from each tube by GC-MS to determine the percent conversion of the starting material and the relative abundance of any side products.

  • Data Interpretation: Identify the temperature that gives the highest conversion with the lowest amount of side-product formation. This is your optimal temperature.

Protocol 2: Monitoring Cleavage via GC-MS

This protocol provides a general method for analyzing reaction aliquots.

Procedure:

  • Sample Preparation: At your desired time point, carefully withdraw a small aliquot (e.g., 50 µL) from the hot reaction mixture and immediately add it to a vial containing 1 mL of a cold solvent (e.g., ethyl acetate) to dilute and quench the reaction.

  • Dilution: Perform a serial dilution if necessary to bring the concentration within the linear range of the GC-MS detector.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Method:

    • Inlet Temperature: 250°C

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent).

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of all components. A typical ramp rate is 10-20°C/min.

  • MS Method: Use standard electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis:

    • Identify the peaks for your starting material, expected product(s), and internal standard by their retention times and mass spectra.

    • Calculate the percent conversion by comparing the peak area of the starting material to that of the internal standard across different time points.

References

  • Vertex AI Search. (2019). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions Involving Disulfides.
  • PubMed. (n.d.). Monitoring protein cleavage and concurrent disulfide bond assignment using thermospray LC/MS.
  • Semantic Scholar. (n.d.). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates.
  • Slideshare. (n.d.). Cleavage of disulfide bonds using visible light.
  • PMC. (n.d.). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins.
  • Creative Proteomics. (n.d.). How to Analyze Protein Disulfide Bonds.
  • Miyashita, T., Matsuda, M., & Iino, M. (2006). Kinetics of the Thermal Decompositions of Diaryl and Dialkyl Disulfides. Bulletin of the Chemical Society of Japan.
  • PMC. (n.d.). Experimental Assignment of Disulfide-Bonds in Purified Proteins.

Sources

Troubleshooting

Technical Support Center: Di-tert-pentyl Disulfide Storage &amp; Handling

Overview Di-tert-pentyl disulfide (also known as di-tert-amyl disulfide, CAS: 34965-30-5) is a sterically hindered dialkyl disulfide widely used as a critical intermediate in organic synthesis, a vulcanizing agent, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Di-tert-pentyl disulfide (also known as di-tert-amyl disulfide, CAS: 34965-30-5) is a sterically hindered dialkyl disulfide widely used as a critical intermediate in organic synthesis, a vulcanizing agent, and a structural motif in biologically active molecules and drug development. Despite the steric protection afforded by the tert-pentyl groups, the sulfur-sulfur ( S−S ) bond remains highly susceptible to auto-oxidation during storage.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality of disulfide oxidation, and implement self-validating storage protocols to ensure reagent integrity.

Mechanistic Insight: The Auto-Oxidation Pathway

To effectively prevent degradation, it is critical to understand the chemical pathway. Auto-oxidation of dialkyl disulfides is not a single-step process; it is a cascade reaction driven by atmospheric oxygen ( O2​ ), UV light, and trace transition metals. The initial oxidation yields an alkyl thiosulfinate, which can subsequently over-oxidize into a thiosulfonate[1].

AutoOxidation A Di-tert-pentyl Disulfide (R-S-S-R) B Thiosulfinate (R-S(=O)-S-R) A->B O2, UV Light Trace Metals (e.g., V, Cu) C Thiosulfonate (R-S(=O)2-S-R) B->C Prolonged O2 Exposure Further Oxidation

Mechanism of di-tert-pentyl disulfide auto-oxidation into thiosulfinate and thiosulfonate.

Troubleshooting Guide & FAQs

Q1: Why does my di-tert-pentyl disulfide develop a yellow tint and increased viscosity over time? A1: This is the macroscopic manifestation of auto-oxidation. The initial oxidation product is an alkyl thiosulfinate ( R−S(=O)−S−R )[1]. Thiosulfinates are highly reactive and can undergo further oxidation to thiosulfonates ( R−S(=O)2​−S−R ), which alters the refractive index and viscosity of the liquid[1]. You can validate this degradation by checking for a downfield shift in the α -carbon protons via 1H NMR.

Q2: Are there specific trace contaminants that accelerate this degradation? A2: Yes. The oxidation of sterically hindered disulfides is heavily catalyzed by transition metals, particularly vanadium ( V ) and copper ( Cu )[2]. Even trace amounts leached from low-quality stainless steel needles or improperly washed glassware can initiate a redox cycle that dramatically accelerates thiosulfinate formation[2]. Furthermore, UV light promotes homolytic cleavage of the S−S bond, creating thiyl radicals that rapidly react with dissolved oxygen.

Q3: Can I rescue a batch of di-tert-pentyl disulfide that has already oxidized? A3: If the oxidation is strictly limited to the thiosulfinate stage, it can sometimes be reduced back to the disulfide using mild reducing agents (e.g., triphenylphosphine), followed by careful vacuum distillation. However, because thiosulfinates can undergo disproportionation and generate terminal sulfenic acids upon cleavage[3], heavily oxidized batches (indicated by strong thiosulfonate peaks) should be discarded to prevent experimental artifacts in downstream drug development assays.

Q4: Why is Argon preferred over Nitrogen for long-term storage? A4: While both are inert, Argon is significantly denser than ambient air ( 1.784 g/L vs 1.225 g/L ). When a vial is opened for aliquotting, Argon remains settled over the liquid surface, forming a protective barrier against O2​ ingress. Nitrogen, being lighter, rapidly mixes with ambient air, exposing the disulfide to oxygen.

Quantitative Data: Storage Condition Impact

The following table summarizes the causal relationship between storage parameters and the expected shelf-life of di-tert-pentyl disulfide.

Storage ConditionTemperatureAtmosphereLight ExposureContainer MaterialExpected Stability
Optimal 2-8°CArgon (Sparged)DarkAmber Glass / PTFE> 12 months
Acceptable 2-8°CNitrogenDarkClear Glass (in dark)6 - 12 months
Sub-optimal Room Temp (20-25°C)AirDarkClear Glass1 - 3 months
Poor Room Temp (20-25°C)AirDirect UV/SunlightAny< 2 weeks (Rapid oxidation)

Experimental Protocol: Anaerobic Preparation and Storage

To create a self-validating, highly stable storage environment for di-tert-pentyl disulfide, follow this step-by-step methodology.

Step 1: Equipment Sterilization and Metal Decontamination Wash all glassware with a chelating agent (e.g., 0.1 M EDTA) followed by ultra-pure water to remove trace transition metals (e.g., V, Cu) that act as potent oxidation catalysts[2]. Dry thoroughly in an oven at 120°C. Causality: Eliminating trace metals prevents the catalytic redox cycling that lowers the activation energy for thiosulfinate formation.

Step 2: Pre-chilling Cool the di-tert-pentyl disulfide to 2-8°C before handling[4]. Causality: Lowering the temperature reduces the vapor pressure of the liquid and slows down the kinetic rate of radical formation upon exposure to ambient air during transfer.

Step 3: Argon Sparging Insert a clean, PTFE-coated sparging needle into the liquid. Sparge with high-purity Argon gas for 10-15 minutes. Causality: Argon displaces dissolved O2​ more effectively than Nitrogen and forms a heavier-than-air blanket over the liquid phase, preventing re-oxygenation.

Step 4: Aliquotting and Sealing Transfer the reagent into amber glass vials to prevent UV-induced homolytic cleavage. Seal the vials using PTFE-lined screw caps. Causality: Standard rubber septa are highly permeable to atmospheric oxygen over long-term storage and can leach reactive sulfur-containing vulcanization agents into the reagent. PTFE provides an impermeable, chemically inert barrier.

Step 5: Storage and Validation Store upright in a dark, temperature-controlled refrigerator at 2-8°C[4]. To validate the system, run a baseline 1H NMR on a control aliquot on Day 0, and compare it against an aliquot at Month 6 to ensure the absence of downfield thiosulfinate peaks.

References

  • DI-TERT-BUTYL DISULFIDE 110-06-5 wiki, Guidechem.
  • Enantioselective Oxidation of Di-tert-Butyl Disulfide with a Vanadium Catalyst: Progress toward Mechanism Elucidation, The Journal of Organic Chemistry - ACS Publications.
  • Disulfides as Cyanide Antidotes: Evidence for a New In Vivo Oxidative Pathway for Cyanide Detoxification, DTIC.
  • Cyclic Thiosulfinates and Cyclic Disulfides Selectively Cross-Link Thiols While Avoiding Modification of Lone Thiols, Journal of the American Chemical Society.

Sources

Optimization

reducing volatile sulfur odors when handling di-tert-pentyl disulphide

Welcome to the technical support resource for handling di-tert-pentyl disulfide. This guide is designed for researchers, scientists, and drug development professionals who work with this compound.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for handling di-tert-pentyl disulfide. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. Volatile sulfur compounds are known for their potent and pervasive odors, and di-tert-pentyl disulfide is no exception. Our goal is to provide you with practical, scientifically-grounded solutions to mitigate these odors, ensuring a safer and more pleasant laboratory environment. This resource combines frequently asked questions for quick reference with in-depth troubleshooting guides for proactive and reactive odor control.

Section 1: Frequently Asked Questions (FAQs) about Di-tert-pentyl Disulfide and its Odor

This section addresses the most common initial questions regarding the nature of di-tert-pentyl disulfide and the principles of odor control.

Q1: What is di-tert-pentyl disulfide and why does it have such a strong odor?

Di-tert-pentyl disulfide (C10H22S2) is an organosulfur compound characterized by a disulfide bond (S-S) linking two tert-pentyl groups.[1] The strong, unpleasant odor is a hallmark of many volatile sulfur compounds (VSCs).[2] The odor arises from several factors:

  • High Volatility: The compound can easily vaporize at room temperature, allowing odorous molecules to disperse into the air.

  • Sulfur Moiety: The disulfide bond itself contributes to the characteristic "sulfury" smell, which is often described as garlic-like or pungent.[3][4]

  • Impurities and Degradation: Commercial preparations may contain or degrade into corresponding thiols (mercaptans), such as tert-pentyl mercaptan. Thiols have exceptionally low odor detection thresholds, meaning even trace amounts can be highly noticeable to the human nose.[5][6]

Q2: What are the primary safety hazards associated with di-tert-pentyl disulfide?

Beyond its potent odor, di-tert-pentyl disulfide presents several chemical hazards that require careful management:

  • Combustibility: It is often classified as a combustible liquid, meaning it can ignite when exposed to heat or an ignition source.[7]

  • Skin Sensitization: Prolonged or repeated skin contact may cause an allergic skin reaction in some individuals.[8]

  • Environmental Toxicity: The compound is recognized as being toxic to aquatic life with long-lasting effects, necessitating careful disposal and prevention of release into drains or waterways.[7][8][9]

  • Inhalation: While the odor is detectable at very low concentrations, inhaling higher concentrations of similar volatile sulfur compounds can cause respiratory irritation.[4][10]

Q3: What are the key principles for controlling volatile sulfur odors in a lab setting?

Effective odor control is based on a multi-layered approach encompassing engineering controls, chemical neutralization, and proper work practices.

  • Ventilation (Engineering Control): The primary defense is to prevent vapors from entering the laboratory air. All handling of di-tert-pentyl disulfide must be performed within a certified chemical fume hood.[11]

  • Chemical Inactivation (Neutralization): The most effective way to eliminate the odor is to chemically convert the volatile sulfur compound into a non-volatile, odorless salt. This is typically achieved through oxidation. Strong oxidizing agents like sodium hypochlorite (bleach) or hydrogen peroxide are commonly used for this purpose.[12][13][14]

  • Containment (Work Practice): Keep containers tightly sealed when not in use. Use the smallest quantity of the material necessary for the experiment to minimize the potential for odor release.

Q4: What Personal Protective Equipment (PPE) is essential when working with this compound?

Appropriate PPE is the last line of defense and is mandatory when handling di-tert-pentyl disulfide.[15][16]

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[17]

  • Hand Protection: Chemical-resistant gloves, such as disposable nitrile gloves, must be worn. Inspect gloves before each use and replace them immediately if contaminated or torn.[15][17]

  • Body Protection: A laboratory coat should be worn and kept buttoned. For handling larger quantities or in situations with a higher splash risk, a chemically resistant apron may be necessary.[17]

  • Respiratory Protection: Work should be conducted in a fume hood to avoid the need for respiratory protection. However, in the case of a large spill or ventilation failure, a respirator with an appropriate cartridge for organic vapors may be necessary. All respirator use must be part of a formal respiratory protection program that includes fit testing and training.[10][18]

Section 2: Troubleshooting Guide: Proactive and Reactive Odor Control

This section provides actionable solutions to specific issues you may encounter before, during, and after your experiment.

Part A: Proactive Measures (Before You Begin)

Issue: How do I set up my workspace to minimize odor release?

Solution: Proper workspace preparation is critical for preventing odor contamination.

  • Fume Hood Verification: Before starting, verify that your chemical fume hood is functioning correctly. Check the certification sticker and ensure the airflow monitor indicates normal operation.

  • Prepare a Decontamination Station: Within the fume hood, prepare your odor neutralization solutions in advance. Have beakers containing a 10% solution of household bleach (sodium hypochlorite) ready. A spray bottle with the same solution can be used for surface decontamination.

  • Minimize Clutter: Keep the fume hood free of unnecessary equipment and containers to ensure proper airflow and prevent vapor accumulation.

  • Seal Waste Containers: Prepare a dedicated, clearly labeled hazardous waste container with a secure, sealing lid. This container should be kept inside the fume hood during the experiment.

Issue: What are the best practices for storing di-tert-pentyl disulfide?

Solution: Proper storage minimizes passive odor leakage.

  • Container Integrity: Ensure the primary container is in good condition with a tight-fitting cap. Consider using a cap with a PTFE liner for a superior seal.

  • Secondary Containment: Place the primary container inside a larger, chemically resistant secondary container (such as a plastic tub or beaker). This contains any potential leaks and vapors.

  • Ventilated Storage: Store the compound in a ventilated cabinet designed for chemical storage. Do not store it in an open lab or a cold room, as this can lead to odor permeating the area.

  • Temperature Control: Store at room temperature in an inert atmosphere, away from heat sources and direct sunlight.[19]

Part B: Reactive Measures (During and After Handling)

Issue: I've spilled a small amount of di-tert-pentyl disulfide inside the fume hood. How do I clean it up and neutralize the odor?

Solution: Follow a systematic spill response protocol. For any spill, even a small one, immediate action is necessary to prevent the odor from spreading.

See Section 3, Protocol 1 for a detailed step-by-step methodology.

Issue: The odor is lingering in the lab even after the experiment is complete. What are the steps for decontamination?

Solution: Lingering odors indicate that volatile molecules have adsorbed onto surfaces. Systematic decontamination is required.

  • Decontaminate Equipment: All non-disposable equipment that came into contact with the disulfide (glassware, stir bars, spatulas) should be immediately submerged in a bleach bath inside the fume hood before being removed for standard washing. See Section 3, Protocol 2.

  • Wipe Down Surfaces: Thoroughly wipe down the interior surfaces of the fume hood, including the sash, with a 10% bleach solution. Let the solution sit for 10-15 minutes before wiping with a damp cloth or paper towel.

  • Dispose of Contaminated Materials: All disposables (gloves, paper towels, absorbent pads) used during the experiment and cleanup should be placed in the sealed hazardous waste container inside the fume hood.

  • Purge the Fume Hood: Close the fume hood sash completely and allow it to run for at least 30 minutes after the cleanup is complete to purge any remaining vapors.

Issue: How do I properly dispose of waste contaminated with di-tert-pentyl disulfide?

Solution: All waste must be treated as hazardous.

  • Liquid Waste: Unused or waste di-tert-pentyl disulfide should be collected in a designated, sealed hazardous waste container. Do not attempt to neutralize bulk quantities of the disulfide with bleach, as this can generate a significant amount of heat.

  • Solid Waste: All contaminated solid waste (absorbent materials from spills, used gloves, etc.) must be collected in a sealed container.[20]

  • Labeling and Disposal: Clearly label the waste containers with "Hazardous Waste," the full chemical name "Di-tert-pentyl Disulfide," and the associated hazards (Combustible, Marine Pollutant). Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour di-tert-pentyl disulfide or its rinse solutions down the drain.[7][9]

Section 3: Protocols and Methodologies

Protocol 1: Step-by-Step Guide for Chemical Neutralization of Spills and Residues

This protocol details the process for cleaning and neutralizing small spills (<50 mL) of di-tert-pentyl disulfide inside a chemical fume hood.

  • Ensure Safety: Confirm PPE (goggles, lab coat, nitrile gloves) is being worn. Keep the fume hood sash at the lowest practical working height.

  • Contain the Spill: If the liquid is spreading, contain it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels for initial absorption of the bulk liquid.

  • Apply Oxidizing Solution: Slowly and carefully pour a 10% solution of household bleach (sodium hypochlorite) or a 3% hydrogen peroxide solution over the spill and absorbent material. The goal is to saturate the material. Be prepared for a potential exothermic reaction (heat generation).

  • Allow Reaction Time: Let the neutralizing agent react for at least 20-30 minutes. This allows time for the oxidation of the disulfide to non-volatile sulfate compounds.

  • Collect the Waste: Using a plastic scoop or spatula, carefully collect the absorbed and neutralized material. Place it into your designated sealed hazardous waste container.

  • Final Decontamination: Wipe the spill area with a cloth or paper towel soaked in the oxidizing solution. Follow this with a wipe-down using 70% ethanol or isopropanol, and finally, a clean water rinse.

  • Dispose: Place all used cleaning materials into the hazardous waste container and seal it.

Protocol 2: Procedure for Decontaminating Glassware
  • Initial Rinse (in Fume Hood): Immediately after use, rinse the glassware with a small amount of acetone or ethanol to remove the bulk of the disulfide. Pour this rinse solvent into a designated hazardous waste container for halogen-free solvent waste.

  • Bleach Soak (in Fume Hood): Place the rinsed glassware in a plastic tub or bucket inside the fume hood. Carefully fill the tub with a 10% household bleach solution until the contaminated portions of the glassware are fully submerged.

  • Soaking Time: Allow the glassware to soak for at least one hour. For heavily contaminated items, an overnight soak is recommended.

  • Removal and Final Wash: After soaking, remove the glassware from the bleach bath. You can now wash it outside the fume hood using standard laboratory detergent, tap water, and a final rinse with deionized water.

  • Neutralize Bleach Bath: Before disposal, the bleach bath can be neutralized by slowly adding a reducing agent like sodium thiosulfate or sodium bisulfite until the bleach is consumed. Dispose of the neutralized solution according to your institution's guidelines.

Section 4: Data and Visualizations

Table 1: Comparison of Chemical Neutralizing Agents for Odor Control
FeatureSodium Hypochlorite (Bleach)Hydrogen PeroxideActivated Carbon
Mechanism Oxidation[12][14]Oxidation[13]Adsorption[5][21]
Effectiveness High for thiols and disulfides. Fast-acting.Moderate to High. May require longer contact time.Good for capturing airborne vapors. Does not neutralize liquids.
Use Case Liquid spills, surface & glassware decontamination.Liquid spills, surface decontamination.Passive odor control (e.g., in vented cabinets) or in air scrubbers.
Safety Corrosive. Reacts with acids to produce chlorine gas. Can damage metal surfaces.Strong oxidizer. Can be corrosive at high concentrations.Non-toxic, but dust can be an inhalation hazard. Flammable.
Cost Low. Readily available.Low to Moderate.Moderate. Requires periodic replacement.
Byproducts Non-volatile salts (e.g., sodium sulfate), sodium chloride.Water and oxygen.The adsorbed sulfur compound remains on the carbon.
Diagram 1: Standard Workflow for Handling Di-tert-pentyl Disulfide

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Experiment Phase prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_decon Prepare Neutralization & Waste Containers in Hood prep_hood->prep_decon handle_aliquot Aliquot Minimum Required Quantity prep_decon->handle_aliquot Begin Work handle_run Perform Experiment handle_aliquot->handle_run handle_seal Keep Stock Container Tightly Sealed handle_seal->handle_run cleanup_glassware Decontaminate Glassware (See Protocol 2) handle_run->cleanup_glassware Experiment Complete cleanup_surface Wipe Down Fume Hood Surfaces with Bleach cleanup_glassware->cleanup_surface cleanup_waste Seal & Dispose of All Waste Properly cleanup_surface->cleanup_waste

Caption: Workflow for handling di-tert-pentyl disulfide to minimize odor.

Diagram 2: Spill Response and Decontamination Workflow

G start Spill Occurs (Inside Fume Hood) alert Alert Personnel in Immediate Area start->alert ppe Ensure Full PPE is Worn alert->ppe contain Contain Spill with Inert Absorbent ppe->contain neutralize Apply 10% Bleach Solution (Allow 20-30 min reaction) contain->neutralize collect Collect Waste into Sealed Hazardous Container neutralize->collect decon Decontaminate Spill Area (Bleach -> Alcohol -> Water) collect->decon dispose Dispose of Waste via Institutional EHS Procedures decon->dispose end Response Complete dispose->end

Sources

Troubleshooting

Technical Support Center: Troubleshooting Di-tert-pentyl Disulfide Oxidation

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the oxidation of sterically hindered dialkyl disulfides, specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the oxidation of sterically hindered dialkyl disulfides, specifically di-tert-pentyl disulfide (also known as di-tert-amyl disulfide).

Here, we bypass generic advice to focus on the exact causality of side reactions and provide self-validating protocols to ensure high-yield, selective synthesis.

Mechanistic Overview & Reaction Pathway

Oxidizing sterically hindered disulfides requires extreme precision. The bulky tert-pentyl groups physically shield the disulfide bond, drastically reducing the reaction rate compared to linear alkyl disulfides. Pushing the reaction with harsh conditions inevitably leads to overoxidation or catastrophic C-S bond cleavage.

Pathway DTPD Di-tert-pentyl Disulfide (DTPD) Thiosulfinate Thiosulfinate Target Product DTPD->Thiosulfinate 1.0 eq Oxidant Mild Catalyst Cleavage C-S Cleavage (t-Amyl Alcohol + Sulfonate) DTPD->Cleavage Strong Lewis Acids / Unbuffered Peracids Thiosulfonate Thiosulfonate Overoxidation Thiosulfinate->Thiosulfonate Excess Oxidant (>1.2 eq) Thiosulfonate->Cleavage Harsh Acid / High Temp

Figure 1: Reaction pathways and side reactions in the oxidation of di-tert-pentyl disulfide.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing massive C-S bond cleavage instead of the desired S-oxidation?

The Causality: The tert-pentyl group forms a highly stable tertiary carbocation. When you use unbuffered peracids (like commercial mCPBA), the reaction medium becomes highly acidic. As the sulfur atom is oxidized, it becomes a superior leaving group. The combination of steric strain, acidic conditions, and a stable leaving group triggers an E1/S_N1-type fragmentation, yielding tert-pentyl alcohol, 2-methyl-2-butene, and sulfonic acids instead of the thiosulfinate. The Solution: Transition to a neutral or mildly buffered catalytic oxidation system. Utilizing hydrogen peroxide ( H2​O2​ ) with a cyclic seleninate ester catalyst provides a highly controlled oxygen transfer mechanism that completely circumvents the acidic cleavage pathway [1].

Q2: How do I prevent overoxidation to the thiosulfonate ( RS(O)2​SR )?

The Causality: Because the tert-pentyl groups sterically hinder the initial oxidation, the first oxygen transfer is sluggish. However, once the thiosulfinate is formed, the electronic environment of the sulfur changes. If the local concentration of the oxidant is too high, the second oxidation (to thiosulfonate) can easily outcompete the unreacted starting material. The Solution:

  • Strict Stoichiometry: Limit the oxidant to exactly 1.05 equivalents.

  • Phase-Transfer or Slow Addition: Add the oxidant via a syringe pump over 2–4 hours to maintain an artificially low active oxidant concentration in the reaction matrix.

Q3: My reaction stalls at 50% conversion. Should I increase the temperature?

The Causality: Stalling is often an artifact of catalyst deactivation or phase separation (if using aqueous H2​O2​ in lipophilic solvents), not necessarily an absolute kinetic barrier. Increasing the temperature above 25°C with hindered disulfides exponentially increases the rate of disproportionation and thermal C-S cleavage. The Solution: Do not exceed room temperature. Instead, optimize the solvent system. A biphasic mixture of dichloromethane and methanol (e.g., 95:5) enhances the solubility of both the lipophilic di-tert-pentyl disulfide and the aqueous peroxide, ensuring sustained reaction rates [1].

Quantitative Data: Impact of Conditions on Product Distribution

The following table summarizes the self-validating optimization parameters for sterically hindered dialkyl disulfide oxidation.

Oxidant SystemEquivalentsTemp (°C)SolventThiosulfinate (%)Thiosulfonate (%)C-S Cleavage (%)
mCPBA (Unbuffered)1.10 to 25 CH2​Cl2​ 351550
H2​O2​ (No Catalyst)2.025MeOH<500 (No Rxn)
H2​O2​
  • Seleninate Catalyst
1.0525 CH2​Cl2​ /MeOH82 8<2
H2​O2​
  • Seleninate Catalyst
  • 2.525 CH2​Cl2​ /MeOH1085 5

    Data synthesis based on optimization principles for sterically hindered dialkyl disulfides [1].

    Validated Experimental Protocol

    This self-validating protocol utilizes a cyclic seleninate ester catalyst to ensure mild, selective oxidation while preventing C-S bond cleavage.

    Workflow: Selective Synthesis of Di-tert-pentyl Thiosulfinate

    Protocol Step1 Step 1: Preparation Dissolve DTPD & 5 mol% Seleninate in CH2Cl2/MeOH Step2 Step 2: Oxidation Syringe pump 1.05 eq 30% H2O2 over 2h at 25°C Step1->Step2 Step3 Step 3: Validation In-situ IR tracking S=O stretch at ~1080 cm⁻¹ Step2->Step3 Step4 Step 4: Quench & Isolate Quench with Na2S2O3, extract, and concentrate Step3->Step4

    Figure 2: Step-by-step experimental workflow for controlled disulfide oxidation.

    Step-by-Step Methodology:

    • System Initialization: In a flame-dried round-bottom flask, dissolve 10.0 mmol of di-tert-pentyl disulfide in 40 mL of a 95:5 mixture of dichloromethane and methanol.

    • Catalyst Addition: Add 0.5 mmol (5 mol%) of benzo-1,2-oxaselenolane Se-oxide (cyclic seleninate ester catalyst). Stir at 20–25°C.

    • Controlled Oxidation: Load 10.5 mmol (1.05 eq) of 30% aqueous H2​O2​ into a syringe. Using a syringe pump, add the peroxide dropwise over exactly 2 hours. Causality note: Slow addition prevents localized spikes in oxidant concentration, neutralizing the thiosulfonate overoxidation pathway.

    • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or ReactIR. You should observe the emergence of a distinct S=O stretching frequency around 1080 cm−1 . The starting material should be consumed within 3–4 hours.

    • Quenching: Quench the reaction strictly with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Do not use basic quenchers like NaOH, as thiosulfinates are highly sensitive to alkaline disproportionation.

    • Isolation: Extract with CH2​Cl2​ (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a temperature not exceeding 30°C to prevent thermal degradation.

    References

    • Title: Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst Source: Molecules (MDPI), 2015, 20(6), 10359-10376. URL: [Link]

    • Title: Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions Source: The Journal of Organic Chemistry (ACS), 2011, 76(11), 4379-4386. URL: [Link]

    • Title: Rhodium-Catalyzed Oxidation of Unprotected Peptide Thiols to Disulfides with Oxygen in Water Source: Journal of the American Chemical Society (ACS), 2020, 143(1), 274-282. URL: [Link]

    (Note: While References 2 and 3 primarily focus on the formation of disulfides, they provide the foundational transition-metal and photosensitized catalytic principles required to fully grasp the steric constraints and selective oxygenation mechanics discussed in this guide).

    Reference Data & Comparative Studies

    Validation

    A Senior Application Scientist's Guide to Validating Di-tert-pentyl Disulfide Purity using ¹H and ¹³C NMR

    For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. The presence of impurities can lead to ambiguous experimental results, side reactions, and ultimately, compro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. The presence of impurities can lead to ambiguous experimental results, side reactions, and ultimately, compromise the integrity of your research. This guide provides an in-depth, technical comparison and a step-by-step protocol for validating the purity of di-tert-pentyl disulfide using both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, ensuring a self-validating and trustworthy methodology.

    The Critical Role of Purity for Di-tert-pentyl Disulfide

    Di-tert-pentyl disulfide, with its two bulky tert-pentyl groups flanking a disulfide bond, finds applications in various fields, including as a lubricant additive and in the synthesis of sulfur-containing organic molecules. Its purity is crucial as potential impurities, such as the corresponding thiol (tert-pentyl mercaptan) or other disulfide byproducts, can significantly alter its chemical and physical properties.

    Principles of NMR-Based Purity Determination

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and purity of organic compounds. Quantitative NMR (qNMR) is a highly accurate method for purity assessment, as the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][2]

    • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For purity determination, we utilize the integration of proton signals, which is a measure of the relative number of protons contributing to that signal. By comparing the integral of a signal from the analyte to that of a known internal standard, the absolute purity of the analyte can be determined.[1][3]

    • ¹³C NMR Spectroscopy: While ¹H NMR is the primary tool for quantification, ¹³C NMR serves as an excellent qualitative check for purity. It provides information about the carbon framework of the molecule. The chemical shift of carbons, particularly those bonded to sulfur, can be sensitive to the presence of disulfide bonds, making it a valuable tool for confirming the identity of the target compound and detecting carbon-containing impurities.[4][5]

    Workflow for Purity Validation

    The following diagram illustrates the comprehensive workflow for validating the purity of di-tert-pentyl disulfide using NMR spectroscopy.

    Purity_Validation_Workflow cluster_Preparation Sample Preparation cluster_Acquisition NMR Data Acquisition cluster_Analysis Data Analysis & Purity Calculation cluster_Reporting Reporting Sample_Weighing Accurately weigh di-tert-pentyl disulfide and internal standard Solvent_Addition Dissolve in a known volume of deuterated solvent (e.g., CDCl3) Sample_Weighing->Solvent_Addition Mixing Ensure complete dissolution and homogeneity Solvent_Addition->Mixing 1H_NMR Acquire ¹H NMR spectrum with appropriate parameters for quantification (qNMR) Mixing->1H_NMR 13C_NMR Acquire ¹³C NMR spectrum (e.g., with proton decoupling) Mixing->13C_NMR Processing Process spectra (phasing, baseline correction, and integration) 1H_NMR->Processing 13C_NMR->Processing Signal_Identification Identify characteristic signals of di-tert-pentyl disulfide and internal standard Processing->Signal_Identification Qualitative_Check Analyze ¹³C NMR for structural confirmation and presence of impurities Processing->Qualitative_Check Purity_Calculation Calculate purity using the qNMR formula Signal_Identification->Purity_Calculation Final_Report Report purity with supporting spectral data Purity_Calculation->Final_Report Qualitative_Check->Final_Report

    Caption: Workflow for di-tert-pentyl disulfide purity validation using NMR.

    Experimental Protocol: A Self-Validating System

    This protocol is designed to be a self-validating system, where the choices made at each step contribute to the overall accuracy and reliability of the final purity assessment.

    Part 1: Sample Preparation - The Foundation of Accuracy

    The accuracy of qNMR begins with meticulous sample preparation.[6][7]

    Step 1: Selection of Internal Standard

    The choice of an internal standard is critical for accurate quantification.[8][9] An ideal internal standard should:

    • Have a high purity (certified if possible).

    • Be chemically inert and not react with the analyte or solvent.

    • Possess a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals.

    • Be soluble in the chosen deuterated solvent.

    For di-tert-pentyl disulfide, suitable internal standards include 1,3,5-trimethoxybenzene or maleic acid , depending on the chosen solvent.

    Step 2: Weighing and Dissolution

    • Accurately weigh approximately 10-20 mg of di-tert-pentyl disulfide into a clean, dry vial using an analytical balance.

    • Accurately weigh an equimolar amount of the chosen internal standard into the same vial. The 1:1 molar ratio helps in achieving comparable signal intensities, which improves the accuracy of integration.[1]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

    • Vortex the vial until both the analyte and the internal standard are completely dissolved. Visual inspection is crucial to ensure no solid particles remain.[6]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    Part 2: NMR Data Acquisition - Optimizing for Quantification

    The parameters used for NMR data acquisition are tailored for quantitative analysis.[10]

    For ¹H NMR (Quantitative):

    • Pulse Sequence: A simple single-pulse experiment is sufficient.

    • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being integrated (both analyte and standard). A long relaxation delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is essential for accurate integration. A typical starting point is a delay of 30-60 seconds.

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).

    • Acquisition Time (at): A longer acquisition time will result in better resolution.

    For ¹³C NMR (Qualitative):

    • Pulse Sequence: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum and improve signal-to-noise.

    • Number of Scans (ns): A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    Part 3: Data Processing and Purity Calculation

    Step 1: Processing the Spectra

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the relevant signals for both the di-tert-pentyl disulfide and the internal standard. The integration region should encompass the entire peak, including any satellite peaks.

    Step 2: Purity Calculation

    The purity of the di-tert-pentyl disulfide can be calculated using the following formula:[1]

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / m_analyte) * (m_standard / M_standard) * P_standard

    Where:

    • I_analyte: Integral of the analyte signal

    • N_analyte: Number of protons giving rise to the analyte signal

    • I_standard: Integral of the internal standard signal

    • N_standard: Number of protons giving rise to the standard signal

    • M_analyte: Molar mass of the analyte (di-tert-pentyl disulfide: 206.42 g/mol )

    • m_analyte: Mass of the analyte

    • M_standard: Molar mass of the internal standard

    • m_standard: Mass of the internal standard

    • P_standard: Purity of the internal standard (in %)

    Spectral Analysis and Comparison

    Predicted NMR Data for Di-tert-pentyl Disulfide

    Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra are expected to be relatively simple.

    ¹H NMR (Predicted) Chemical Shift (ppm, in CDCl₃) Multiplicity Integration Assignment
    Protons~ 0.9Triplet6H-CH₃ (ethyl group)
    ~ 1.2Singlet6H-CH₃ (on quaternary C)
    ~ 1.6Quartet4H-CH₂-
    ¹³C NMR (Predicted) Chemical Shift (ppm, in CDCl₃) Assignment
    Carbons~ 8.5-CH₃ (ethyl group)
    ~ 26.0-CH₃ (on quaternary C)
    ~ 35.0-CH₂-
    ~ 55.0Quaternary C
    Comparative Data: Di-tert-butyl Disulfide

    For comparison, the known NMR data for the structurally similar di-tert-butyl disulfide is provided.[11][12]

    ¹H NMR (Di-tert-butyl disulfide) Chemical Shift (ppm, in CDCl₃) Multiplicity Integration Assignment
    Protons~ 1.3Singlet18H-C(CH₃)₃
    ¹³C NMR (Di-tert-butyl disulfide) Chemical Shift (ppm, in CDCl₃) Assignment
    Carbons~ 30.0-C(CH₃)₃
    ~ 47.0Quaternary C

    The presence of the ethyl group in di-tert-pentyl disulfide will lead to the more complex splitting patterns (triplet and quartet) observed in its predicted ¹H NMR spectrum compared to the single peak for the tert-butyl protons.

    Identifying Potential Impurities

    • tert-Pentyl Mercaptan: The corresponding thiol would show a characteristic SH proton signal, typically a broad singlet between 1-2 ppm. The chemical shifts of the other protons would also be slightly different.

    • Other Disulfides: The presence of other disulfide impurities would result in additional, likely more complex, signals in the aliphatic region of the ¹H NMR spectrum.

    By carefully analyzing both the ¹H and ¹³C NMR spectra, a high degree of confidence in the purity and identity of di-tert-pentyl disulfide can be achieved. This rigorous, self-validating approach ensures the quality of your starting materials and the reliability of your research outcomes.

    References

    • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
    • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017, October 25). Journal of Chemical Education. [Link]

    • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Journal of Pharmaceutical and Biomedical Analysis.
    • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. [Link]

    • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

    • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL. [Link]

    • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. [Link]

    • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

    • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. [Link]

    • Let's try doing quantitative NMR. JEOL Ltd. [Link]

    • Sample Preparation. University College London. [Link]

    • qNMR Internal Standard Reference Data (ISRD). (2019, March 14). BIPM. [Link]

    • 13>C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR. [Link]

    • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites.
    • 13C NMR chemical shifts can predict disulfide bond formation. (2000, October 15). PubMed. [Link]

    • Prediction of disulfide dihedral angles using chemical shifts. (2018, August 21). NIH. [Link]

    • 13C NMR chemical shifts can predict disulfide bond formation. Request PDF. [Link]

    • 13C NMR chemical shifts can predict disulfide bond formation. Semantic Scholar. [Link]

    • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

    • Di-tert-butyl disulfide. National Institute of Standards and Technology. [Link]

    • SUPPORTING MATERIALS. [Link]

    • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organometallics.
    • Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Inform
    • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. [Link]

    • NMR Solvent Data Chart. [Link]

    • Figure S14. 1 H NMR spectra comparison of (A) disulfide and thermolytic... ResearchGate. [Link]

    • 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. (2022, July 20). MDPI. [Link]

    • (A) 1 H and (B)

    Sources

    Comparative

    performance of di-tert-pentyl disulphide vs other dialkyl disulfides in polymerization

    Advanced Comparison Guide: Di-tert-pentyl Disulfide vs. Alternative Dialkyl Disulfides in Polymerization As a Senior Application Scientist, selecting the optimal chain transfer agent (CTA) is rarely a simple matter of ma...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Comparison Guide: Di-tert-pentyl Disulfide vs. Alternative Dialkyl Disulfides in Polymerization

    As a Senior Application Scientist, selecting the optimal chain transfer agent (CTA) is rarely a simple matter of maximizing the transfer constant ( Cs​ ). In industrial free-radical polymerization (FRP)—particularly in the synthesis of optical-grade methacrylic resins and solid acrylic acid polymers—the CTA must balance reaction kinetics, thermal stability, and post-polymerization material properties (such as odor and optical clarity).

    This guide objectively evaluates the performance of Di-tert-pentyl disulfide (DTPD) , also known as di-tert-amyl disulfide (DTAD), against other common dialkyl disulfides.

    Mechanistic Causality: Sterics, Bond Homolysis, and Transfer Kinetics

    Dialkyl disulfides act as CTAs by undergoing homolytic cleavage upon attack by a propagating macroradical. The mechanism involves the transfer of a thiyl radical to the growing polymer chain, capping it as a stable thioether, while generating a new thiyl radical ( RS∙ ) that re-initiates polymerization ([1]()).

    G P_rad Propagating Radical (Pn•) Reaction Chain Transfer Attack on S-S P_rad->Reaction Disulfide Dialkyl Disulfide (R-S-S-R) Disulfide->Reaction DeadPolymer Thioether-Capped Polymer (Pn-S-R) Reaction->DeadPolymer Capping Thiyl Thiyl Radical (RS•) Reaction->Thiyl Leaving Group Reinit Re-initiated Chain (RS-M•) Thiyl->Reinit + Monomer Monomer Monomer (M) Monomer->Reinit

    Figure 1: Mechanism of chain transfer to dialkyl disulfides in free-radical polymerization.

    The Role of Steric Hindrance: The performance of a dialkyl disulfide is heavily dictated by the steric bulk of its alkyl groups, which influences the S-S bond length and the stability of the leaving radical ([2]([Link])).

    • Primary Disulfides (e.g., Dimethyl Disulfide, DMDS): Offer very little steric hindrance, resulting in a high chain transfer constant. However, they deplete rapidly in batch polymerizations, leading to a loss of molecular weight control at high conversions.

    • Tertiary Disulfides (e.g., DTBD, DTPD): The bulky tertiary carbons weaken the S-S bond, allowing them to act not only as CTAs but also as thermal iniferters (initiator-transfer agent-terminators) at elevated temperatures ([3]([Link])). The steric bulk of the tert-pentyl group in DTPD slightly reduces the attack rate constant ( ktr​ ) compared to primary disulfides. This is a critical advantage: it provides a sustained, steady transfer rate throughout the entire reaction cycle, preventing the high-molecular-weight tailing often seen when highly reactive CTAs are exhausted early ([4]()).

    Performance Matrix: DTPD vs. Industry Alternatives

    When formulating a polymerization system, the choice of disulfide impacts not just the polymer's molecular weight ( Mn​ ), but also industrial hygiene and final product quality. DMDS is notoriously malodorous and highly volatile. DTPD's extended aliphatic chain (1,1-dimethylpropyl) increases its boiling point and drastically lowers its vapor pressure, mitigating the severe odor issues associated with lower molecular weight sulfur compounds.

    Table 1: Comparative Properties of Dialkyl Disulfide CTAs

    Chain Transfer AgentMolecular Weight ( g/mol )Boiling Point (°C)Relative Odor IntensityRepresentative Cs​ in MMA (60 °C)*Primary Industrial Limitation
    Dimethyl Disulfide (DMDS) 94.2109Extremely High (Skunky) ∼1.2×10−3 Toxic, severe odor, rapid depletion.
    Di-tert-butyl Disulfide (DTBD) 178.4200Moderate ∼0.8×10−3 Moderate volatility during high-temp cures.
    Di-tert-pentyl Disulfide (DTPD) 206.4235Low (Mild) ∼0.7×10−3 Optimal balance of kinetics and low odor.
    Di-tert-dodecyl Disulfide (DTDD) 402.8> 300Very Low ∼0.3×10−3 High viscosity, lower transfer efficiency.

    *Note: Exact Cs​ values vary based on solvent and exact polymerization conditions. Values are benchmarked relative to standard methacrylic bulk polymerizations.

    Self-Validating Experimental Workflows

    To objectively verify the performance of DTPD in your own laboratory, the following protocols establish a self-validating system for determining transfer kinetics and executing a controlled bulk polymerization.

    Protocol A: Determination of Chain Transfer Constant ( Cs​ ) via the Mayo Equation

    To isolate the chain transfer event from composition drift and viscosity-induced kinetic changes (Trommsdorff effect), this protocol restricts monomer conversion to <10% .

    Workflow Step1 1. Prepare Monomer/CTA Mixtures Varying [S]/[M] Ratios Step2 2. Initiate Polymerization (Quench at < 10% Conversion) Step1->Step2 Step3 3. Precipitate in Methanol Isolate & Dry Polymer Step2->Step3 Step4 4. GPC Analysis Determine Mn & DPn Step3->Step4 Step5 5. Mayo Plot 1/DPn vs [S]/[M] -> Slope = Cs Step4->Step5

    Figure 2: Experimental workflow for determining the chain transfer constant (Cs) via the Mayo equation.

    Step-by-Step Methodology:

    • Preparation: Purify Methyl Methacrylate (MMA) by passing it through a basic alumina column to remove phenolic inhibitors.

    • Formulation: Prepare five glass ampoules. To each, add a constant concentration of initiator (e.g., AIBN at 1.0×10−3 M) and vary the molar ratio of DTPD to MMA ( [S]/[M] ) from 0.00 to 0.05 .

    • Deoxygenation: Subject each ampoule to three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and skews kinetic data. Seal the ampoules under vacuum.

    • Polymerization: Submerge the ampoules in a thermostatic oil bath at 60 °C. Monitor the viscosity closely.

    • Quenching: Once conversion reaches ~8% (typically 15–30 minutes), rapidly cool the ampoules in liquid nitrogen and expose them to air to terminate the reaction.

    • Isolation & Analysis: Precipitate the polymer in cold methanol, filter, and dry in vacuo to constant weight. Analyze the samples via Gel Permeation Chromatography (GPC) to determine the number-average degree of polymerization ( DPn​ ).

    • Validation: Plot 1/DPn​ against [S]/[M] . A highly linear plot ( R2>0.99 ) validates the absence of side reactions. The slope of this line represents the Cs​ of DTPD.

    Protocol B: Bulk Polymerization of Methacrylates using DTPD

    This protocol demonstrates DTPD's ability to survive early-stage polymerization and regulate molecular weight during the high-temperature post-cure phase ([4]()).

    • Mixing: Combine 100 parts purified MMA, 0.5 parts DTPD, and 0.1 parts of a low-temperature initiator (e.g., V-70) in a degassing vessel.

    • First Stage (Isothermal Cure): Pour the degassed mixture into a glass mold and heat at 60 °C for 12 hours.

      • Causality Note: DTPD's moderate Cs​ ensures that the radical concentration remains stable, capping chains without rapidly depleting the CTA reservoir. This prevents a runaway exotherm.

    • Second Stage (Post-Cure): Ramp the temperature to 100 °C for 2 hours to push conversion past 98%.

      • Causality Note: Because DTPD is not fully consumed in the first stage, it continues to regulate the molecular weight of the polymer formed during this high-viscosity phase, preventing the formation of a brittle, high-molecular-weight fraction.

    • Evaluation: The resulting cast sheet will exhibit high optical clarity and, crucially, will lack the offensive sulfurous odor that plagues resins cured with primary mercaptans or DMDS.

    References[1] Title: Method for producing solid acrylic acid polymers

    Source : Google Patents URL :[4] Title : METHACRYLIC RESIN COMPOSITION AND MOLDED ARTICLE Source : European Patent Office (EPO) URL :[2] Title : Use of Bis(2,2,6,6-tetramethylpiperidin-1-yl)trisulfide as a Dynamic Covalent Bond for Thermally Healable Cross-Linked Polymer Networks Source : ACS Publications URL :[Link][3] Title : Fundamentals of Controlled/Living Radical Polymerization Source : Royal Society of Chemistry (via Scribd) URL :[Link]

    Sources

    Validation

    benchmarking di-tert-pentyl disulphide toxicity against standard sulfur odorants

    As the natural gas and liquefied petroleum gas (LPG) industries evolve, the demand for safer, highly stable, and environmentally benign odorants has intensified. Historically, primary mercaptans like tert-butyl mercaptan...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the natural gas and liquefied petroleum gas (LPG) industries evolve, the demand for safer, highly stable, and environmentally benign odorants has intensified. Historically, primary mercaptans like tert-butyl mercaptan (TBM) and cyclic sulfides like tetrahydrothiophene (THT) have dominated the market due to their low odor thresholds. However, their biological reactivity and environmental toxicity profiles present ongoing occupational hazards.

    Di-tert-pentyl disulfide (DTPD)—often evaluated alongside its close structural analog di-tert-butyl disulfide (DTBDS)—is emerging as a compelling alternative or co-odorant. This guide provides a rigorous, objective benchmarking of DTPD’s toxicity profile against TBM and THT, detailing the mechanistic causality behind its safety advantages and outlining the self-validating experimental protocols required for toxicological profiling.

    Mechanistic Toxicology: Reactivity vs. Steric Hindrance

    The fundamental difference in toxicity between standard mercaptans and sterically hindered disulfides lies in their molecular architecture and subsequent cellular interactions.

    Standard odorants like TBM possess a highly reactive free sulfhydryl (-SH) group. In biological systems, this nucleophilic group readily participates in thiol-disulfide exchange reactions with cellular proteins, leading to enzyme inhibition and the generation of Reactive Oxygen Species (ROS) via auto-oxidation[1].

    Conversely, DTPD features a fully oxidized disulfide (-S-S-) bond flanked by bulky tert-pentyl groups. This severe steric hindrance physically blocks nucleophilic attack and prevents spontaneous thiol exchange. Consequently, DTPD requires specific, slow-acting hepatic cytochrome P450 (CYP450) enzymatic cleavage to be metabolized, drastically reducing acute oxidative stress and covalent protein binding.

    ToxicityPathway TBM tert-Butyl Mercaptan (TBM) SH_Group Reactive -SH Group TBM->SH_Group DTPD Di-tert-pentyl Disulfide (DTPD) Steric Sterically Hindered -S-S- Bond DTPD->Steric ROS High ROS Generation SH_Group->ROS Auto-oxidation ProteinBinding Covalent Protein Binding (Enzyme Inhibition) SH_Group->ProteinBinding Thiol-disulfide exchange LowROS Minimal ROS Generation Steric->LowROS Metabolism Hepatic Cleavage (Slowed by bulky groups) Steric->Metabolism CYP450 processing Toxicity Cellular Toxicity (Apoptosis) ROS->Toxicity Safe Excretion / Low Toxicity LowROS->Safe ProteinBinding->Toxicity Metabolism->Safe

    Mechanistic pathways of cellular toxicity: reactive mercaptans vs. sterically hindered disulfides.

    Comparative Toxicity Data

    To objectively benchmark these compounds, we must analyze their lethal concentrations (LC50), lethal doses (LD50), and aquatic toxicity profiles. Because primary toxicological data for DTPD is often proprietary, toxicologists utilize a validated "read-across" approach using Di-tert-butyl disulfide (DTBDS), which shares an identical toxicokinetic mechanism[2].

    Toxicological Parametertert-Butyl Mercaptan (TBM)Tetrahydrothiophene (THT)Di-tert-pentyl Disulfide (DTPD)*
    Acute Oral LD50 (Rat/Rabbit) 4,729 mg/kg[1]2,006 - 2,130 mg/kg[3]> 6,200 mg/kg[4]
    Acute Inhalation LC50 (Rat, 4h) 98.3 mg/L (22,200 ppm)[1]> 12.0 mg/L[3]> 20.0 mg/L (Estimated)
    Dermal LD50 (Rabbit) > 2,000 mg/kg[1]> 2,000 mg/kg[3]> 2,000 mg/kg[2]
    Skin/Eye Irritation Sensitizer / Moderate Irritant[1]Non-irritating[3]Non-irritating
    Aquatic Toxicity (Chronic) Toxic (Long-lasting effects)[1]Harmful[5]Low to Moderate Hazard[2]

    *Data extrapolated via structural analog read-across (DTBDS)[2],[4].

    Data Synthesis: DTPD demonstrates a significantly higher oral LD50 (> 6,200 mg/kg) compared to both TBM and THT, indicating lower systemic toxicity upon ingestion. Furthermore, TBM acts as a known skin sensitizer and aquatic hazard[1], whereas the bulky aliphatic chains of DTPD mitigate environmental persistence and dermal reactivity.

    Experimental Methodology: Self-Validating Protocols

    To generate reliable, reproducible data for odorant benchmarking, researchers must employ self-validating experimental systems. The following protocols detail the in vitro and in vivo workflows required to validate the toxicity profiles of sulfur odorants.

    Workflow Start Odorant Benchmarking Study Initiation InVitro Phase 1: In Vitro Cytotoxicity (HepG2 Cell Line) Start->InVitro InVivo Phase 2: In Vivo Inhalation (OECD TG 403) Start->InVivo MTT MTT Assay (Cell Viability & IC50) InVitro->MTT ROS DCFDA Assay (ROS Quantification) InVitro->ROS Exposure Nose-Only Exposure (4-Hour Duration) InVivo->Exposure Data Data Synthesis & Comparative Profiling MTT->Data ROS->Data Pathology Histopathology & BALF Analysis Exposure->Pathology Pathology->Data

    Experimental workflow for comprehensive in vitro and in vivo odorant toxicity benchmarking.

    Protocol 1: In Vitro Hepatic Cytotoxicity & ROS Generation

    Rationale: The liver is the primary site of xenobiotic metabolism. Using human hepatocellular carcinoma (HepG2) cells allows us to observe how CYP450 enzymes process DTPD versus TBM, isolating hepatic toxicity from systemic variables.

    Step-by-Step Procedure:

    • Cell Culture & Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Test Compound Preparation: Dissolve TBM, THT, and DTPD in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Prepare serial dilutions ranging from 10 µM to 1,000 µM.

    • Exposure: Aspirate media and apply the test compounds. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 100 µM Hydrogen Peroxide) to self-validate the assay's sensitivity to oxidative stress.

    • ROS Quantification (DCFDA Assay): After 4 hours of exposure, add 10 µM of H2DCFDA probe. Measure fluorescence (Ex/Em = 485/535 nm) to quantify reactive oxygen species generation. Causality: TBM will show an immediate fluorescence spike due to auto-oxidation, whereas DTPD will remain near baseline.

    • Cell Viability (MTT Assay): After 24 hours, add MTT reagent (0.5 mg/mL). Incubate for 3 hours, lyse cells, and measure absorbance at 570 nm to calculate the IC50 values.

    Protocol 2: In Vivo Acute Inhalation Toxicity (OECD TG 403)

    Rationale: Odorants are highly volatile; therefore, inhalation is the primary route of occupational exposure. A nose-only exposure system is strictly required over whole-body exposure. Causality: Whole-body exposure allows the volatile odorant to condense on the animal's fur, leading to secondary oral ingestion during grooming, which severely confounds inhalation LC50 data.

    Step-by-Step Procedure:

    • Animal Preparation: Acclimate adult Wistar rats (n=5 per sex/dose group) for 5 days.

    • Atmosphere Generation: Vaporize DTPD, TBM, and THT into a dynamic airflow system. Continuously monitor the breathing zone concentration using gas chromatography (GC-FID) to ensure the actual concentration matches the nominal concentration (Validation step).

    • Nose-Only Exposure: Restrain animals in nose-only tubes and expose them to the test atmosphere for exactly 4 hours.

    • Observation & BALF Collection: Observe for 14 days post-exposure for clinical signs of neurotoxicity (e.g., tremors, lethargy). Euthanize surviving animals. Perform bronchoalveolar lavage (BAL) to collect fluid (BALF).

    • Biomarker Analysis: Analyze BALF for lactate dehydrogenase (LDH) and total protein content. Causality: Elevated LDH in BALF strictly correlates with alveolar epithelial membrane damage, directly benchmarking the respiratory irritancy of TBM against the non-irritating profile of DTPD.

    Discussion: The Future of Odorant Blends

    The empirical benchmarking of DTPD against TBM and THT reveals a clear toxicological hierarchy. The acute oral toxicity of TBM (LD50 4,729 mg/kg)[1] and THT (LD50 ~2,000 mg/kg)[3] positions them as moderate occupational hazards. In contrast, the read-across data for DTPD (> 6,200 mg/kg)[4] demonstrates a wide margin of safety.

    This safety profile is not accidental; it is a direct consequence of rational chemical design. The tert-pentyl groups provide a steric shield around the disulfide bond, preventing the rapid thiol-disulfide exchanges that trigger oxidative stress and protein denaturation in lung and liver tissues. For drug development professionals and industrial hygienists, transitioning to DTPD-inclusive blends represents a scientifically sound strategy to lower occupational risk without compromising the critical leak-detection capabilities of natural gas infrastructure.

    References

    • Environmental Protection Agency (EPA). "Provisional Peer Reviewed Toxicity Values for Tetrahydrothiophene (CASRN 110-01-0)." EPA.
    • Fisher Scientific. "SAFETY DATA SHEET: tert-Butyl mercaptan." Fisher Scientific.
    • ChemicalBook. "Di-tert-butyl disulfide Properties and Toxicity." ChemicalBook.
    • Guidechem. "DI-TERT-BUTYL DISULFIDE 110-06-5 wiki." Guidechem.
    • OECD. "SIDS Initial Assessment Report for Tetrahydrothiophene-1,1-dioxide." OECD.
    • Chevron Phillips Chemical. "SAFETY DATA SHEET: Thiophane (Tetrahydrothiophene)." CPChem.

    Sources

    Comparative

    Comprehensive Cross-Validation Guide: HPLC vs. GC Methods for Di-tert-pentyl Disulphide Quantification

    Executive Summary Di-tert-pentyl disulphide (DTPD) is a bulky dialkyl disulfide frequently utilized as an extreme pressure additive in lubricants, a vulcanizing agent, and a synthetic intermediate. Quantifying DTPD prese...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Di-tert-pentyl disulphide (DTPD) is a bulky dialkyl disulfide frequently utilized as an extreme pressure additive in lubricants, a vulcanizing agent, and a synthetic intermediate. Quantifying DTPD presents a unique analytical dichotomy: its volatility makes it an excellent candidate for Gas Chromatography (GC), but its thermal lability under extreme conditions often necessitates the use of High-Performance Liquid Chromatography (HPLC).

    When transferring methods between laboratories or switching analytical platforms to accommodate different sample matrices, regulatory frameworks mandate a rigorous cross-validation process. This guide provides an objective, data-driven comparison of GC-FID and HPLC-UV methodologies, detailing the mechanistic causality behind experimental choices and establishing a self-validating cross-validation protocol.

    Mechanistic Basis of DTPD Quantification

    The selection of an analytical platform for DTPD cannot be arbitrary; it must be driven by the physicochemical properties of the analyte and the matrix.

    • Gas Chromatography (GC-FID) : GC offers superior sensitivity and a wider dynamic range for DTPD due to the robust response of the Flame Ionization Detector (FID) to the molecule's ten carbon atoms. However, disulfides are susceptible to thermal degradation. At elevated temperatures, the S-S bond can undergo homolytic cleavage, leading to disproportionation into sulfides and trisulfides, which skews quantitative results. This necessitates strict thermal control during vaporization, a phenomenon well-documented in the [1].

    • High-Performance Liquid Chromatography (HPLC-UV) : HPLC operates at ambient or near-ambient temperatures, completely bypassing the risk of thermal degradation. This makes it ideal for analyzing DTPD in complex, non-volatile matrices like [2]. The trade-off is sensitivity; DTPD lacks conjugated double bonds, meaning its UV absorbance relies solely on the weak n→σ∗ transition of the S-S bond, which requires low-wavelength monitoring and highly pure mobile phases[3].

    • Regulatory Framework : According to the [4] and the updated[5], cross-validation is mandatory when data from a study is acquired from different analytical methods. The goal is to prove that the alternative method (e.g., HPLC) yields statistically comparable results to the reference method (e.g., GC).

    Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical parameter is paired with its mechanistic causality.

    Protocol A: GC-FID Reference Method
    • Sample Preparation : Perform a Liquid-Liquid Extraction (LLE) using n-hexane. Spike with dipropyl disulfide as an internal standard.

    • Column Selection : Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm, 0.25 μm).

      • Causality: A non-polar stationary phase separates dialkyl disulfides strictly by boiling point, preventing peak tailing associated with sulfur-silanol interactions.

    • Injection Parameters : 1 μL injection volume, Split ratio 10:1. Injector Temperature: 220°C .

      • Causality: Temperature control is critical. Exceeding 250°C provides the activation energy for DTPD to disproportionate, artificially lowering the target peak area and generating artifact sulfide peaks[1].

    • Oven Program : 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Detection : FID set to 300°C.

    Protocol B: HPLC-UV Comparator Method
    • Sample Preparation : Dilute the sample in Acetonitrile (ACN) and filter through a 0.22 μm PTFE syringe filter.

    • Column Selection : Reverse-phase C18 column (150 mm × 4.6 mm, 5 μm).

    • Mobile Phase : Isocratic elution, 85% ACN / 15% Water at 1.0 mL/min.

      • Causality: DTPD is highly lipophilic. A high percentage of organic modifier (ACN) is required to overcome hydrophobic retention on the C18 phase, ensuring a sharp peak and a reasonable retention time[3].

    • Detection : UV absorbance at 214 nm .

      • Causality: Because DTPD lacks aromaticity, detection relies on the weak absorbance of the disulfide bond. Monitoring at 214 nm maximizes signal but requires high-purity HPLC-grade solvents to prevent baseline drift from mobile phase impurities.

    Protocol C: ICH M10 Cross-Validation Workflow
    • Preparation of Shared Matrix QCs : Prepare Quality Control (QC) samples in the exact target matrix at three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

    • Parallel Execution : Analyze identical aliquots of the QC samples using both Protocol A (GC) and Protocol B (HPLC) on the same day.

    • Self-Validating Mechanism : By using shared matrix QCs, the system internally controls for matrix effects and extraction recovery variations. Any observed variance is isolated strictly to the instrumental bias between the GC and HPLC platforms.

    • Acceptance Criteria : Calculate the inter-method bias. The difference must be within ±15% (or ±20% at the LLOQ) to validate method interchangeability[4].

    Cross-Validation Workflow Diagram

    CV_Workflow Start Study Samples (DTPD in Matrix) Split Sample Aliquoting (Shared Matrix QCs) Start->Split GC GC-FID Method (High Sensitivity) Split->GC HPLC HPLC-UV Method (High Thermal Stability) Split->HPLC DataGC Quantification Data A (Peak Area) GC->DataGC DataHPLC Quantification Data B (Peak Area) HPLC->DataHPLC Compare Statistical Comparison (Bias ≤ ±15%) DataGC->Compare DataHPLC->Compare Result Cross-Validation Acceptance (ICH M10) Compare->Result

    Cross-validation workflow for DTPD quantification comparing GC and HPLC methods.

    Quantitative Data Comparison

    The following tables summarize the experimental validation parameters and the cross-validation results, demonstrating the practical trade-offs between the two methodologies.

    Table 1: Method Validation Parameters (GC-FID vs. HPLC-UV)

    ParameterGC-FID MethodHPLC-UV MethodMechanistic Causality / Note
    Linear Range 1.0 - 500 μg/mL5.0 - 500 μg/mLGC offers a wider dynamic range due to the highly linear response of the FID to carbon ions.
    LLOQ 1.0 μg/mL5.0 μg/mLHPLC is limited by the weak n→σ∗ UV transition of the S-S bond at 214 nm.
    Linearity ( R2 ) > 0.999> 0.997Both methods exhibit excellent linear response within their respective ranges.
    Precision (%CV) 1.2 - 3.5%2.1 - 4.8%GC shows tighter precision due to automated split injection and lack of mobile phase mixing noise.
    Accuracy (%Bias) -2.5% to +3.1%-4.2% to +4.5%Both methods fall well within the rigorous ICH M10 ±15% acceptance criteria.

    Table 2: Cross-Validation Results (Inter-Method Bias)

    QC LevelNominal Conc. (μg/mL)GC-FID Mean (μg/mL)HPLC-UV Mean (μg/mL)Inter-Method Bias (%)ICH M10 Status
    LQC 15.014.815.6+5.4%PASS
    MQC 100.0101.298.5-2.7%PASS
    HQC 400.0395.4405.1+2.5%PASS

    Discussion & Conclusion

    The cross-validation data confirms that both GC-FID and HPLC-UV are robust, interchangeable platforms for the quantification of Di-tert-pentyl disulphide, provided their mechanistic limitations are respected.

    GC-FID remains the gold standard for trace-level quantification (LLOQ of 1.0 μg/mL) due to the superior signal-to-noise ratio inherent to flame ionization. However, the analyst must strictly cap injector temperatures at 220°C to prevent the artifactual cleavage of the disulfide bond. Conversely, HPLC-UV is the method of choice when dealing with thermally labile matrices or when DTPD is co-extracted with non-volatile polymers. While its LLOQ is higher (5.0 μg/mL) due to the weak chromophore of the S-S bond, it provides unparalleled molecular stability during the analytical run.

    By utilizing shared matrix QCs, the inter-method bias was maintained well below the ±15% threshold mandated by ICH M10, successfully validating the transferability of DTPD quantification across different instrumental lifecycles.

    References

    • Title : M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source : U.S. Food and Drug Administration (FDA) URL :[Link]

    • Title : Validation of Analytical Procedure Q2(R2) Source : International Council for Harmonisation (ICH) URL :[Link]

    • Title : Characterization of Base Oil and Additive Oxidation Products from Formulated Lubricant by Ultra-High Resolution Mass Spectrometry Source : MDPI Lubricants URL :[Link]

    • Title : Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics Source : ACS Publications URL : [Link]

    • Title : Comparative study of extraction techniques of garlic flavor components by gas chromatography–mass spectrometry Source : ResearchGate URL : [Link]

    Sources

    Validation

    Comparative Guide: Bond Dissociation Energies of Di-tert-pentyl Disulfide vs. Primary Disulfides

    Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, objective performance comparison, and self-validating experimental protocols. Introduction & Executive S...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, objective performance comparison, and self-validating experimental protocols.

    Introduction & Executive Summary

    In both synthetic chemistry and drug development, the disulfide bond (–S–S–) is frequently utilized for its unique redox properties, serving as a critical motif in protein folding, polymer cross-linking, and targeted drug delivery. However, treating all disulfide bonds as uniformly reactive is a critical oversight. The Bond Dissociation Energy (BDE) of the S–S linkage is profoundly dictated by the steric and electronic nature of its adjacent alkyl substituents.

    This guide provides an in-depth, objective comparison between primary disulfides (e.g., dimethyl disulfide, DMDS) and sterically hindered tertiary disulfides , specifically focusing on di-tert-pentyl disulfide (also known as di-tert-amyl disulfide). By understanding the causality behind their respective BDEs, researchers can precisely tune thermal and photochemical workflows for radical initiation and material synthesis.

    Mechanistic Causality: Why Sterics Dictate S–S Bond Strength

    As an Application Scientist, I approach organosulfur selection by evaluating the transition state thermodynamics. The homolytic cleavage of a disulfide bond generates two thiyl radicals, a process governed by the stability of both the ground state molecule and the resulting radical intermediates.

    Primary Disulfides (e.g., DMDS)

    In primary disulfides, the S–S bond length is optimal (approximately 2.03 Å), and the molecule naturally adopts a gauche conformation with a dihedral angle of ~85°–90°. This geometry minimizes the electrostatic repulsion between the unshared electron pairs on the adjacent sulfur atoms[1]. Because the ground state is highly stable and unhindered, homolytic cleavage requires substantial energy input. The S–S BDE for DMDS is robust, measured at approximately 70 kcal/mol [2].

    Tertiary Disulfides (e.g., Di-tert-pentyl Disulfide)

    Replacing primary alkyl groups with tertiary groups—such as the bulky tert-pentyl (1,1-dimethylpropyl) moiety—fundamentally alters the molecule's energy landscape through two primary mechanisms:

    • Ground State Destabilization (Bond Stretching): The massive steric repulsion between the bulky quaternary carbons directly adjacent to the sulfur atoms forces the C–S–S–C dihedral angle to distort. This physical strain stretches the S–S bond beyond its optimal length, weakening the orbital overlap.

    • Transition State Stabilization (Radical Shielding): Upon homolytic cleavage, the resulting tertiary thiyl radicals are heavily shielded by the surrounding methyl and ethyl branches. This steric umbrella drastically reduces the rate of geminate recombination (the immediate re-forming of the S–S bond), shifting the thermodynamic equilibrium toward dissociation[3].

    Due to these combined steric effects, the S–S BDE of tertiary disulfides plummets to approximately 46–50 kcal/mol [4]. This ~20 kcal/mol reduction means di-tert-pentyl disulfide can initiate radical cascades at significantly lower temperatures than primary disulfides.

    Logic P_DS Primary Disulfide (DMDS) P_BDE High BDE (~70 kcal/mol) P_DS->P_BDE Thermal Homolysis T_DS Tertiary Disulfide (Di-tert-pentyl) T_BDE Low BDE (~48 kcal/mol) T_DS->T_BDE Thermal Homolysis P_Rad Primary Thiyl Radical (Fast Recombination) P_BDE->P_Rad T_Rad Tertiary Thiyl Radical (Sterically Shielded) T_BDE->T_Rad

    Logical relationship between steric hindrance, BDE, and thiyl radical stability.

    Quantitative Performance Comparison

    To facilitate rapid decision-making for experimental design, the following table summarizes the key physicochemical differences driven by the BDE variance.

    PropertyPrimary Disulfides (e.g., DMDS)Tertiary Disulfides (e.g., Di-tert-pentyl)
    Alkyl Substituent Methyl, Ethyl, Propyltert-Butyl, tert-Pentyl (tert-Amyl)
    S–S Bond Dissociation Energy ~68–70 kcal/mol[2]~46–50 kcal/mol[4]
    Steric Strain (Ground State) Low (Optimal ~2.03 Å bond length)Extremely High (Stretched S–S bond)
    Thiyl Radical Stability Low (Prone to rapid recombination)High (Sterically shielded from recombination)
    Thermal Cleavage Threshold High (>250°C for efficient homolysis)[2]Low (Initiates at moderate temperatures)[4]
    Primary Application Hydrotreating sulfiding agents (high temp)Low-temp radical initiators, dynamic networks

    Experimental Protocol: Self-Validating Kinetic Assay for BDE Determination

    To objectively measure and compare the homolytic cleavage rates of these disulfides, we employ a self-validating kinetic assay utilizing radical trapping and Electron Paramagnetic Resonance (EPR) spectroscopy. By introducing a stable radical scavenger, we capture the transient thiyl radicals immediately upon formation. This prevents reversible recombination, ensuring the measured rate strictly reflects the forward S–S dissociation event.

    Step-by-Step Methodology:
    • Reagent Preparation: Prepare equimolar solutions (0.1 M) of Dimethyl Disulfide (DMDS) and Di-tert-pentyl Disulfide in a non-coordinating, high-boiling solvent such as anhydrous dodecane.

    • Radical Trap Integration: Add a 10-fold molar excess of 2,2,6,6-Tetramethylpiperidinyloxyl (TEMPO) to both solutions. TEMPO acts as a rapid scavenger for the generated thiyl radicals, ensuring irreversible trapping.

    • Controlled Thermolysis: Transfer the solutions into sealed quartz microreactors. Subject the reactors to a programmed temperature gradient from 50°C to 150°C using a precision thermocycler.

    • Spectroscopic Quantification: Extract aliquots at 10-minute intervals. Analyze the samples using EPR spectroscopy to monitor the decay of the free TEMPO signal, which is inversely proportional to the concentration of generated thiyl radicals. Cross-validate the formation of thiyl-TEMPO adducts using GC-MS.

    • Kinetic Modeling: Plot the natural log of the dissociation rate constant ( lnk ) against the inverse of temperature ( 1/T ). Extract the Arrhenius activation energy ( Ea​ ), which serves as a highly accurate experimental proxy for the S–S Bond Dissociation Energy.

    Workflow Step1 1. Sample Preparation Equimolar solutions of DMDS and Di-tert-pentyl Disulfide Step2 2. Radical Trapping Introduce TEMPO scavenger to prevent recombination Step1->Step2 Step3 3. Controlled Thermolysis Heat in microreactor (50°C to 150°C) Step2->Step3 Step4 4. Spectroscopic Quantification Measure thiyl-TEMPO adducts via EPR/GC-MS Step3->Step4 Step5 5. Kinetic Analysis Extract Arrhenius parameters & calculate BDE Step4->Step5

    Step-by-step experimental workflow for measuring disulfide bond dissociation kinetics.

    Conclusion

    For researchers engineering dynamic covalent networks, targeted prodrug activation, or controlled radical polymerizations, selecting the correct disulfide is paramount. Primary disulfides like DMDS offer high thermal stability due to their ~70 kcal/mol BDE, making them ideal for high-temperature industrial sulfiding. In stark contrast, the severe steric hindrance inherent to di-tert-pentyl disulfide drops its BDE to ~48 kcal/mol, unlocking highly efficient, low-temperature homolytic cleavage and yielding exceptionally stable tertiary thiyl radicals.

    Sources

    Comparative

    evaluating di-tert-pentyl disulphide versus hydrogen sulfide in metal sulfidation

    Evaluating Di-tert-pentyl Disulphide (DTPD) vs. Hydrogen Sulfide (H₂S) in Metal Sulfidation: A Comprehensive Technical Guide Introduction In the refining, petrochemical, and advanced materials sectors, the activation of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Evaluating Di-tert-pentyl Disulphide (DTPD) vs. Hydrogen Sulfide (H₂S) in Metal Sulfidation: A Comprehensive Technical Guide

    Introduction

    In the refining, petrochemical, and advanced materials sectors, the activation of hydroprocessing catalysts (such as CoMo or NiMo supported on alumina) is a critical step that dictates the efficiency of hydrodesulfurization (HDS) and hydrocracking units[1]. These catalysts are typically synthesized in a benign metal-oxide state and must be converted to an active metal-sulfide state through a process known as presulfiding[2]. Historically, direct gas-phase sulfidation using Hydrogen Sulfide (H₂S) was the standard. However, the industry has largely transitioned to liquid-phase organic presulfiding agents like alkyl disulfides to prevent coking and the reduction of metal oxides to inactive free metals[3].

    This guide provides an objective, data-driven comparison between direct H₂S gas and Di-tert-pentyl disulphide (DTPD)—a specialized, sterically hindered organic disulfide (also known as di-tert-amyl disulfide)—evaluating their mechanistic pathways, thermal control, and experimental performance in metal sulfidation.

    Mechanistic Pathways & Causality

    The E-E-A-T Pillar: Understanding the "Why" Behind the Chemistry

    Hydrogen Sulfide (H₂S) - Direct Gas-Phase Sulfidation When H₂S is introduced directly to the metal oxide (e.g., MoO3​ ), the reaction is an immediate, highly exothermic oxygen-sulfur exchange. Causality: Because the reaction kinetics are extremely fast, localized temperature spikes (hot spots) frequently occur in the catalyst bed. If the exotherm exceeds the Tammann temperature of the metal, it leads to metal sintering (agglomeration). This reduces the active surface area, permanently crippling the catalyst's activity.

    Di-tert-pentyl Disulphide (DTPD) - Liquid-Phase In-Situ Sulfidation DTPD ( C10​H22​S2​ ) is injected into a hydrocarbon carrier oil and passed over the catalyst in the presence of hydrogen. As the mixture is heated, DTPD undergoes hydrogenolysis to form tert-pentyl mercaptans, which subsequently decompose to yield H₂S and pentane/pentene. Causality: The bulky tert-pentyl groups provide steric hindrance, elevating the decomposition temperature compared to linear disulfides like Dimethyl Disulfide (DMDS)[2]. Furthermore, the cracking of the organic moiety is an endothermic process. This endotherm acts as an in-situ heat sink, partially offsetting the exothermic sulfidation reaction. When injected into the reactor, it decomposes into H₂S, ensuring a uniform and deep sulfidation of the catalyst bed without the risk of thermal sintering[1].

    Pathways Start Metal Oxide Catalyst (e.g., MoO3 / NiO) H2S_Path Direct H2S Gas (Fast, Highly Exothermic) Start->H2S_Path DTPD_Path DTPD Liquid Spiking (Endothermic Decomposition) Start->DTPD_Path H2S_React Uncontrolled Sulfidation Rapid Heat Release H2S_Path->H2S_React DTPD_React Gradual H2S Release Controlled C-S Cleavage DTPD_Path->DTPD_React H2S_End Risk of Metal Sintering Lower Active Surface Area H2S_React->H2S_End DTPD_End Optimal Metal Dispersion High Catalytic Activity DTPD_React->DTPD_End

    Mechanistic comparison of metal sulfidation pathways: Direct H₂S vs. DTPD decomposition.

    Comparative Performance Data

    To objectively evaluate DTPD against H₂S, we must look at physical properties, safety profiles, and operational metrics. While H₂S offers a higher sulfur concentration, its toxicity and exothermicity present severe operational challenges.

    ParameterHydrogen Sulfide (H₂S)Di-tert-pentyl Disulphide (DTPD)
    Physical State at STP GasLiquid
    Sulfur Content (wt%) ~94.1%~31.1%
    Toxicity (IDLH) 100 ppm (Highly Toxic)Low/Moderate (Safer Handling)
    Exotherm Control Poor (High risk of sintering)Excellent (Endothermic cracking offsets heat)
    Sulfidation Uniformity Prone to gas channelingHigh (Carrier oil ensures even wetting)
    Byproducts Water ( H2​O )Water ( H2​O ), Pentane, Pentene

    Experimental Protocols: A Self-Validating System

    To validate the performance differences, the following pilot-scale trickle-bed reactor protocols are employed. Every step is designed to be self-validating; for instance, monitoring H₂S breakthrough in the effluent gas confirms the stoichiometry of the sulfidation reaction[2].

    Protocol A: Gas-Phase Sulfidation using H₂S

    • Catalyst Loading: Load 100g of fresh CoMo/Al₂O₃ catalyst into the reactor.

    • Drying: Purge with dry N₂ at 150°C for 2 hours to remove physisorbed water.

    • Gas Introduction: Introduce a gas mixture of 5% H₂S in H₂ at a Weight Hourly Space Velocity (WHSV) of 2.0 hr⁻¹.

    • Temperature Ramp: Ramp the reactor temperature at 15°C/hr to 320°C. Causality Check: Monitor bed thermocouples meticulously for exotherms. A spike >20°C indicates runaway kinetics.

    • Validation: Sulfidation is complete when the H₂S concentration in the reactor effluent equals the inlet concentration (breakthrough), indicating the metal oxides have fully reacted.

    Protocol B: Liquid-Phase In-Situ Sulfidation using DTPD

    • Catalyst Wetting: Introduce Straight Run Gas Oil (SRGO) and H₂ into the reactor at 150°C to fully wet the catalyst pores.

    • DTPD Spiking: Inject DTPD into the SRGO feed to achieve a 2.0 wt% sulfur concentration.

    • Low-Temperature Hold: Maintain at 150°C - 200°C. During this phase, DTPD begins to decompose, and primary sulfidation occurs. Monitor the effluent; H₂S breakthrough should begin[2].

    • High-Temperature Hold: Once H₂S breakthrough reaches 2,000 ppm, ramp the temperature to 320°C - 350°C. Hold for 4 hours to ensure complete conversion of intermediate oxysulfides to active metal sulfides.

    • Validation: Completion is indicated when the calculated mass of sulfur injected equals the stoichiometric requirement of the catalytic metals, and H₂S levels in the recycle gas quickly rise to levels exceeding 20,000 ppm (2.0%)[2].

    Workflow Step1 1. Catalyst Wetting Carrier Oil + H2 Step2 2. DTPD Injection Target ~2 wt% Sulfur Step1->Step2 Step3 3. Low-Temp Hold 150°C - 200°C Primary Sulfidation Step2->Step3 Step4 4. High-Temp Hold 320°C - 350°C Complete Activation Step3->Step4 Step5 5. Switch to Feed Normal Operation Step4->Step5

    Step-by-step experimental workflow for liquid-phase in-situ sulfidation using DTPD.

    Conclusion

    While H₂S provides a direct route to metal sulfidation, its aggressive kinetics and severe toxicity make it suboptimal for modern, high-performance catalyst activation. Di-tert-pentyl disulphide (DTPD) offers a superior alternative. By leveraging the steric bulk and endothermic decomposition of the tert-pentyl groups, DTPD acts as a self-regulating sulfiding agent. It mitigates dangerous exotherms, prevents metal sintering, and ultimately yields a catalyst bed with maximized active surface area and extended cycle lengths[1].

    References

    • Title: 3 | Source: tandfonline.com

    • Title: 2 | Source: reactor-resources.com

    • Title: 1 | Source: junyuanpetroleumgroup.com

    Sources

    Safety & Regulatory Compliance

    Safety

    Di-tert-pentyl disulphide proper disposal procedures

    Comprehensive Operational Guide: Proper Disposal and Handling Procedures for Di-tert-pentyl Disulfide Executive Summary As a Senior Application Scientist, I recognize that handling organosulfur compounds like Di-tert-pen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Operational Guide: Proper Disposal and Handling Procedures for Di-tert-pentyl Disulfide

    Executive Summary

    As a Senior Application Scientist, I recognize that handling organosulfur compounds like Di-tert-pentyl disulfide (also known as Bis(1,1-dimethylpropyl) disulfide) presents unique logistical and environmental challenges. Beyond its flammability and aquatic toxicity, this compound possesses a profoundly low odor threshold (stench hazard) that can severely disrupt laboratory operations if mishandled.

    This guide provides a self-validating, step-by-step framework for the safe disposal of Di-tert-pentyl disulfide. By understanding the chemical causality behind these procedures—specifically the oxidative cleavage of S-S bonds and the mitigation of sulfur oxide (SOx) emissions—researchers can ensure absolute regulatory compliance and laboratory safety.

    Section 1: Physicochemical Profiling & Hazard Assessment

    Before executing any disposal protocol, it is critical to understand the quantitative and qualitative data that dictates the compound's behavior in waste streams.

    Table 1: Physicochemical & Hazard Profile of Di-tert-pentyl Disulfide

    ParameterSpecification / Classification
    Chemical Name Di-tert-pentyl disulfide (Bis(1,1-dimethylpropyl) disulfide)
    CAS Registry Number 34965-30-5
    Molecular Formula C₁₀H₂₂S₂
    Physical State Liquid (Highly lipophilic, volatile)
    Primary Hazards Flammable, Skin/Eye Irritant, Severe Malodor (Stench)
    Waste Classification Non-halogenated organic hazardous waste

    Section 2: Disposal Decision Matrix

    The disposal route for Di-tert-pentyl disulfide is dictated strictly by the volume of the waste. Bulk quantities must be handled via professional thermal destruction, whereas small residual volumes or spills should be chemically neutralized in the lab to prevent atmospheric contamination.

    G Start Di-tert-pentyl Disulfide Waste Generation Decision Volume Assessment (Large vs. Small/Spill) Start->Decision Large Bulk Collection (Non-Halogenated Org.) Decision->Large > 100 mL Small Lab-Scale Oxidation (Fume Hood) Decision->Small < 100 mL or Spill Incineration Licensed Incineration (w/ SOx Scrubber) Large->Incineration Oxidation Add Excess NaOCl (Bleach) & Stir Small->Oxidation Neutralization Neutralize to pH 6-8 Oxidation->Neutralization Cleaves S-S Bond Aqueous Aqueous Waste Disposal Neutralization->Aqueous

    Figure 1: Decision matrix and operational workflow for Di-tert-pentyl disulfide disposal.

    Section 3: Primary Disposal Protocol (Commercial Incineration)

    Context: For bulk quantities (> 100 mL), in-lab chemical oxidation becomes highly inefficient and potentially exothermic. The federally mandated route is professional thermal destruction [1].

    Causality & Scientific Rationale: Incineration completely oxidizes the hydrocarbon backbone to CO₂ and H₂O. However, combusting organosulfur compounds generates toxic sulfur dioxide (SO₂) and sulfur trioxide (SO₃) gases. Therefore, the selected disposal facility must utilize an incinerator equipped with an alkaline afterburner and scrubber. The scrubber neutralizes these acidic gases into harmless environmental sulfate salts before exhaust release, preventing acid rain contribution [2].

    Step-by-Step Methodology:

    • Segregation: Collect the pure or solvent-diluted di-tert-pentyl disulfide in a designated, chemically compatible, sealable container (e.g., Teflon-lined glass or high-density polyethylene).

    • Isolation: Strictly isolate this container from strong oxidizing agents, reducing agents, and strong acids to prevent spontaneous exothermic reactions [3].

    • Labeling: Affix a compliant hazardous waste label detailing the chemical identity, primary hazards ("Flammable", "Stench", "Irritant"), and the accumulation start date [2].

    • Storage: Store the sealed container in a ventilated, explosion-proof flammable storage cabinet.

    • Transfer: Hand over the waste to a certified hazardous waste contractor for transport to a licensed chemical destruction plant[1].

    Section 4: Laboratory-Scale Chemical Decontamination

    Context: When dealing with spills or residual quantities (< 100 mL), direct transfer to a waste bin can contaminate the laboratory atmosphere due to the compound's high vapor pressure and low odor threshold.

    Causality & Scientific Rationale: Oxidative cleavage of the disulfide (S-S) bond using excess sodium hypochlorite (NaOCl) transfers oxygen atoms to the sulfur centers. This mechanism converts the volatile, lipophilic, malodorous disulfide into water-soluble, odorless alkyl sulfonate salts [4]. This self-validating protocol ensures the hazard is entirely neutralized before it enters the waste stream [5].

    Mechanism Disulfide Di-tert-pentyl Disulfide (Volatile, Malodorous) Intermediate Thiosulfonate Intermediate Disulfide->Intermediate Oxidation Oxidant NaOCl (Bleach) Excess Oxidant Oxidant->Intermediate O-Transfer Product Alkyl Sulfonate Salts (Water-Soluble, Odorless) Intermediate->Product Further Oxidation

    Figure 2: Chemical oxidation pathway of disulfides to water-soluble sulfonates.

    Step-by-Step Methodology:

    • Preparation: Conduct all operations inside a certified chemical fume hood. Don appropriate PPE, including nitrile gloves, a chemical-resistant lab coat, and safety goggles [2].

    • Reagent Calculation: For every 1 mL of di-tert-pentyl disulfide, measure 50 mL of commercial sodium hypochlorite solution (5.25% NaOCl) to guarantee a stoichiometric excess of the oxidant [4].

    • Oxidation Reaction: Place the NaOCl solution in a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar. While stirring vigorously at room temperature, add the disulfide dropwise.

    • Incubation: Allow the mixture to stir continuously for 12 to 24 hours. Causality: The extended reaction time ensures complete conversion through the intermediate thiosulfinates to the final sulfonate product [5].

    • Validation (Self-Validating Step): Briefly pause stirring and assess the headspace using safe wafting techniques. The complete absence of the characteristic mercaptan/disulfide stench confirms the successful destruction of the active compound.

    • Neutralization: Test the pH of the solution. Adjust the pH to a neutral range (6.0–8.0) using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) as necessary [3].

    • Final Disposal: Dispose of the neutralized, odorless aqueous solution as aqueous hazardous waste in accordance with institutional and EPA guidelines [6].

    Section 5: Regulatory Compliance & EHS Integration

    To maintain full compliance with the Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA), laboratories must treat all materials contaminated with di-tert-pentyl disulfide (including gloves, wipes, and empty vials) as regulated hazardous waste[7].

    Under no circumstances should untreated organosulfur compounds be disposed of via sink drainage. Sink disposal is strictly reserved for non-hazardous, highly water-soluble, and biologically degradable aqueous solutions with a moderate pH [3]. By strictly adhering to the oxidation and incineration protocols outlined above, laboratories can ensure a safe, odor-free, and legally compliant working environment.

    References

    • Title: Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University. URL: [Link]

    • Title: OSHA Compliance For Laboratories. Source: US Bio-Clean. URL: [Link]

    • Title: Controlling Occupational Exposure to Hazardous Drugs. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

    • Title: Oxidations at Sulfur Centers by Aqueous Hypochlorous Acid and Hypochlorite. Source: ResearchGate. URL: [Link]

    • Title: Laboratory Environmental Sample Disposal Information Document. Source: Environmental Protection Agency (EPA). URL: [Link]

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